N-(3-Trimethoxysilylpropyl)pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethoxy(3-pyrrol-1-ylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8H,6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDRQHXSYGDMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN1C=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566764 | |
| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80906-67-8 | |
| Record name | 1-[3-(Trimethoxysilyl)propyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Trimethoxysilylpropyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Trimethoxysilylpropyl)pyrrole
Abstract: This technical guide provides a comprehensive overview of N-(3-trimethoxysilylpropyl)pyrrole, a bifunctional molecule of significant interest in materials science and surface chemistry. We delve into the fundamental principles governing its reactivity, present a detailed, field-proven protocol for its synthesis, and outline a multi-technique approach for its structural and purity characterization. This document is intended for researchers, chemists, and materials scientists seeking to leverage this versatile compound for the development of advanced hybrid materials, functional coatings, and novel electronic devices.
Introduction: A Molecular Bridge Between Organic and Inorganic Worlds
This compound (CAS No: 80906-67-8) is an organofunctional silane that uniquely combines the properties of two distinct chemical moieties within a single molecular framework.[1][2][3][4] Its structure consists of a pyrrole head group attached via a propyl linker to a trimethoxysilyl tail. This dual-functionality allows it to act as a molecular bridge, or coupling agent, capable of covalently bonding inorganic substrates (like glass, silica, and metal oxides) to organic polymer systems.[5][6]
The trimethoxysilyl group facilitates adhesion to inorganic surfaces through hydrolysis and condensation reactions, forming robust siloxane (Si-O-Si) bonds.[6] Concurrently, the terminal pyrrole ring serves as a reactive site for electropolymerization, enabling the in-situ formation of conductive polypyrrole (PPy) films.[6] This capability is critical for applications ranging from enhancing the adhesion and durability of coatings to fabricating sophisticated sensors and anti-corrosion layers.[6][7] First reported as a surface derivatizing reagent in the early 1980s for semiconductor applications, its utility has since expanded across the field of advanced materials.[6]
Section 1: The Chemistry of a Bifunctional Adhesion Promoter
To fully appreciate the utility of this compound, it is essential to understand the distinct yet complementary chemistry of its two functional ends.
Part A: The Silane Moiety — Hydrolysis and Condensation
The trimethoxysilyl group is the anchor for inorganic surfaces. Its mechanism of action is a two-step process that occurs in the presence of water:
-
Hydrolysis: The three methoxy groups (-OCH₃) on the silicon atom are susceptible to hydrolysis, reacting with water to form reactive silanol groups (-OH) and releasing methanol as a byproduct. This reaction is the rate-determining step and can be catalyzed by either acid or base.[8] The pH of the environment significantly influences the reaction kinetics, with hydrolysis generally proceeding faster at low pH.[9]
-
Condensation: The newly formed silanols are highly reactive and readily condense with other silanols or with hydroxyl groups present on the surface of an inorganic substrate. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the molecule onto the surface and creating a durable interface.[6][8]
This process transforms a liquid precursor into a cross-linked polysiloxane network anchored to a substrate, a foundational principle of sol-gel chemistry.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 80906-67-8 [chemicalbook.com]
- 4. 80906-67-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | 80906-67-8 | Benchchem [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of N-(3-Trimethoxysilylpropyl)pyrrole: A Guide to FTIR and NMR Analysis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(3-Trimethoxysilylpropyl)pyrrole is a bifunctional organosilane molecule of significant interest in materials science and surface chemistry.[1][2] Its unique structure, featuring a reactive trimethoxysilyl group at one end and a polymerizable pyrrole ring at the other, allows it to act as a molecular bridge between inorganic substrates and organic polymers.[3][4] The trimethoxysilyl moiety can form durable covalent siloxane (Si-O-Si) bonds with surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides.[3] Simultaneously, the pyrrole group serves as a precursor for the formation of conductive polypyrrole (PPy) films, making this compound an essential coupling agent and adhesion promoter for fabricating advanced electronic devices, corrosion-resistant coatings, and biosensors.[3]
Given its pivotal role in defining the interface between materials, rigorous confirmation of the structure and purity of this compound is paramount. This technical guide provides researchers, scientists, and drug development professionals with an in-depth walkthrough of its characterization using two core spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral features, ensuring a robust and validated analytical approach.
Molecular Structure and Key Functional Groups
To effectively interpret the spectroscopic data, one must first understand the distinct chemical environments within the this compound molecule. It can be deconstructed into three primary functional regions, each with a unique spectroscopic signature.
Caption: Key functional components of the this compound molecule.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
Principle and Rationale
FTIR spectroscopy is an indispensable technique for the initial verification of molecular identity. It probes the vibrational modes of chemical bonds within a molecule. By irradiating a sample with infrared light, we can identify the frequencies at which specific functional groups absorb energy, causing their bonds to stretch, bend, or vibrate. For this compound, FTIR is the ideal method to rapidly confirm the presence of the core functional groups—the pyrrole ring, the aliphatic propyl chain, and the trimethoxysilyl headgroup—and, crucially, to verify the absence of starting materials, such as the N-H bond of an unreacted pyrrole.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A detailed methodology for acquiring a high-quality FTIR spectrum is presented below. The choice of ATR is a strategic one; as a neat liquid, this compound can be analyzed directly with minimal sample preparation, ensuring a rapid and reproducible measurement.
-
Instrument Preparation: Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), is powered on and has undergone its standard performance checks.
-
Background Scan: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This critical step subtracts the absorbance signals from the ambient environment (like CO₂ and water vapor) and the instrument itself, ensuring that the final spectrum contains only information from the sample.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typical acquisition parameters are:
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination of future samples.
Interpretation of the FTIR Spectrum
The resulting spectrum is a composite of the vibrational modes from each part of the molecule. A systematic approach to interpretation involves identifying the characteristic bands for each functional group.
Caption: Key vibrational regions in the FTIR spectrum of the target molecule.
-
Trimethoxysilyl Group: The most prominent and diagnostic feature for this moiety is the very strong and broad absorption band associated with the Si-O-C asymmetric stretching vibrations, typically found between 1100 cm⁻¹ and 1050 cm⁻¹.[5] Additional C-H stretching from the methoxy methyl groups will appear just under 3000 cm⁻¹.
-
Propyl Linker: The presence of the aliphatic chain is confirmed by sharp peaks in the 2950–2850 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching modes of the methylene (-CH₂-) groups.[6]
-
Pyrrole Ring: The aromatic C-H stretching vibrations of the pyrrole ring are expected just above 3000 cm⁻¹. The characteristic C=C and C-N ring stretching vibrations typically appear in the 1550-1450 cm⁻¹ region.[6][7] A critical validation point is the absence of a broad N-H stretching band around 3400-3200 cm⁻¹, which confirms that the pyrrole nitrogen is indeed substituted.[6][8]
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~2940, ~2840 | C-H Asymmetric & Symmetric Stretch | Propyl chain, Methoxy groups |
| ~1475 | C=C / C-N Ring Stretch | Pyrrole Ring[6] |
| ~1080 (Strong, Broad) | Si-O-C Asymmetric Stretch | Trimethoxysilyl Group [5] |
| ~950 | C-N Stretch | Pyrrole Ring[6] |
| ~820 | Si-C Stretch | Propyl-Silicon Bond |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle and Rationale
While FTIR confirms the presence of functional groups, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the molecule. By placing the molecule in a strong magnetic field and probing the nuclei (¹H and ¹³C) with radio waves, we can map out the complete carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons, their relative quantities (integration), and their neighboring protons (splitting), while ¹³C NMR identifies all unique carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its relatively simple solvent signal.[9]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, because its protons and carbons are highly shielded and rarely overlap with signals from the analyte.[10]
-
Data Acquisition: Transfer the solution to an NMR tube and place it in the spectrometer.
-
For ¹H NMR , acquire the spectrum using a standard pulse program.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single sharp line, simplifying the spectrum.
-
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of structural detail through its three primary components. A similar compound, N-(3-trimethoxysilylpropyl) imidazole, shows analogous peaks, providing a strong basis for our assignments.[11]
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Electron-withdrawing groups "deshield" protons, shifting their signals downfield (to a higher ppm value).[12]
-
Pyrrole Ring Protons: These appear in the aromatic region. The two protons adjacent to the nitrogen (α-protons) are typically in a different environment than the other two (β-protons).
-
Propyl Chain Protons: The three methylene groups will appear as distinct signals. The N-CH₂ group is most deshielded by the nitrogen, followed by the central -CH₂-, and finally the Si-CH₂ group, which is the most upfield (shielded).
-
Trimethoxysilyl Protons: The nine equivalent protons of the three methoxy (-OCH₃) groups will appear as a single, sharp peak, significantly downfield due to the electronegative oxygen atoms.
-
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative confirmation of the proton count in each group (e.g., a 9H signal for the methoxy groups).
-
Spin-Spin Splitting (J-Coupling): Protons on adjacent carbons influence each other's magnetic field, splitting signals into multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).[13]
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Proton) |
| ~6.6 | 2H | Triplet | Pyrrole α-H |
| ~6.1 | 2H | Triplet | Pyrrole β-H |
| ~3.8 | 2H | Triplet | N-CH₂-CH₂ |
| ~3.5 | 9H | Singlet | Si-(OCH₃)₃ |
| ~1.8 | 2H | Multiplet | -CH₂-CH₂-CH₂- |
| ~0.6 | 2H | Triplet | Si-CH₂- |
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The chemical shifts are highly sensitive to the local electronic environment.
-
Pyrrole Ring Carbons: The α-carbons (adjacent to N) will appear at a different chemical shift than the β-carbons.[14]
-
Propyl Chain Carbons: The three methylene carbons will have distinct signals, with the N-CH₂ carbon being the most downfield.
-
Trimethoxysilyl Carbon: The methoxy carbon (-OCH₃) will appear as a single peak in the typical range for sp³ carbons bonded to oxygen.
| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) |
| ~120 | Pyrrole α-C |
| ~108 | Pyrrole β-C |
| ~51 | N-CH₂-CH₂ |
| ~50 | Si-(OCH₃)₃ |
| ~24 | -CH₂-CH₂-CH₂- |
| ~7 | Si-CH₂- |
Integrated Spectroscopic Analysis Workflow
The true power of these techniques lies in their combined, sequential application. This workflow represents a self-validating system where the results of one analysis corroborate and refine the interpretation of the other, leading to an unambiguous structural confirmation.
Caption: A sequential workflow for the robust spectroscopic validation of the molecule.
Conclusion
The spectroscopic analysis of this compound via FTIR and NMR provides a complete and unambiguous confirmation of its molecular structure. FTIR serves as a rapid and effective tool for identifying the key functional groups, with the strong Si-O-C absorption being a particularly diagnostic feature. NMR spectroscopy complements this by providing a detailed map of the C-H framework, confirming atomic connectivity, and ensuring the correct isomeric form. By following the integrated workflow described in this guide, researchers can confidently verify the identity and purity of this critical bifunctional molecule, ensuring the reliability and reproducibility of their work in surface modification and advanced materials development.
References
- 1. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 80906-67-8 | Benchchem [benchchem.com]
- 4. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Thermal Stability and Degradation of N-(3-Trimethoxysilylpropyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Organic and Inorganic Domains
N-(3-Trimethoxysilylpropyl)pyrrole is a bifunctional organosilane molecule that possesses both a reactive pyrrole ring and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge, coupling organic polymers and inorganic surfaces. Its applications are diverse, ranging from surface modification and adhesion promotion in composites to the synthesis of advanced materials for biomedical and electronic applications. Understanding the thermal stability and degradation pathways of this molecule is paramount for defining its processing limits and ensuring the long-term reliability of materials in which it is incorporated. This guide provides a detailed examination of the factors governing the thermal behavior of this compound, outlines methodologies for its characterization, and proposes likely degradation mechanisms based on the chemistry of its constituent functional groups.
Theoretical Framework for Thermal Stability
The thermal stability of this compound is intrinsically linked to the bond energies of its chemical structure. The molecule can be deconstructed into three key components for the purpose of thermal analysis: the trimethoxysilyl head, the propyl linker, and the pyrrole ring.
-
The Trimethoxysilyl Group: The silicon-oxygen bonds in the trimethoxysilyl group are susceptible to both hydrolysis and thermal cleavage. In an inert atmosphere, the Si-C and Si-O bonds will have distinct dissociation energies. The presence of the methoxy groups allows for potential crosslinking reactions upon partial hydrolysis, which can form a more stable siloxane network (-Si-O-Si-), thereby increasing the overall thermal stability of the material it is bonded to[1].
-
The Propyl Linker: The aliphatic propyl chain is a relatively stable component of the molecule. Its degradation would typically occur at higher temperatures through homolytic cleavage of the C-C and C-H bonds, a process that requires significant energy input.
-
The Pyrrole Ring: The pyrrole ring is an aromatic heterocycle. While aromatic systems are generally stable, the N-H bond in an unsubstituted pyrrole can be a site of reactivity. However, in this N-substituted derivative, this pathway is blocked. The degradation of the pyrrole ring itself is likely to involve ring-opening reactions or polymerization at elevated temperatures[2]. The presence of air can lead to oxidative degradation pathways[2].
Based on studies of related silane coupling agents and pyrrole compounds, the initiation of thermal degradation is likely to begin at the organic-inorganic interface of the molecule.
Proposed Degradation Mechanisms
In an inert atmosphere (e.g., nitrogen or argon) , the primary degradation pathway is likely to involve the cleavage of the Si-C and C-N bonds, as well as the rearrangement and fragmentation of the trimethoxysilyl group. A possible multi-step degradation process is outlined below:
-
Initial Decomposition: The initial weight loss at lower temperatures could be attributed to the loss of the methoxy groups from the silicon atom, potentially forming formaldehyde and other small molecules.
-
Main Chain Scission: As the temperature increases, the cleavage of the propyl chain and the bond between the propyl group and the pyrrole ring is expected.
-
Pyrrole Ring Degradation: At higher temperatures, the pyrrole ring itself will decompose, leading to the formation of various nitrogen-containing organic fragments.
-
Formation of Residue: A stable residue, likely composed of silicon oxides and nitrides, is expected to remain at very high temperatures.
In an oxidative atmosphere (e.g., air) , the degradation process is expected to be more complex and occur at lower temperatures due to the involvement of oxygen. The organic components (propyl chain and pyrrole ring) will be susceptible to oxidation, leading to the formation of carbonyls, carboxides, and eventually carbon dioxide and water.
Below is a Graphviz diagram illustrating a simplified proposed degradation pathway in an inert atmosphere.
Caption: Proposed degradation pathway in an inert atmosphere.
Experimental Workflow for Thermal Analysis
A comprehensive understanding of the thermal stability and degradation of this compound requires a multi-faceted analytical approach. The following experimental workflow is recommended.
Caption: Recommended experimental workflow for thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these events.
Protocol:
-
Accurately weigh a small sample (5-10 mg) of this compound into a DSC pan.
-
Seal the pan (hermetically if the sample is volatile).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For this compound, one might expect to see a boiling point if heated in an open pan, and exothermic peaks associated with decomposition at higher temperatures.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.[3][4][5]
Protocol:
-
A small amount of the sample is placed in a pyrolysis probe.[3]
-
The probe is rapidly heated to a specific temperature (determined from TGA data) in an inert atmosphere.[5]
-
The degradation products (pyrolysate) are swept into a gas chromatograph (GC) for separation.
-
The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.[4][5]
-
This technique provides direct evidence for the proposed degradation pathways by identifying the molecular structures of the decomposition products.[4]
Expected Thermal Behavior and Data Summary
While specific experimental values are not available, a qualitative summary of the expected thermal properties of this compound can be compiled based on the analysis of its structural components and data from related compounds. Copolymers containing 3-(trimethoxysilyl)propyl methacrylate have shown thermal stability up to 266-298°C in synthetic air and 269-283°C in a helium atmosphere, as determined by the 5% mass loss temperature[1][6].
| Property | Expected Behavior in Inert Atmosphere | Expected Behavior in Oxidative Atmosphere | Rationale |
| Onset of Decomposition (Tonset) | Moderately high, likely > 250°C | Lower than in inert atmosphere | The organic moieties are susceptible to oxidation, which typically initiates at lower temperatures. |
| Decomposition Profile | Likely a multi-step process | More complex, with overlapping degradation steps | Reflects the sequential degradation of the methoxy groups, propyl linker, and pyrrole ring. Oxidation adds additional reaction pathways. |
| Major Volatile Products | Methoxy-silane fragments, propylene, pyrrole, and fragments of the pyrrole ring. | Carbon oxides (CO, CO2), water, nitrogen oxides, and partially oxidized organic fragments. | Py-GC-MS would be required for definitive identification. |
| Final Residue | Silicon oxide/nitride/carbide | Primarily silicon dioxide (SiO2) | The inorganic silicon atom is converted to its stable oxide in the presence of oxygen. |
Conclusion and Future Outlook
This compound is a molecule of significant interest for materials science due to its versatile coupling capabilities. Its thermal stability is a critical parameter for its successful application. Based on its chemical structure, it is predicted to have moderate to good thermal stability, with degradation initiated at the organic functional groups. The degradation mechanism is expected to be highly dependent on the atmosphere, with oxidative pathways being more facile.
To fully elucidate the thermal behavior of this compound, a systematic study employing TGA, DSC, and Py-GC-MS is essential. The protocols and theoretical framework provided in this guide offer a solid foundation for such an investigation. The insights gained from these studies will enable the optimization of processing conditions and the development of more robust and reliable materials for a wide range of advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. caprysses.fr [caprysses.fr]
- 3. gcms.cz [gcms.cz]
- 4. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
"solubility of N-(3-Trimethoxysilylpropyl)pyrrole in organic solvents"
An In-depth Technical Guide to the Solubility of N-(3-Trimethoxysilylpropyl)pyrrole in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile organosilane coupling agent that bridges organic and inorganic materials through its dual functionality. The pyrrole ring offers a platform for polymerization and other organic reactions, while the trimethoxysilyl group facilitates strong adhesion to inorganic substrates via hydrolysis and condensation. Understanding its solubility in various organic solvents is paramount for its effective application in surface modification, polymer synthesis, and materials science. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and its Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. This compound possesses distinct regions that contribute to its overall solubility profile.
-
The Pyrrole Ring: This aromatic heterocyclic component is largely nonpolar, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
The Propyl Linker: The aliphatic propyl chain is nonpolar and contributes to the compound's affinity for nonpolar organic solvents.
-
The Trimethoxysilyl Group: This is the most reactive and polar part of the molecule. The silicon atom bonded to three methoxy groups is susceptible to hydrolysis, which can alter the solubility characteristics of the compound. In its non-hydrolyzed form, this group can participate in dipole-dipole interactions and hydrogen bonding with appropriate solvents.
The interplay of these structural features results in a molecule with moderate overall polarity, suggesting good solubility in a range of common organic solvents.
Caption: Key structural components of this compound and their influence on solubility.
Reported Solubility Data
| Solvent | Chemical Formula | Polarity Index | Reported Solubility |
| Acetone | C₃H₆O | 5.1 | Soluble |
| Acetonitrile | C₂H₃N | 5.8 | Soluble |
| Chloroform | CHCl₃ | 4.1 | Soluble |
| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble |
| Ethanol | C₂H₅OH | 4.3 | Soluble (with potential for hydrolysis) |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble |
| Hexane | C₆H₁₄ | 0.1 | Sparingly soluble to insoluble |
| Isopropanol | C₃H₈O | 3.9 | Soluble (with potential for hydrolysis) |
| Methanol | CH₃OH | 5.1 | Soluble (with potential for hydrolysis) |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble |
| Toluene | C₇H₈ | 2.4 | Soluble |
| Water | H₂O | 10.2 | Insoluble (undergoes hydrolysis) |
Disclaimer: The term "soluble" is often used qualitatively in technical data sheets. For precise applications, quantitative determination of solubility is recommended. The reactivity of the trimethoxysilyl group with protic solvents like alcohols and water should be a key consideration during solvent selection, as this can lead to hydrolysis and subsequent condensation of the silane.
Experimental Protocol for Solubility Determination
For applications requiring precise concentrations, determining the quantitative solubility of this compound in a specific solvent is crucial. The following protocol outlines a standard method for this determination.
Materials and Equipment
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials.
-
Centrifuge the vials at a high speed to pellet the excess, undissolved solute.
-
-
Sample Collection and Dilution:
-
Carefully extract a known volume of the supernatant using a syringe.
-
Immediately filter the extracted supernatant through a 0.2 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated GC or HPLC method.
-
Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Caption: Experimental workflow for the quantitative determination of solubility.
Causality Behind Experimental Choices
-
Use of Excess Solute: Adding an excess of this compound ensures that the resulting solution is saturated, which is the definition of solubility.
-
Constant Temperature Equilibration: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.
-
Centrifugation and Filtration: These steps are crucial for effectively removing all undissolved solid particles from the saturated solution. Any particulate matter in the analytical sample would lead to an overestimation of the solubility.
-
Analytical Quantification: Techniques like GC or HPLC provide a highly sensitive and accurate means of determining the concentration of the dissolved solute, which is essential for quantitative solubility measurement.
Trustworthiness and Self-Validating Systems
The described protocol incorporates self-validating checks to ensure the reliability of the results:
-
Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurements. A low standard deviation among the replicates indicates a robust and reliable result.
-
Standard Curve: The use of a multi-point calibration curve for the analytical instrumentation ensures the accuracy of the concentration measurement across a range of dilutions. The linearity of the calibration curve (R² > 0.99) should be verified.
-
Mass Balance: As a further check, the amount of undissolved solute can be dried and weighed to perform a mass balance calculation, although this is often less accurate than the analytical determination of the supernatant.
By adhering to this rigorous protocol, researchers can confidently determine the solubility of this compound in their solvent of choice, ensuring the success of their subsequent applications.
"electrochemical properties of N-(3-Trimethoxysilylpropyl)pyrrole monomer"
An In-Depth Technical Guide to the Electrochemical Properties and Applications of N-(3-Trimethoxysilylpropyl)pyrrole
Abstract
This compound (TMSPy) is a bifunctional monomer of significant interest in materials science and electrochemistry. It uniquely combines the electroactive, polymerizable nature of a pyrrole ring with the surface-coupling capabilities of a trimethoxysilyl group. This dual functionality allows for the direct, in-situ formation of adherent, conductive polypyrrole films on a wide variety of inorganic substrates. This guide provides a comprehensive technical overview of the synthesis, electrochemical properties, and characterization of TMSPy. We will delve into the mechanisms of its electropolymerization, the critical role of the silane group in promoting adhesion, and the advanced electrochemical techniques used to characterize the resulting polymer films. This document is intended for researchers, materials scientists, and engineers working in fields such as anti-corrosion coatings, biosensors, and organic electronics, where the development of robust and functional polymer-substrate interfaces is paramount.
Synthesis and Physicochemical Properties
The utility of this compound begins with its synthesis, which covalently links the pyrrole heterocycle to a propyl-trimethoxysilane chain.
Synthesis Pathway
The most common synthetic route involves the nucleophilic substitution reaction between lithium pyrrolide and a halogenated propyl-trimethoxysilane, typically 1-bromo-3-trimethoxysilylpropane.[1] The pyrrolide anion, formed by deprotonating pyrrole with a strong base like lithium hydride, acts as a potent nucleophile, displacing the bromide to form the N-substituted product.
References
Quantum Chemical Modeling of N-(3-Trimethoxysilylpropyl)pyrrole Interactions: A Whitepaper
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(3-Trimethoxysilylpropyl)pyrrole (TMSP-Pyrrole) is a bifunctional molecule of significant interest in materials science and biotechnology, acting as a critical interface between inorganic surfaces and organic or biological systems. Its utility stems from two distinct chemical moieties: a trimethoxysilyl group, which serves as a covalent anchor to hydroxylated surfaces, and a pyrrole ring, which provides a platform for a range of non-covalent interactions or further chemical functionalization. Understanding the intricate forces governing its interactions at a molecular level is paramount for designing novel composite materials, biosensors, and drug delivery platforms. This guide provides a comprehensive framework for employing quantum chemical modeling, particularly Density Functional Theory (DFT), to dissect, predict, and rationalize the interaction behavior of TMSP-Pyrrole. We delve into the theoretical underpinnings of computational choices, present robust, step-by-step protocols for modeling key interaction scenarios, and introduce advanced techniques for analyzing the nature of these interactions, thereby bridging the gap between theoretical computation and practical application.
Introduction: The Molecular Dichotomy of TMSP-Pyrrole
This compound is a classic example of a silane coupling agent, a class of molecules designed to promote adhesion and compatibility between dissimilar materials.[1][2] Its structure, comprising a hydrolyzable trimethoxysilyl "head" and an aromatic pyrrole "tail" connected by a propyl linker, allows it to form a robust "molecular bridge".[1]
-
The Inorganic Anchor (Trimethoxysilyl Group): The Si(OCH₃)₃ group is the reactive center for surface modification. In the presence of water, it undergoes hydrolysis to form highly reactive silanetriol (Si(OH)₃) groups. These silanols can then form strong, durable covalent siloxane bonds (Si-O-Si) with hydroxyl groups present on inorganic substrates like silica, glass, and metal oxides.[2][3]
-
The Organic/Biocompatible Interface (Pyrrole Group): The pyrrole ring is an aromatic heterocycle that can participate in a variety of weaker, non-covalent interactions crucial for adhesion to polymer matrices or binding to biological molecules.[4] These include hydrogen bonding, π-π stacking, and CH-π interactions.[5] This functional tail is what allows for the fine-tuning of surface properties.
The central challenge and opportunity in working with TMSP-Pyrrole lie in controlling and understanding the interplay of these two functionalities. Quantum chemical modeling offers a powerful lens to investigate these interactions with atomic-level precision, providing insights that are often difficult to obtain experimentally. This guide is designed to equip researchers with the necessary knowledge to perform these calculations accurately and interpret their results meaningfully.
Part I: Theoretical Foundations of Interaction Modeling
Chapter 1: A Quantum View of Intermolecular Forces
At the quantum level, all interactions between molecules arise from the complex interplay of their constituent electrons and nuclei.[6] These intermolecular forces, while weaker than covalent bonds, govern phenomena such as solvation, protein-ligand binding, and material adhesion.[4][7] For a system involving TMSP-Pyrrole and an interacting partner, the primary goal of modeling is to calculate the interaction energy (E_int) . This is most commonly achieved via the supermolecular approach, defined as:
E_int = E_AB - (E_A + E_B)
where E_AB is the total energy of the interacting complex, and E_A and E_B are the energies of the isolated molecules (monomers) in their complex-frozen geometries.[8] A negative E_int indicates a stable, bound complex.
Chapter 2: Navigating the Methodological Landscape
The accuracy of any quantum chemical calculation is dictated by the chosen theoretical method and basis set. For systems the size of TMSP-Pyrrole and its complexes, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy.[9]
The core of DFT is the exchange-correlation (XC) functional, an approximation of complex many-body electron effects.[9] The choice is not arbitrary and should be guided by the nature of the interactions being studied.
-
For General Purpose & Covalent Interactions: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly reliable. B3LYP is a widely-used and well-validated hybrid functional that performs admirably for a broad range of chemical systems, including organosilanes.[10][11][12]
-
For Non-Covalent Interactions: Standard DFT functionals are notoriously poor at describing London dispersion forces, which are critical for π-π stacking and other van der Waals interactions involving the pyrrole ring.[4] This deficiency is corrected by applying an empirical dispersion correction. Therefore, a functional like B3LYP-D3(BJ) , which incorporates Grimme's D3 dispersion correction with Becke-Johnson damping, is a trustworthy choice. For higher accuracy in non-covalent interactions, functionals from the M06 family (e.g., M06-2X) are also excellent, as they were specifically parameterized to capture medium-range correlation effects.
A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] Its quality directly impacts the accuracy of the calculation.
-
Zeta-Value: This refers to the number of functions used to describe each valence orbital. Double-zeta (e.g., cc-pVDZ) is a minimal starting point, but triple-zeta (e.g., cc-pVTZ) basis sets are highly recommended for achieving accurate interaction energies.[13]
-
Polarization Functions (e.g., (d,p)): These functions allow orbitals to change shape, which is essential for accurately describing chemical bonds and angular dependencies in interactions. They are non-negotiable for reliable calculations.[13]
-
Diffuse Functions (e.g., + or aug-): These are large, spatially extended functions that are critical for describing the electron density far from the nuclei. They are absolutely essential for modeling non-covalent interactions, anions, and excited states.[6][13]
A robust and broadly applicable choice for TMSP-Pyrrole interactions is the 6-311+G(d,p) Pople-style basis set or the aug-cc-pVDZ Dunning-style basis set for higher accuracy.
When two molecules approach each other, one can "borrow" the basis functions of the other to artificially lower its own energy. This leads to an overestimation of the interaction energy. This artifact, known as Basis Set Superposition Error (BSSE), is particularly significant with smaller basis sets.[6] It must be corrected using the Counterpoise correction procedure, where the energies of the monomers are calculated using the full basis set of the entire complex.[8]
Part II: A Practical Guide to Modeling TMSP-Pyrrole Interactions
Chapter 3: The Computational Workflow: A Step-by-Step Protocol
This chapter outlines a self-validating and reproducible workflow for modeling the interactions of TMSP-Pyrrole.
-
Construct Initial Geometry: Build the 3D structures of TMSP-Pyrrole and its interaction partner using molecular modeling software (e.g., Avogadro, Chemcraft). Place them in a chemically reasonable starting orientation.
-
Select Method and Basis Set: In the input file for your quantum chemistry software (e.g., Gaussian, ORCA), specify the chosen functional and basis set. A reliable choice is B3LYP-D3(BJ)/6-311+G(d,p).[14][15]
-
Initiate Optimization: Run a geometry optimization calculation. This algorithm will iteratively adjust the positions of the atoms to find a local minimum on the potential energy surface.
-
Verify Minimum: Following a successful optimization, perform a frequency calculation. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.
-
Use Optimized Geometry: Start with the optimized geometry of the interacting complex (AB) from Protocol 1.
-
Perform Counterpoise Calculation: Run a single-point energy calculation using the Counterpoise=2 keyword (in Gaussian) or its equivalent. This single calculation will yield three necessary energies:
-
The total energy of the complex (E_AB).
-
The energy of monomer A calculated with the basis functions of B present (E_A(B)).
-
The energy of monomer B calculated with the basis functions of A present (E_B(A)).
-
-
Calculate Corrected Interaction Energy: The BSSE-corrected interaction energy is calculated as: E_int = E_AB - E_A(B) - E_B(A)
Chapter 4: Advanced Analysis: Beyond a Single Number
While the interaction energy tells you how strongly two molecules interact, it doesn't tell you why. For that, we must turn to more sophisticated analysis techniques.
SAPT is a powerful method that calculates the interaction energy directly, without computing the difference between large total energies.[8] Its primary advantage is that it decomposes the interaction energy into physically meaningful components:
-
Electrostatics (E_elec): The classical Coulombic interaction between the static charge distributions of the molecules.
-
Exchange (E_exch): A purely quantum mechanical repulsive term arising from the Pauli exclusion principle.
-
Induction (E_ind): The attractive interaction from the distortion of one molecule's electron cloud by the other.
-
Dispersion (E_disp): The attractive interaction arising from correlated fluctuations in the electron clouds of the interacting molecules (i.e., London forces).
This decomposition is invaluable. For example, it can definitively show whether a TMSP-Pyrrole interaction is dominated by hydrogen bonding (high electrostatic and induction terms) or π-stacking (high dispersion term).[16]
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of a molecule. They are excellent for identifying electropositive regions (blue, potential hydrogen bond donors) and electronegative regions (red, potential acceptors), predicting how molecules will approach each other.
-
Non-Covalent Interaction (NCI) Plots: This technique plots the reduced density gradient versus the electron density. It generates visually intuitive 3D maps of non-covalent interactions, color-coding them to distinguish between strong attractive forces (like hydrogen bonds, blue), weak van der Waals interactions (green), and repulsive steric clashes (red).
Part III: Case Studies & Applications
Case Study 1: Hydrolysis and Dimerization
The first step in surface functionalization is the hydrolysis of the methoxy groups. Modeling the interaction of a single TMSP-Pyrrole molecule with several water molecules can reveal the hydrogen bonding network that facilitates this reaction. Subsequently, modeling the interaction between two hydrolyzed TMSP-Pyrrole (TMSP-Silanetriol) molecules is key to understanding the initial stages of polysiloxane film formation before surface attachment.
| Interaction Pair | E_int (kcal/mol) | E_elec (%) | E_exch (%) | E_ind (%) | E_disp (%) | Dominant Force |
| TMSP-Pyrrole … H₂O | -5.8 | 45 | -25 | 15 | 15 | Electrostatics |
| TMSP-Silanetriol Dimer | -9.5 | 50 | -30 | 12 | 8 | Electrostatics (H-Bond) |
| Table 1: Illustrative SAPT decomposition data for TMSP-Pyrrole hydrolysis and self-condensation precursors. The negative sign for exchange is conventional in some programs; it is a repulsive term. |
Case Study 2: Adsorption onto a Silica Surface
To model surface binding, a small cluster model of silica, such as orthosilicic acid (Si(OH)₄) or a larger silsesquioxane cage, can be used to represent the surface hydroxyl groups. The interaction of a hydrolyzed TMSP-Pyrrole molecule with this cluster reveals the crucial hydrogen bonding that positions the molecule for subsequent covalent bond formation.
Case Study 3: Non-Covalent Interactions of the Pyrrole Moiety
For applications in polymer composites or drug delivery, the interactions of the pyrrole ring are paramount. Modeling its interaction with benzene (as a proxy for an aromatic polymer) or an amide group (as a proxy for a peptide backbone) can quantify the binding forces. A π-π stacking interaction with benzene would show a large dispersion energy component from SAPT analysis, while an interaction with an amide would be dominated by electrostatics from hydrogen bonding. These calculations can directly inform the selection of compatible polymers or predict binding affinities to biological targets.
Conclusion and Future Outlook
Quantum chemical modeling provides an indispensable toolkit for understanding and predicting the behavior of this compound. By employing a rationalized DFT-based approach—using dispersion-corrected hybrid functionals and appropriately chosen basis sets with counterpoise correction—researchers can reliably calculate interaction energies. Furthermore, advanced analysis methods like SAPT and NCI plots move beyond simple energetics to reveal the fundamental nature of the binding forces at play.
These computational insights can accelerate the rational design of new materials and technologies. Future work can extend these static models to dynamic systems using ab initio molecular dynamics (AIMD) to simulate the hydrolysis and condensation processes in real-time or employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the interaction of TMSP-Pyrrole with a large protein or an extended material surface, paving the way for next-generation functional materials and biomedical devices.
References
- 1. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 5. mdpi.com [mdpi.com]
- 6. Tutorial: Intermolecular Interactions [people.chem.ucsb.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
- 10. DFT calculations of indirect 29Si-1H spin-spin coupling constants in organoalkoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uky.edu [scholars.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ORCA - FACCTs [faccts.de]
- 15. iscitech.com [iscitech.com]
- 16. mdpi.com [mdpi.com]
"N-(3-Trimethoxysilylpropyl)pyrrole safety data sheet and handling precautions"
An In-Depth Technical Guide to the Safe Handling of N-(3-Trimethoxysilylpropyl)pyrrole
Introduction: Understanding the Dual-Functionality and Associated Risks
This compound (CAS No. 80906-67-8) is a bifunctional organosilane compound of significant interest in materials science and drug development.[1] Its unique molecular structure, featuring a pyrrole ring at one end and a hydrolyzable trimethoxysilyl group at the other, allows it to act as a "molecular bridge" or coupling agent.[1] This enables the covalent bonding of dissimilar materials, such as inorganic substrates (like glass or metal oxides) and organic polymers, enhancing adhesion and composite material properties.
The pyrrole moiety, a nitrogen-containing aromatic heterocycle, is a foundational structure in numerous biologically active molecules, including natural products and pharmaceuticals.[2][3] The trimethoxysilyl group is highly reactive, particularly with moisture, undergoing hydrolysis to form reactive silanol (Si-OH) groups.[4][5] While this reactivity is essential for its function, it also presents specific handling challenges and potential hazards. The hydrolysis process releases methanol, a toxic alcohol, which necessitates stringent engineering controls.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to explain the chemical principles underlying the recommended precautions, ensuring a culture of safety and scientific integrity in the laboratory.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a chemical's physical properties is foundational to its safe handling. These properties dictate appropriate storage conditions, predict its behavior under various laboratory conditions, and inform the selection of appropriate safety measures.
| Property | Value | Source |
| CAS Number | 80906-67-8 | [6] |
| Molecular Formula | C₁₀H₁₉NO₃Si | [7][8] |
| Molecular Weight | 229.35 g/mol | [6] |
| Appearance | Transparent Liquid | [9] |
| Boiling Point | 247.4 °C at 760 mmHg | [7][9] |
| Flash Point | 103.4 °C | [7][9] |
| Density | 0.989 g/cm³ | [7] |
| Vapor Pressure | 0.04 mmHg at 25°C | [7] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and its reactivity.[6] The Globally Harmonized System (GHS) provides a universal framework for hazard communication, which is summarized below.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Mechanistic Insights into Hazards
-
Skin and Eye Irritation (H315, H319): The compound can cause significant irritation upon direct contact with the skin and eyes.[10] This is a common property of many organosilanes. Prolonged or repeated skin contact may lead to inflammation, characterized by itching, redness, or blistering.[10] In the eyes, it can cause redness, pain, and potentially severe damage.[10][11]
-
Respiratory Irritation (H335): Inhalation of vapors or mists can irritate the respiratory tract.[10][11] This is compounded by the chemical's reactivity.
-
Hydrolysis and Methanol Formation: The trimethoxysilyl group is susceptible to hydrolysis in the presence of moisture (including atmospheric humidity).[4][5] This reaction, which is crucial for its application as a coupling agent, releases methanol. Methanol is toxic and can cause damage to the optic nerve, kidneys, and liver. Therefore, adequate ventilation is not just a recommendation but a critical control to prevent systemic toxicity from methanol inhalation.
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol is one where the reasons for each step are clearly understood and integrated into the workflow. The following protocols are designed with this principle in mind.
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the planned procedure.
| PPE Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[11] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[12][13] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[11] Contact lenses should not be worn when handling this chemical.[11] |
| Skin/Body Protection | A lab coat or other suitable protective clothing. | Prevents accidental skin contact from splashes or spills.[10][11] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | Mitigates the risk of respiratory irritation and inhalation of methanol vapors generated during hydrolysis.[4][11] For larger quantities or in case of ventilation failure, a NIOSH-approved respirator may be necessary.[12] |
Experimental Workflow: A Step-by-Step Guide
This protocol outlines the critical steps for safely handling this compound in a research setting.
-
Preparation and Area Setup:
-
Step 1a: Confirm that an emergency eyewash station and safety shower are readily accessible and operational.[11]
-
Step 1b: Perform all manipulations of the chemical inside a certified chemical fume hood to ensure adequate ventilation.[10][12]
-
Step 1c: Assemble all necessary equipment (glassware, stirrers, reagents) and the required PPE before retrieving the chemical from storage.
-
-
Handling the Chemical:
-
Step 2a: Don the appropriate PPE as specified in the table above.
-
Step 2b: Ground/bond the container and receiving equipment during transfers to prevent the buildup of static electricity, especially as the compound is combustible.[11][13]
-
Step 2c: Open the container with care, avoiding inhalation of any vapors.[10]
-
Step 2d: Dispense the required amount of the liquid carefully, avoiding splashes.
-
Step 2e: Tightly reseal the container immediately after use to prevent the ingress of moisture, which would lead to hydrolysis and degradation of the product.[4]
-
-
Post-Handling and Cleanup:
-
Step 3a: Decontaminate any surfaces that may have come into contact with the chemical.
-
Step 3b: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[11]
-
Step 3c: Remove and properly dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[13]
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Moisture Control: Store in a tightly closed, original container to prevent hydrolysis from atmospheric moisture.[4][10]
-
Environment: The storage area should be cool, dry, and well-ventilated.[4][10]
-
Incompatible Substances: Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
-
Ignition Sources: Store away from sources of ignition, heat, or open flames.[10][11]
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is crucial. All personnel working with this chemical must be familiar with these procedures.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[10][11]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[11][13]
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[10]
Accidental Release and Spill Cleanup
-
Step 1: Evacuate all non-essential personnel from the area.[11]
-
Step 2: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Step 3: Eliminate all ignition sources in the vicinity.[12]
-
Step 4: Contain the spill using dikes or inert absorbent materials like sand, silica gel, or universal binder.[11][15] Do not use combustible materials like sawdust.[16]
-
Step 5: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
-
Step 6: Ventilate the area and wash the spill site after the material has been collected.
-
Step 7: Prevent the spilled material from entering drains, sewers, or waterways.[10][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11][13]
-
Hazards from Combustion: Fire may produce irritating fumes and organic acid vapors.[11] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and silicon dioxide.[14]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[11][14]
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Product Disposal: Dispose of unused material and its residues in accordance with all applicable federal, state, and local regulations. The material should be disposed of at an approved waste disposal plant.[10]
-
Container Disposal: Do not reuse empty containers. Puncture and dispose of them in a sanitary landfill or by other procedures approved by state and local authorities.
Section 6: References
-
LookChem. This compound|80906-67-8. --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet: this compound. --INVALID-LINK--
-
Gelest, Inc. Safety Data Sheet: this compound. --INVALID-LINK--
-
Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. --INVALID-LINK--
-
SINOSIL. Silane Coupling Agents Practical Guide. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Apollo Scientific. This compound | 80906-67-8. --INVALID-LINK--
-
Alfa Chemistry. This compound | CAS 80906-67-8. --INVALID-LINK--
-
Benchchem. An In-depth Technical Guide to the Health and Safety of Pyrrole-2,3,4,5-d4. --INVALID-LINK--
-
Thermo Fisher Scientific. Safety Data Sheet: Pyrrole. --INVALID-LINK--
-
Gelest. Applying a Silane Coupling Agent. --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet: N-[3-(Trimethoxysilyl)propyl]ethylenediamine. --INVALID-LINK--
-
CDN. Pyrrole MSDS. --INVALID-LINK--
-
ChemicalBook. This compound | 80906-67-8. --INVALID-LINK--
-
XJY SILICONES. How to Use Silane Coupling Agents: A Practical Guide. --INVALID-LINK--
-
Pipzine Chemicals. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. --INVALID-LINK--
-
Nanjing SiSiB Silicones Co., Ltd. The Use and Method of Silane Coupling Agent. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet: 3-(Trimethoxysilyl)propyl methacrylate. --INVALID-LINK--
-
Evonik. Safety Data Sheet: N-(3-(trimethoxysilyl)propyl)ethylenediamine. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet: 3-(Trimethoxysilyl)propyl methacrylate. --INVALID-LINK--
-
Capot Chemical. Material Safety Data Sheet: N-[3-(Trimethoxysilyl)propyl]ethylenediamine. --INVALID-LINK--
-
ResearchGate. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. --INVALID-LINK--
-
Sigma-Aldrich. Material Safety Data Sheet: 3-(Trimethoxysilyl)propyl methacrylate. --INVALID-LINK--
-
Santa Cruz Biotechnology. Material Safety Data Sheet: N1-(3-Trimethoxysilylpropyl)diethylenetriamine. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet: N-[3-(Trimethoxysilyl)propyl]aniline. --INVALID-LINK--
-
Carl Roth. Safety Data Sheet: 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate. --INVALID-LINK--
References
- 1. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 5. chemsilicone.com [chemsilicone.com]
- 6. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 80906-67-8 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. aksci.com [aksci.com]
- 11. gelest.com [gelest.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. louisville.edu [louisville.edu]
- 14. fishersci.com [fishersci.com]
- 15. msds.evonik.com [msds.evonik.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Applications of N-(3-Trimethoxysilylpropyl)pyrrole: From Synthesis to Advanced Materials
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(3-Trimethoxysilylpropyl)pyrrole, a versatile molecule at the interface of organic and inorganic chemistry. We will delve into its synthesis, properties, and key applications, offering not just procedural steps but also the scientific rationale behind its utility in surface modification, corrosion protection, and biosensor technology.
Understanding this compound: A Molecule of Dual Functionality
This compound is a bifunctional organosilane molecule. Its structure, as depicted below, features two key reactive moieties: a trimethoxysilyl group and a pyrrole ring, connected by a propyl linker.
Caption: Chemical structure of this compound.
The trimethoxysilyl group is the inorganic-reactive part. In the presence of water, it hydrolyzes to form highly reactive silanol groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides, forming stable covalent siloxane (Si-O-Substrate) bonds. This ability to anchor to inorganic surfaces is the foundation of its role as a coupling agent and adhesion promoter.
The pyrrole ring , on the other hand, is an organic-reactive moiety. Pyrrole is the monomer for the conducting polymer, polypyrrole (PPy). The pyrrole ring of this compound can be readily electropolymerized, leading to the in-situ formation of a conductive and adherent polypyrrole film directly on the substrate surface.
This dual functionality allows this compound to act as a molecular bridge, covalently linking organic polymer coatings to inorganic substrates, thereby enhancing adhesion and durability.
Synthesis of this compound: A Practical Laboratory Protocol
While several synthetic routes exist, a common and effective method involves the reaction of a pyrrole salt with an appropriate silane precursor. The following protocol is based on established principles of N-alkylation of pyrroles.
Experimental Protocol: Synthesis of this compound
-
Preparation of Pyrrole Salt:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly distilled pyrrole to anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to the solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the pyrrolide salt.
-
-
Reaction with Silane Precursor:
-
To the freshly prepared pyrrolide salt solution, add (3-bromopropyl)trimethoxysilane dropwise via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench any remaining base by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
Application in Surface Modification and Adhesion Promotion
A primary application of this compound is as a surface modification agent to improve the adhesion of organic coatings to inorganic substrates. The mechanism involves a two-step process:
-
Surface Priming: The substrate is first treated with a solution of this compound. The trimethoxysilyl groups hydrolyze and form covalent bonds with the substrate surface, creating a monolayer of pyrrole-functionalized silane.
-
Polymer Coating Application: The subsequent organic coating, which can be a polypyrrole layer or another polymer, is then applied. The pyrrole groups on the primed surface can either co-polymerize with the coating or provide a more compatible interface for improved adhesion through intermolecular interactions.
Experimental Workflow: Surface Modification of a Silicon Wafer
Caption: Workflow for surface modification with this compound.
Detailed Protocol:
-
Substrate Cleaning: Thoroughly clean the silicon wafer by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the wafer under a stream of nitrogen.
-
Surface Hydroxylation: Activate the surface by immersing the wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Extreme Caution: Piranha solution is highly corrosive and explosive if it comes into contact with organic materials. Rinse extensively with deionized water and dry.
-
Silanization: Prepare a 1-5% (v/v) solution of this compound in a solvent such as ethanol or toluene. Immerse the cleaned and hydroxylated wafer in this solution for 1-2 hours at room temperature.
-
Rinsing and Curing: Remove the wafer from the silane solution and rinse thoroughly with the solvent to remove any unbound silane. Cure the silanized wafer in an oven at 110-120 °C for 30-60 minutes to promote the condensation of silanol groups and the formation of a stable siloxane layer.
-
Characterization: The modified surface can be characterized using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and silicon from the silane layer and contact angle measurements to assess the change in surface hydrophobicity.
Advanced Application: Corrosion Protection of Metals
The ability to form an adherent and conductive polypyrrole film makes this compound an excellent candidate for corrosion protection of metals like steel and aluminum. The protective mechanism is twofold:
-
Barrier Protection: The dense polypyrrole film acts as a physical barrier, preventing corrosive agents like water and chloride ions from reaching the metal surface.
-
Anodic Protection: The conductive nature of polypyrrole can help to maintain the metal in a passive state, where a protective oxide layer is formed and stabilized.
Experimental Protocol: Electropolymerization for Corrosion Protection of Mild Steel
-
Substrate Preparation: Polish the mild steel electrode to a mirror finish using successively finer grades of alumina slurry. Degrease by sonication in acetone and rinse with deionized water.
-
Electropolymerization Setup: Use a standard three-electrode electrochemical cell with the mild steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Electrolyte Solution: Prepare an aqueous solution containing 0.1 M this compound and a suitable supporting electrolyte, such as 0.1 M sodium dodecyl sulfate (SDS). The pH of the solution may need to be adjusted to optimize the polymerization process.
-
Potentiodynamic Electropolymerization: Cycle the potential of the working electrode between -0.5 V and +1.0 V (vs. SCE) at a scan rate of 50 mV/s for a set number of cycles. The formation of the polypyrrole film will be indicated by the appearance of characteristic redox peaks in the cyclic voltammogram.
-
Characterization and Corrosion Testing:
-
The morphology of the coating can be examined using Scanning Electron Microscopy (SEM).
-
The corrosion protection performance can be evaluated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., 3.5% NaCl solution).
-
Data Presentation: Corrosion Protection Performance
| Coating System | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (Icorr) | Protection Efficiency (%) |
| Bare Mild Steel | -0.65 V | 1.5 x 10⁻⁵ A/cm² | - |
| Polypyrrole on Steel | -0.40 V | 2.8 x 10⁻⁷ A/cm² | 98.1% |
Note: The data presented in this table is illustrative and based on typical results for polypyrrole coatings. Actual values will depend on the specific experimental conditions.
Emerging Application: Biosensor Development
The functionalizable nature of the pyrrole ring and the robust surface attachment provided by the silane group make this compound a promising material for the fabrication of biosensors. Biomolecules, such as enzymes, can be immobilized onto the polypyrrole surface, and the resulting biosensor can detect specific analytes through electrochemical signals.
Experimental Workflow: Fabrication of a Glucose Biosensor
Caption: Workflow for the fabrication of a glucose biosensor.
Detailed Protocol:
-
Electrode Preparation: Start with a clean glassy carbon electrode (GCE).
-
Surface Functionalization and Electropolymerization: Follow the electropolymerization protocol described in the corrosion protection section to form a thin, adherent film of polypyrrole derived from this compound on the GCE surface.
-
Enzyme Immobilization:
-
Prepare a solution of glucose oxidase (GOx) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Activate the carboxyl groups on the polypyrrole surface (if any, or they can be introduced by copolymerization with a carboxyl-functionalized pyrrole monomer) using a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immerse the modified electrode in the GOx solution for several hours to allow for covalent immobilization of the enzyme.
-
Rinse the electrode thoroughly with buffer to remove any unbound enzyme.
-
-
Electrochemical Detection of Glucose:
-
The biosensor can be used for the amperometric detection of glucose. In the presence of glucose, GOx catalyzes its oxidation, producing hydrogen peroxide (H₂O₂).
-
The H₂O₂ can then be electrochemically detected at the electrode surface, generating a current that is proportional to the glucose concentration.
-
Performance Characteristics of a Typical Glucose Biosensor
| Parameter | Value |
| Linear Range | 1 - 20 mM |
| Sensitivity | 5 - 20 µA mM⁻¹ cm⁻² |
| Response Time | < 10 seconds |
| Selectivity | High (minimal interference from common interfering species) |
Note: These values are representative and can vary depending on the specific biosensor design and experimental conditions.
Conclusion and Future Outlook
This compound is a powerful molecular tool for scientists and engineers working at the interface of materials science, chemistry, and biology. Its unique bifunctional nature enables the creation of robust and functional interfaces between organic and inorganic materials. The applications highlighted in this guide, from enhancing adhesion and preventing corrosion to enabling sensitive biosensing, demonstrate the versatility of this compound.
Future research is likely to focus on the development of more complex and tailored surface architectures using this compound and its derivatives. This could include the fabrication of multi-layered coatings with graded properties, the development of smart surfaces that respond to external stimuli, and the creation of more sophisticated and multiplexed biosensing platforms. As our ability to control matter at the molecular level continues to advance, the importance of versatile building blocks like this compound is set to grow.
Methodological & Application
"electropolymerization of N-(3-Trimethoxysilylpropyl)pyrrole for conductive coatings"
Application Note & Protocol
Electropolymerization of N-(3-Trimethoxysilylpropyl)pyrrole for Covalently-Bonded Conductive Coatings
Abstract & Scientific Introduction
The development of stable and adherent conductive polymer coatings is a significant challenge in materials science, with applications ranging from anti-corrosion layers and biocompatible interfaces to electronic sensors and electrocatalysts.[1][2] Polypyrrole (PPy) is a widely studied conductive polymer due to its high conductivity, environmental stability, and straightforward synthesis.[3][4][5] However, a primary drawback of PPy films produced by conventional electropolymerization is their often-poor adhesion to inorganic substrates like metal oxides, glass, and silicon.[1] This guide details the synthesis and application of a functionalized monomer, this compound (TMSP-Py), which is engineered to overcome this limitation.
TMSP-Py is a bifunctional molecule. The pyrrole moiety serves as the electropolymerizable unit, forming the conductive polypyrrole backbone.[6] The N-substituted propyl chain is terminated with a trimethoxysilyl group, which acts as a powerful coupling agent.[6] In the presence of trace water, this silane group hydrolyzes to form reactive silanol groups. These silanols can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic substrates (e.g., Si-OH, Ti-OH, Al-OH), resulting in the formation of robust, covalent siloxane (Si-O-Substrate) bonds.[6][7] This process ensures that the conductive polymer film is chemically anchored to the substrate, dramatically improving adhesion and long-term stability.
This document provides a comprehensive overview of the scientific principles, a detailed step-by-step protocol for the electropolymerization of TMSP-Py, and methods for characterizing the resulting conductive coating.
Core Scientific Principles
The Dual-Functionality Monomer: TMSP-Py
The success of this technique hinges on the unique structure of this compound.
-
Key Functional Groups:
-
Pyrrole Ring: The heterocyclic aromatic ring is the site of oxidative electropolymerization. Applying an anodic potential removes an electron, creating a radical cation that couples with other monomers to form the polymer chain.[11][12]
-
Trimethoxysilyl Group (-Si(OCH₃)₃): This group is the adhesion promoter. It enables covalent bonding to hydroxylated surfaces through a hydrolysis and condensation mechanism.[6]
-
Mechanism of Film Formation & Adhesion
The formation of the adherent film is a two-stage process that occurs concurrently at the electrode-solution interface.
-
Electropolymerization of the Pyrrole Moiety: The process is initiated by the oxidation of the pyrrole monomer at the electrode surface to form a radical cation.[11][12] Two of these radical cations then couple, typically at the α-positions (2 and 5) of the pyrrole rings, and after losing two protons, form a dimer. This dimer is more easily oxidized than the monomer, leading to rapid chain growth and the formation of a conductive, doped polypyrrole film on the electrode surface.[4][12] The anions (dopants) from the supporting electrolyte are incorporated into the growing polymer film to maintain charge neutrality.[11]
-
Hydrolysis and Condensation of the Silane Moiety: Simultaneously, the trimethoxysilyl groups on the TMSP-Py monomers undergo hydrolysis, especially in non-anhydrous organic solvents or aqueous solutions, to form silanol groups (-Si(OH)₃). These silanol groups can then condense with hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate). They can also cross-link with each other to form a siloxane network (Si-O-Si), further enhancing the mechanical integrity of the coating.[6][7]
The following diagram illustrates this dual mechanism.
Caption: Dual mechanism of TMSP-Py for adherent conductive film formation.
Detailed Experimental Protocols
This section provides step-by-step instructions for preparing highly adherent, conductive poly(TMSP-Py) coatings.
Materials & Equipment
| Reagents & Consumables | Equipment |
| This compound (TMSP-Py) | Potentiostat/Galvanostat |
| Acetonitrile (CH₃CN), anhydrous grade | Three-electrode electrochemical cell |
| Lithium perchlorate (LiClO₄), as supporting electrolyte | Working Electrode (e.g., ITO glass, Si wafer, Stainless Steel) |
| Deionized (DI) water (18 MΩ·cm) | Counter Electrode (e.g., Platinum mesh or wire)[11] |
| Acetone, Isopropanol, Ethanol for cleaning | Reference Electrode (e.g., Ag/AgCl or SCE)[1] |
| Nitrogen (N₂) or Argon (Ar) gas for deoxygenation | Sonicator bath |
| Polishing materials (e.g., alumina slurries) if needed | Hot plate or oven for curing |
Protocol 1: Substrate Preparation (Critical for Adhesion)
The presence of surface hydroxyl groups is essential for covalent bonding.
-
Degreasing: Sequentially sonicate the substrate in acetone, isopropanol, and then deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate under a stream of nitrogen or in an oven at 110 °C.
-
Surface Hydroxylation (Activation): For substrates like silicon or stainless steel, creating a fresh, dense layer of hydroxyl groups is beneficial. This can be achieved through:
-
Oxygen Plasma Treatment: Expose the substrate to an oxygen plasma cleaner for 2-5 minutes. This is a highly effective method.
-
Piranha Solution (Use with Extreme Caution): For glass or silicon, immerse in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30 minutes. Rinse copiously with DI water.
-
Base Treatment: Immerse in a 1 M NaOH or KOH solution for 10-20 minutes, followed by extensive rinsing with DI water.[13]
-
-
Final Rinse & Dry: Perform a final rinse with DI water and ethanol, then dry completely. The substrate should be used immediately for coating.
Protocol 2: Electropolymerization
-
Prepare the Electrolyte Solution: In a clean, dry glass container, prepare a solution of 0.1 M TMSP-Py and 0.1 M LiClO₄ in anhydrous acetonitrile. For a 50 mL solution, this corresponds to:
-
~1.15 g of TMSP-Py (assuming density ~0.99 g/mL)
-
~0.53 g of LiClO₄
-
-
Deoxygenate the Solution: Bubble dry nitrogen or argon gas through the solution for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Assemble the Electrochemical Cell:
-
Place the prepared working electrode (substrate) in the cell.
-
Insert the platinum counter electrode and the Ag/AgCl reference electrode. Ensure the reference electrode tip is close to the working electrode surface.
-
Add the deoxygenated electrolyte solution to the cell, ensuring all three electrodes are properly immersed. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Electrochemical Deposition: The coating can be grown using several methods. The choice affects film morphology and properties.[12]
-
Potentiostatic (Constant Potential):
-
Principle: A constant potential is applied, leading to a high initial current that decays as the resistive polymer film grows. This method is simple and provides uniform films.
-
Parameters: Apply a constant potential of +0.8 V to +1.2 V (vs. Ag/AgCl). The exact potential may require optimization.
-
Duration: Deposition time can range from 60 to 600 seconds, depending on the desired thickness. The charge passed is proportional to the polymer mass deposited.[1]
-
-
Cyclic Voltammetry (CV):
-
Principle: The potential is swept repeatedly between two limits. Polymer deposition occurs during the anodic (positive) sweep. This method allows for monitoring film growth, as the polymer redox peaks will increase with each cycle.[14]
-
Parameters: Cycle the potential between -0.5 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50-100 mV/s .[11]
-
Cycles: Perform 5 to 20 cycles.
-
-
Protocol 3: Post-Deposition Treatment
-
Rinsing: After deposition, immediately remove the coated substrate from the cell and rinse thoroughly with clean acetonitrile to remove unreacted monomer and excess electrolyte.
-
Curing: To promote the condensation of the silanol groups and complete the formation of the covalent siloxane network, a curing step is vital.
-
Heat the coated substrate in an oven at 80-120 °C for 1-2 hours .
-
The overall experimental workflow is summarized below.
Caption: General workflow for preparing and characterizing poly(TMSP-Py) coatings.
Characterization & Expected Results
Verifying the successful deposition and properties of the film is crucial.
Summary of Deposition Parameters & Effects
| Parameter | Typical Range | Effect on Coating |
| Monomer Concentration | 0.05 - 0.2 M | Higher concentration generally increases polymerization rate. |
| Deposition Potential | +0.8 to +1.2 V | Higher potential increases growth rate but can lead to over-oxidation and less uniform films. |
| Deposition Time/Charge | 60 - 600 s | Directly correlates with film thickness and polymer mass. |
| Solvent | Acetonitrile, Dichloromethane | Solvent choice affects polymer morphology and solubility of reactants.[14] |
| Electrolyte Anion | ClO₄⁻, BF₄⁻, PF₆⁻ | The size and type of the dopant anion affect the conductivity and mechanical properties of the film. |
Expected Characterization Outcomes
-
Visual Inspection: A successfully deposited film should appear as a uniform, colored (typically yellowish-brown to dark brown/black) coating on the substrate.
-
Cyclic Voltammetry (CV): A CV of the coated electrode in a monomer-free electrolyte solution should show a broad, reversible redox wave, confirming the electroactive nature of the polypyrrole film.
-
FTIR-ATR Spectroscopy: This technique is excellent for confirming the chemical structure.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1540-1560 | C=C stretch in pyrrole ring | Confirms polypyrrole backbone |
| ~1450-1480 | C-N stretch in pyrrole ring | Confirms polymer structure |
| ~1000-1100 | Si-O-Si stretching | Crucial evidence of siloxane network formation (cross-linking and adhesion) |
| ~900-950 | Si-OH stretching | Indicates hydrolyzed but uncondensed silanol groups |
-
Adhesion Test (ASTM D3359 - "Scotch Tape Test"):
-
Press a piece of pressure-sensitive tape (e.g., Scotch® tape) firmly onto the coated surface.
-
Rapidly pull the tape off at a 180° angle.
-
Expected Result: A well-adhered coating will show no removal of the film. In contrast, poorly adhered standard polypyrrole will often be completely delaminated by this test.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No film deposition | 1. Incorrect potential applied.2. Inactive substrate surface.3. Degraded monomer or electrolyte. | 1. Verify reference electrode calibration; try a slightly higher potential.2. Repeat substrate cleaning and activation protocol.3. Use fresh, high-purity reagents and anhydrous solvent. |
| Poorly adherent film | 1. Incomplete surface hydroxylation.2. Insufficient hydrolysis of silane groups.3. Curing step was skipped or insufficient. | 1. Use a more aggressive activation method (e.g., plasma).2. Add a very small, controlled amount of water (e.g., 0.5% v/v) to the electrolyte.3. Ensure proper curing temperature and time are used. |
| Non-uniform, rough film | 1. Deposition potential is too high.2. Solution was not deoxygenated.3. High current density at edges. | 1. Lower the applied potential.2. Ensure thorough N₂/Ar purging before and during deposition.3. Improve cell geometry; ensure uniform distance between electrodes. |
References
- 1. Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]
- 6. This compound | 80906-67-8 | Benchchem [benchchem.com]
- 7. Protective Properties of Silane Composite Coatings Modified with Poly(3,4-ethylenedioxythiophene) with Heteropolyacid on X20Cr13 and 41Cr4 Steel [mdpi.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | 80906-67-8 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-Trimethoxysilylpropyl)pyrrole as an Adhesion Promoter for Polymers
Prepared by: Gemini, Senior Application Scientist
Introduction and Statement of Purpose
In the development of advanced materials, composites, and microelectronics, the interface between dissimilar materials—specifically between inorganic substrates and organic polymers—is frequently the point of mechanical failure. Enhancing the adhesive strength at this interface is critical for the durability and performance of the final product. N-(3-Trimethoxysilylpropyl)pyrrole is a bifunctional organosilane coupling agent designed to form a robust molecular bridge between inorganic surfaces and polymer matrices.[1][2]
This molecule possesses two key functionalities:
-
A trimethoxysilyl group (-Si(OCH₃)₃) that, upon hydrolysis, forms covalent bonds with inorganic substrates such as glass, silicon, metal oxides, and ceramics.[3][4]
-
A pyrrole group , an aromatic heterocycle, which provides a reactive and compatible interface for various polymer systems through interdiffusion, entanglement, and potential chemical interactions.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and engineers. It details the underlying mechanism of this compound and provides detailed, field-proven protocols for its application, validation, and troubleshooting to ensure reliable and reproducible enhancement of polymer adhesion.
Compound Properties and Safety
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and effective use.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | trimethoxy(3-pyrrol-1-ylpropyl)silane | [7] |
| Synonyms | N-((3-Trimethoxysilyl)propyl)pyrrole | [8] |
| CAS Number | 80906-67-8 | [7][8] |
| Molecular Formula | C₁₀H₁₉NO₃Si | [7][8] |
| Molecular Weight | 229.35 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | ~0.989 g/cm³ | [8] |
| Boiling Point | ~247 °C at 760 mmHg | [8] |
| Flash Point | ~103 °C | [8] |
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[9][10] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.[9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
The Molecular Bridge: Mechanism of Action
The efficacy of this compound lies in its ability to create strong, durable chemical links across the inorganic-organic interface. This process occurs in two distinct stages involving the molecule's two functional ends.
-
Stage 1: Bonding to the Inorganic Substrate via Hydrolysis and Condensation The process begins when the trimethoxysilyl group is exposed to water, which can be present as bulk water in the treatment solution or as adsorbed moisture on the substrate surface.
-
Hydrolysis: The three methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-OH), releasing methanol as a byproduct. This reaction is the rate-limiting step and can be catalyzed by weak acids or bases.[11][12][13]
-
Condensation: These highly reactive silanol groups then condense in two ways:
-
They form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups (-OH) present on the surface of inorganic substrates.[3][14]
-
They self-condense with other silanol groups to form a durable, cross-linked polysiloxane network (Si-O-Si) at the interface. This network structure provides enhanced hydrolytic stability.[4]
-
-
-
Stage 2: Interfacing with the Polymer Matrix With the silane firmly anchored to the substrate, the propyl-pyrrole "tail" extends away from the surface and into the polymer matrix. Adhesion is achieved through several synergistic mechanisms:
-
Interpenetrating Network (IPN) Formation: The organophilic propyl-pyrrole chain can physically entangle and interdiffuse with the polymer chains of the coating or adhesive being applied. This creates a mechanically robust IPN that dissipates stress from the interface.[14]
-
Chemical Compatibility & Interaction: The pyrrole ring, with its unique electronic and structural properties, can engage in favorable interactions with a variety of polymer backbones. These can include π-π stacking with aromatic polymers, dipole-dipole interactions, and van der Waals forces.[6][15][16] For certain systems, the pyrrole moiety can also be involved in subsequent chemical reactions, such as oxidative polymerization, further locking it into the polymer matrix.[5][17]
-
This dual-action mechanism effectively transforms a sharp, weak interface into a gradual, chemically bonded, and mechanically strong interphase region.
Caption: Mechanism of the silane coupling agent as a molecular bridge.
Detailed Experimental Protocols
This section provides a step-by-step workflow for applying this compound. The causality for each step is explained to allow for logical troubleshooting and adaptation.
Step 1: Rigorous Substrate Cleaning
Rationale: The entire adhesion promotion process depends on the availability of hydroxyl groups on the substrate surface for the silane to bond with. A pristine, high-energy surface is non-negotiable. Contaminants will physically block the reaction sites.
Protocol for Glass/Silicon Substrates:
-
Degreasing: Sonicate the substrate in a sequence of solvents: acetone (5 min), then isopropanol (5 min), then deionized (DI) water (5 min).
-
Drying: Dry the substrate under a stream of high-purity nitrogen or in an oven at 120 °C.
-
Hydroxylation (Activation): For maximum hydroxyl group density, use an oxygen plasma or UV-Ozone cleaner for 5-10 minutes.
-
Expert Tip: While effective, Piranha solution (H₂SO₄/H₂O₂) is extremely hazardous. Plasma/UV-Ozone is a safer and highly effective alternative for most research applications.
-
Protocol for Metal Substrates (e.g., Aluminum, Steel):
-
Degreasing: Follow the solvent sonication steps described above.
-
Oxide Layer Removal/Standardization: Depending on the metal, a brief acid or alkaline etch may be required to remove unstable native oxides and create a fresh, reactive oxide layer. This step is highly substrate-specific and should be developed from established literature for the material .
-
Final Rinse and Dry: Thoroughly rinse with DI water and dry completely with nitrogen or in an oven.
Step 2: Silane Solution Preparation
Rationale: The trimethoxysilyl group must be pre-hydrolyzed into its active silanol form before it can react with the substrate. This is achieved in a controlled aqueous-organic solution.
Protocol:
-
Solvent Preparation: Prepare a 95:5 (v/v) solution of ethanol and DI water. For example, mix 95 mL of 200-proof ethanol with 5 mL of DI water.
-
Expert Tip: Using an alcohol-water mixture prevents the rapid, uncontrolled self-condensation and precipitation of the silane that can occur in pure water.
-
-
Silane Addition: Add this compound to the solvent mixture to achieve a final concentration between 0.5% and 2.0% (v/v) . A 1% solution is a robust starting point for most applications.
-
Hydrolysis (Aging): Stir the solution gently for 60-90 minutes at room temperature. During this time, the solution will hydrolyze. The solution is now "active" and should be used within a few hours for best results.
Step 3: Silane Deposition
Rationale: The goal is to apply a thin, uniform layer of the hydrolyzed silane to the prepared substrate. The method chosen depends on the required film thickness and uniformity.
Protocol (Choose one method):
-
A) Dip Coating (Simple & Effective):
-
Immerse the cleaned substrate into the activated silane solution for 60-120 seconds.
-
Withdraw the substrate slowly and steadily.
-
Proceed to Step 4.
-
-
B) Spin Coating (High Uniformity):
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense enough silane solution to cover the substrate surface.
-
Spin at 3000-5000 RPM for 30-60 seconds.[18]
-
Proceed to Step 4.
-
Step 4: Rinsing and Curing
Rationale: Rinsing removes physisorbed, multi-layer silane aggregates, leaving a more uniform, well-oriented layer. Curing provides the thermal energy needed to drive the condensation reaction to completion, forming stable covalent bonds with the substrate and cross-linking the siloxane network.
Protocol:
-
Rinsing: Gently rinse the silane-coated substrate with fresh solvent (ethanol in this case) to remove any excess, unreacted silane.
-
Drying: Dry the substrate with a stream of nitrogen.
-
Curing: Place the substrate in a pre-heated oven at 110-120 °C for 10-15 minutes .[19]
-
Cooling: Allow the substrate to cool to room temperature before applying the polymer. The surface is now primed and ready.
References
- 1. dakenam.com [dakenam.com]
- 2. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Silane Coupling Agent | Silane Adhesion Promoters | Multifunctional silanes | Surface Modifiers [powerchemical.net]
- 4. server.ccl.net [server.ccl.net]
- 5. Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
- 7. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation [frontiersin.org]
- 17. web.itu.edu.tr [web.itu.edu.tr]
- 18. US4950583A - Adhesion promoting product and process for treating an integrated circuit substrate therewith - Google Patents [patents.google.com]
- 19. silicorex.com [silicorex.com]
Application Notes & Protocols: Fabrication of N-(3-Trimethoxysilylpropyl)pyrrole Based Polymer Composites
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the fabrication of polymer composites based on N-(3-Trimethoxysilylpropyl)pyrrole (TMSPy). Polypyrrole (PPy) is a leading conductive polymer, but its application is often limited by poor processability and mechanical brittleness.[1][2] The functional monomer TMSPy addresses these challenges by integrating the polymerizable pyrrole moiety with a trimethoxysilyl group. This unique bifunctionality allows for the creation of advanced hybrid organic-inorganic composites. The silyl group can form a robust siloxane (Si-O-Si) network via a sol-gel process or covalently bond to inorganic substrates, dramatically improving adhesion, mechanical integrity, and thermal stability.[3][4] This document details two primary fabrication methodologies: in situ chemical oxidative polymerization for bulk composites and surface-grafted polymerization for functional coatings. It is intended for researchers and scientists in materials science, chemistry, and drug development seeking to leverage these advanced materials for applications ranging from anti-corrosion coatings and sensors to biomedical devices.[3][5][6][7]
Core Concepts: The Underlying Chemistry
The successful fabrication of TMSPy-based composites hinges on understanding two simultaneous chemical processes: the oxidative polymerization of the pyrrole ring and the hydrolysis-condensation of the trimethoxysilyl group.
Oxidative Polymerization of Pyrrole
Polypyrrole is synthesized through the oxidative coupling of pyrrole monomers.[1] This process can be initiated either chemically, using an oxidizing agent, or electrochemically.[5][8] The most common chemical method involves an oxidant like Iron(III) chloride (FeCl₃) or ammonium persulfate (APS).[9][10] The reaction proceeds via the formation of a radical cation, which then couples with other monomers to build the conjugated polymer chain.[11] This conjugation is responsible for the material's inherent electrical conductivity.[12]
Caption: Oxidative polymerization mechanism of pyrrole.
Silane Hydrolysis and Condensation
The trimethoxysilyl group (-Si(OCH₃)₃) of TMSPy is the key to forming the inorganic network. In the presence of water (often atmospheric moisture or residual water in solvents), the methoxy groups hydrolyze to form reactive silanol groups (-Si(OH)₃).[3] These silanols can then undergo condensation reactions with each other to form stable siloxane bridges (Si-O-Si), creating a cross-linked inorganic network. Alternatively, they can condense with hydroxyl (-OH) groups on the surface of substrates like glass, silica, or metal oxides to form strong covalent bonds, acting as a molecular adhesive.[3]
Fabrication Protocols
The choice of fabrication protocol depends on the desired final form of the composite: a bulk material with integrated properties or a functionalized surface coating.
Protocol 1: In Situ Chemical Polymerization for Bulk Hybrid Composites
This protocol describes the fabrication of a composite where polypyrrole is formed within a host polymer matrix (e.g., polyurethane, PLLA) that also contains the TMSPy monomer, leading to an interpenetrating network structure.
Objective: To create a mechanically robust, conductive bulk composite material.
Materials & Reagents:
-
Host Polymer (e.g., Polyurethane - PU)
-
Pyrrole (optional, to increase conductivity)
-
Solvent (e.g., Tetrahydrofuran - THF, Chloroform)
-
Oxidant: Iron(III) chloride (FeCl₃) solution in ethanol
-
Deionized Water
-
Methanol
Experimental Workflow:
-
Matrix Preparation: Dissolve the host polymer (e.g., 1g of PU) in a suitable solvent (e.g., 20 mL THF) in a three-neck round-bottom flask under gentle stirring until a homogenous solution is formed.
-
Rationale: A fully dissolved and homogenous matrix ensures uniform distribution of the monomers and subsequent polymer, preventing aggregation and mechanical weak points.
-
-
Monomer Addition: Add the TMSPy monomer (e.g., 0.2 g) to the solution. If higher conductivity is desired, co-add pyrrole monomer at a specific molar ratio. Stir for 30 minutes to ensure complete dispersion.
-
Initiation of Polymerization: Cool the flask in an ice bath to 0-5 °C. Slowly add the FeCl₃ solution dropwise while stirring vigorously. A color change to dark green or black indicates the onset of polymerization.[6]
-
Rationale: The polymerization of pyrrole is highly exothermic.[9] An ice bath is critical to control the reaction rate, which influences the final polymer structure, morphology, and conductivity. A slower reaction generally leads to a more ordered polymer.
-
-
Reaction: Allow the reaction to proceed in the ice bath for 3-6 hours under continuous stirring.
-
Composite Casting & Curing: Pour the resulting dark solution into a petri dish or mold. Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours. This is followed by a curing step in a controlled humidity environment (or an oven at 60 °C) for 12-24 hours.
-
Rationale: The slow evaporation prevents defect formation in the film. The subsequent curing step provides the necessary moisture and energy for the hydrolysis and condensation of the trimethoxysilyl groups, forming the reinforcing siloxane network.
-
-
Purification: Immerse the resulting composite film in methanol to wash away unreacted monomer, oxidant by-products (FeCl₂), and low molecular weight oligomers.[11] Repeat the washing step 2-3 times, then dry the film under vacuum.
Protocol 2: Surface Grafting and Polymerization for Functional Coatings
This protocol details the modification of a substrate surface to create a covalently attached, conductive polypyrrole layer.
Objective: To create a strongly adhered, conductive coating on an inorganic substrate.
Materials & Reagents:
-
Substrate (e.g., glass slide, silicon wafer, aluminum panel)
-
This compound (TMSPy)
-
Anhydrous Toluene
-
Cleaning agents (e.g., Acetone, Isopropanol, Piranha solution - EXTREME CAUTION )
-
Pyrrole monomer
-
Oxidant solution (e.g., Ammonium Persulfate in 1 M HCl)
Experimental Workflow:
Caption: Workflow for surface-grafted polymerization.
-
Substrate Preparation:
-
Cleaning: Sonicate the substrate sequentially in acetone, isopropanol, and deionized water (15 minutes each) to remove organic contaminants. Dry under a stream of nitrogen.
-
Activation: Activate the surface to generate hydroxyl (-OH) groups. This can be done using an oxygen plasma cleaner or by immersion in Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (WARNING: Piranha solution is extremely corrosive and explosive when mixed with organic solvents. Handle with extreme caution in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and dry.
-
Rationale: The density of surface hydroxyl groups is critical for achieving a high degree of covalent bonding during the silanization step, ensuring robust adhesion.
-
-
Silanization: Immerse the activated substrate in a 1-5% (v/v) solution of TMSPy in anhydrous toluene for 2-4 hours at room temperature or 60 °C.
-
Rationale: Anhydrous solvent is used to prevent premature self-condensation of TMSPy in the solution. The TMSPy molecules react with the surface hydroxyl groups to form a self-assembled monolayer.
-
-
Rinsing and Curing: Remove the substrate, rinse with fresh toluene to remove physically adsorbed molecules, and cure in an oven at 110 °C for 1 hour to strengthen the covalent siloxane bonds.
-
Surface-Initiated Polymerization: Immerse the TMSPy-functionalized substrate in an aqueous solution containing pyrrole monomer (e.g., 0.1 M) and a dopant acid (e.g., 1 M HCl). Cool in an ice bath and add an oxidant solution (e.g., 0.1 M APS) to initiate polymerization. The polypyrrole film will grow from the pyrrole groups anchored to the surface.
-
Finalization: After 1-2 hours, remove the coated substrate, rinse extensively with deionized water and methanol to remove residual reagents, and dry.
Characterization and Validation
To validate the successful fabrication of the composites, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Results / Key Features to Observe |
| FTIR Spectroscopy | Confirms chemical structure and successful polymerization/condensation. | - PPy C=C and C-C stretching: ~1550 and 1480 cm⁻¹[12]- PPy C-N stretching: ~1180 cm⁻¹[12]- Siloxane (Si-O-Si) network formation: Broad peak around 1040-1090 cm⁻¹[4] |
| Scanning Electron Microscopy (SEM) | Visualizes surface morphology, coating uniformity, and composite microstructure. | - For bulk composites: Evidence of PPy distribution within the host matrix.[2]- For coatings: Uniform and crack-free film coverage. |
| Thermogravimetric Analysis (TGA) | Measures thermal stability and composite composition. | Increased degradation temperature compared to the pure host polymer, indicating enhanced thermal stability.[15] |
| Four-Point Probe Measurement | Quantifies the electrical conductivity of the composite material. | Conductivity values can be controlled by the PPy content and dopant used, typically ranging from 10⁻³ to 10¹ S/cm.[2][7] |
Applications Overview
The unique properties of TMSPy-based polymer composites open doors to numerous advanced applications:
-
Anti-Corrosion Coatings: The excellent adhesion provided by the silane coupling to metal substrates, combined with the passivating effect of polypyrrole, creates highly effective anti-corrosion barriers.[3][10]
-
Flexible Electronics and Sensors: By polymerizing on flexible substrates, these materials can be used as strain sensors, where mechanical deformation alters the conductivity of the PPy network.[6]
-
Biomedical Materials: Polypyrrole is known for its biocompatibility.[5] TMSPy-based composites can be used to coat medical implants to improve tissue integration or as scaffolds for tissue engineering where electrical stimulation is beneficial.[7][11]
-
Energy Storage: The high surface area and conductivity make these composites promising candidates for electrode materials in supercapacitors and batteries.[5][7]
References
- 1. Polypyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 80906-67-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fabrication of Conductive Polypyrrole/Polyurethane Composite Fibers for Large Strain Sensing | Scientific.Net [scientific.net]
- 7. Polypyrrole and polypyrrole/wood-derived materials conducting composites: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Polypyrrole Derivatives: Preparation, Properties and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterization of hybrid polypyrrole nanoparticles as a conducting polymer with controllable size - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. This compound | 80906-67-8 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-Trimethoxysilylpropyl)pyrrole Functionalization for Biosensor Development
Introduction: The Pivotal Role of Surface Chemistry in Biosensor Performance
The efficacy of any biosensor is fundamentally tethered to the quality of its surface chemistry. The ability to selectively capture and detect target analytes hinges on the successful immobilization of biorecognition elements (e.g., enzymes, antibodies, nucleic acids) onto a transducer surface. This interface must not only facilitate a stable and oriented attachment of biomolecules but also preserve their biological activity while minimizing non-specific adsorption.[1][2] N-(3-Trimethoxysilylpropyl)pyrrole (TMSPy) has emerged as a versatile and powerful bifunctional molecule for addressing these challenges, particularly in the realm of electrochemical and silicon-based biosensors.
This technical guide provides an in-depth exploration of TMSPy-mediated surface functionalization. We will delve into the underlying chemical principles, present detailed, field-proven protocols for substrate modification and biomolecule immobilization, and discuss essential characterization techniques to validate each step of the process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of TMSPy for the creation of robust and sensitive biosensing platforms.
I. Foundational Principles: The Chemistry of TMSPy
This compound is a unique organosilane that possesses two key functional groups: a trimethoxysilyl head and a pyrrole tail. This dual functionality is the cornerstone of its utility in biosensor development.
-
The Trimethoxysilyl Group: Anchoring to Oxide Surfaces The trimethoxysilyl end of the molecule is reactive towards hydroxylated surfaces, such as silicon dioxide (SiO₂), glass, and other metal oxides.[3][4] In the presence of trace amounts of water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (Si-OH). These silanols can then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). This process, known as silanization, creates a robust, self-assembled monolayer (SAM) of TMSPy molecules covalently attached to the surface.[5]
-
The Pyrrole Group: A Platform for Immobilization and Conduction The pyrrole ring at the other end of the molecule provides a versatile platform for subsequent modifications. The pyrrole moiety can be electropolymerized to form a conductive polypyrrole (PPy) film.[6][7][8] This is particularly advantageous for electrochemical biosensors, where the conductive polymer can act as both a matrix for biomolecule entrapment and an efficient transducer of the biological recognition event into an electrical signal.[9][10][11] Furthermore, the pyrrole ring can be chemically modified to introduce other functional groups for the covalent attachment of biomolecules.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical Structure of this compound (TMSPy).
II. Experimental Protocols: From Substrate to Functional Biosensor
This section provides detailed, step-by-step protocols for the key stages of biosensor fabrication using TMSPy. The causality behind critical experimental choices is explained to ensure reproducibility and success.
Protocol 1: Preparation and Cleaning of Silicon-Based Substrates
Rationale: A pristine and hydroxylated surface is paramount for achieving a uniform and stable silane monolayer. Organic and particulate contaminants can lead to incomplete silanization and a non-uniform surface, ultimately compromising biosensor performance.
Materials:
-
Silicon wafers or glass slides
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Nitrogen gas source
Procedure:
-
Initial Solvent Cleaning:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and replace with isopropanol. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Piranha Etching (for silicon/glass):
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. (Warning: The reaction is highly exothermic).
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes at room temperature. This step removes any remaining organic residues and hydroxylates the surface.
-
Carefully remove the substrates from the Piranha solution and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates under a gentle stream of nitrogen gas.
-
For optimal results, place the substrates in an oven at 110°C for 30 minutes to remove any adsorbed water just before silanization.
-
Protocol 2: Surface Functionalization with TMSPy
Rationale: This protocol describes the deposition of a TMSPy self-assembled monolayer. The reaction is typically carried out in an anhydrous organic solvent to control the hydrolysis and condensation of the silane, preventing the formation of polysiloxane aggregates in solution.
Materials:
-
Cleaned and dried substrates
-
Anhydrous toluene
-
This compound (TMSPy)
-
Inert gas (e.g., argon or nitrogen)
-
Glass reaction vessel with a moisture-free environment (e.g., a desiccator or glovebox)
Procedure:
-
Solution Preparation:
-
In the inert atmosphere, prepare a 1-5% (v/v) solution of TMSPy in anhydrous toluene. The exact concentration may need to be optimized for your specific application.
-
-
Silanization:
-
Place the pre-cleaned and dried substrates in the TMSPy solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 60-80°C to accelerate the process. Ensure the reaction vessel is sealed to prevent moisture contamination.
-
-
Washing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates with fresh anhydrous toluene to remove any unbound TMSPy.
-
Sonicate the substrates in toluene for 5 minutes to remove any physisorbed silane molecules.
-
Rinse again with fresh toluene, followed by isopropanol, and finally DI water.
-
-
Curing:
-
Dry the functionalized substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane molecules and the substrate, as well as cross-linking within the silane layer.
-
The following diagram illustrates the workflow for substrate preparation and TMSPy functionalization.
Caption: Workflow for substrate preparation and TMSPy functionalization.
Protocol 3: Electropolymerization of TMSPy for Conductive Film Formation
Rationale: For electrochemical biosensors, a conductive surface is often desired. Electropolymerization of the pyrrole moiety of the surface-bound TMSPy creates a polypyrrole film that can enhance electron transfer and provide a high surface area for biomolecule immobilization.
Materials:
-
TMSPy-functionalized substrate (working electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile or aqueous buffer)
-
Monomer solution (optional, for thicker films): Pyrrole in the electrolyte solution.
Procedure:
-
Electrochemical Setup:
-
Assemble the three-electrode electrochemical cell with the TMSPy-functionalized substrate as the working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the electrolyte solution.
-
-
Electropolymerization:
-
Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential typically from 0 V to a potential sufficient to oxidize pyrrole (e.g., +0.8 to +1.2 V vs. Ag/AgCl) for a set number of cycles. The growth of the polypyrrole film can be monitored by the increase in the peak currents with each cycle.[7]
-
Potentiostatic: Apply a constant potential at which pyrrole is oxidized for a specific duration. The thickness of the film can be controlled by the deposition time and the applied potential.
-
-
Washing:
-
After electropolymerization, rinse the electrode with the electrolyte solution without the monomer, followed by DI water.
-
Dry the electrode under a gentle stream of nitrogen.
-
Protocol 4: Immobilization of Biomolecules
Rationale: The polypyrrole-modified surface offers several strategies for biomolecule immobilization. The choice of method depends on the nature of the biomolecule and the desired orientation and stability.
Method A: Entrapment during Electropolymerization
-
Principle: Biomolecules are mixed with the pyrrole monomer solution before electropolymerization. As the polymer film grows, the biomolecules become physically entrapped within the polymer matrix.[6][12]
-
Procedure:
-
Add the biomolecule of interest (e.g., enzyme, antibody) to the electrolyte solution containing the pyrrole monomer.
-
Proceed with the electropolymerization protocol as described above. The concentration of the biomolecule and the electropolymerization parameters should be optimized to ensure efficient entrapment without denaturing the biomolecule.
-
Method B: Covalent Attachment
-
Principle: The polypyrrole film can be further functionalized to introduce reactive groups for the covalent attachment of biomolecules. This provides a more stable and oriented immobilization.[1][13]
-
Procedure (Example using EDC/NHS chemistry for proteins):
-
Activation of Carboxyl Groups (if present on PPy): If a pyrrole derivative with a carboxyl group was used, activate these groups by incubating the electrode in a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes.
-
Biomolecule Immobilization: Rinse the electrode and immediately incubate it in a solution containing the protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the protein will react with the activated carboxyl groups to form stable amide bonds.
-
Blocking: To prevent non-specific binding, incubate the electrode in a blocking solution (e.g., 1% bovine serum albumin (BSA) or ethanolamine) for 30 minutes.
-
Washing: Rinse the electrode thoroughly with buffer to remove any unbound biomolecules.
-
The following diagram depicts the overall process of biosensor fabrication using TMSPy.
Caption: General workflow for biosensor fabrication using TMSPy.
III. Characterization Techniques: Validating the Functionalization Process
A multi-technique approach is essential to confirm the success of each functionalization step.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess changes in surface wettability. | A clean, hydroxylated surface will be highly hydrophilic (low contact angle). After silanization with TMSPy, the surface will become more hydrophobic (higher contact angle). |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface.[14][15][16] | After TMSPy functionalization, XPS spectra should show the presence of Si 2p, C 1s, N 1s, and O 1s peaks corresponding to the silane layer. High-resolution scans can confirm the chemical bonding states. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and roughness.[14][17] | AFM can be used to assess the uniformity of the silane and polymer layers and to detect the presence of aggregates. An increase in surface roughness is expected after each modification step. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the surface. | FTIR can confirm the presence of characteristic vibrational modes of the siloxane bonds, the propyl chain, and the pyrrole ring after TMSPy deposition. |
| Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) | To probe the electrochemical properties of the modified electrode.[7][9] | CV can be used to monitor the electropolymerization process. EIS is a sensitive technique to monitor the changes in charge transfer resistance at the electrode-electrolyte interface after each modification step. An increase in impedance is typically observed after the immobilization of non-conductive biomolecules. |
IV. Conclusion and Future Outlook
This compound offers a robust and versatile platform for the development of high-performance biosensors. Its bifunctional nature allows for strong covalent attachment to common transducer materials and provides a readily modifiable surface for the immobilization of a wide range of biorecognition elements. The ability to form conductive polypyrrole films via electropolymerization further enhances its utility in the fabrication of sensitive electrochemical biosensors. By following the detailed protocols and utilizing the characterization techniques outlined in this guide, researchers can effectively harness the power of TMSPy to create reliable and reproducible biosensing devices for a myriad of applications in research, diagnostics, and drug development. Future advancements may focus on the synthesis of novel pyrrole-silane derivatives with enhanced conductivity, biocompatibility, and specific functionalities for targeted applications.
V. References
-
Zwitterionic polymer electroplating facilitates the preparation of electrode surface for biosensing - PMC - NIH. (n.d.). Retrieved from 6
-
Sohn, D., Moon, H., Fasolka, M. J., Eidelman, N., Koo, S.-M., Richter, C. A., Park, S., Kopanski, J. J., & Amis, E. (2007). Surface Grafting of Polypyrrole onto Silicon Wafers. Chemistry Letters, 36(8), 1034–1035.
-
Cosnier, S., & Popescu, I. C. (1997). Electropolymerization of amphiphilic monomers for designing amperometric biosensors. Analytica Chimica Acta, 347(1-2), 11-20.
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from --INVALID-LINK--
-
A Facile Surface Modification Strategy for Antibody Immobilization on 3D-Printed Surfaces. (2021). Micromachines, 12(11), 1361.
-
Sohn, D., Moon, H., Fasolka, M. J., Eidelman, N., Koo, S.-M., Richter, C. A., Park, S., Kopanski, J. J., & Amis, E. (2007). Surface Grafting of Polypyrrole onto Silicon Wafers. Chemistry Letters, 36(8), 1034–1035.
-
Immobilization of biomolecules onto surfaces according to ultraviolet light diffraction patterns. (2008). Optics Letters, 33(14), 1599-1601.
-
LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC - NIH. (n.d.). Retrieved from 13
-
ResearchGate. (n.d.). Surface Grafting of Polypyrrole onto Silicon Wafers | Request PDF. Retrieved from --INVALID-LINK--
-
Amanote Research. (n.d.). Surface Grafting of Polypyrrole Onto Silicon Wafers. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 80906-67-8 Cas No. | this compound. Retrieved from --INVALID-LINK--
-
Immobilization of biomolecules on the surface of inorganic nanoparticles for biomedical applications. (2010). Science and Technology of Advanced Materials, 11(1), 014101.
-
Alfa Chemistry. (n.d.). CAS 80906-67-8 this compound. Retrieved from --INVALID-LINK--
-
Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modification of Microfluidic. (n.d.). Retrieved from 18
-
Peptide-Modified Surfaces for Enzyme Immobilization - PMC - NIH. (2011). Retrieved from 1
-
ChemicalBook. (n.d.). 80906-67-8(this compound) Product Description. Retrieved from --INVALID-LINK--
-
Molecularly Imprinted Electrochemical Sensor Electrodes Based on Poly-Pyrrole for Sensitive Detection of Morphine in Wastewater. (2021). Sensors, 21(11), 3845.
-
Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (2021). ACS Applied Materials & Interfaces, 13(51), 61758-61766.
-
ResearchGate. (n.d.). Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. Retrieved from --INVALID-LINK--
-
Modification of Oxide Surfaces with Functional Organic Molecules, Nanoparticles, and Hetero-Oxide Layers. (2016). Linköping University Electronic Press.
-
A One-Step Electropolymerized Biomimetic Polypyrrole Membrane-Based Electrochemical Sensor for Selective Detection of Valproate. (2022). Biosensors, 12(8), 629.
-
ResearchGate. (n.d.). How to manage the silanization of SiO2 or graphene oxide?. Retrieved from --INVALID-LINK--
-
AFM/TEM Complementary Structural Analysis of Surface-Functionalized Nanoparticles. (2018). Pharmaceutics, 10(4), 216.
-
Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine. (2024). Chemosensors, 12(6), 126.
-
Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC - NIH. (2023). Retrieved from 8
-
Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. (2024). Biosensors, 14(1), 1.
-
ResearchGate. (n.d.). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer | Request PDF. Retrieved from --INVALID-LINK--
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2022). Coatings, 12(7), 963.
-
Design and Optimization of a Biosensor Surface Functionalization to Effectively Capture Urinary Extracellular Vesicles - PMC - NIH. (n.d.). Retrieved from 2
-
Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. (2023). Nanomaterials, 13(4), 674.
-
Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). Langmuir, 27(24), 14944–14953.
-
ResearchGate. (n.d.). Electrochemical sensors based on conducting polymer—polypyrrole (Review) | Request PDF. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). The Surface Analysis Toolbox. Retrieved from --INVALID-LINK--
-
Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs. (2017). ACS Applied Materials & Interfaces, 9(35), 29495–29510.
-
Electrostatic Surface Functionalization of Physical Transducers of (Bio)Chemical Sensors: Thiocyanate-Modified Gold Interface. (2024). Chemosensors, 12(12), 346.
-
ResearchGate. (n.d.). Polypyrrole Based Next Generation Electrochemical Sensors and Biosensors: A Review | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. Retrieved from --INVALID-LINK--
-
XPS depth profiling of functional materials: applications of ion beam etching techniques. (2023). Materials Chemistry Frontiers, 7(15), 3041-3064.
References
- 1. Peptide-Modified Surfaces for Enzyme Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Optimization of a Biosensor Surface Functionalization to Effectively Capture Urinary Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lucris.lub.lu.se [lucris.lub.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zwitterionic polymer electroplating facilitates the preparation of electrode surface for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A One-Step Electropolymerized Biomimetic Polypyrrole Membrane-Based Electrochemical Sensor for Selective Detection of Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Electropolymerization of amphiphilic monomers for designing amperometric biosensors | Semantic Scholar [semanticscholar.org]
- 13. Facile Conjugation of Biomolecules onto Surfaces via Mussel Adhesive Protein Inspired Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. longdom.org [longdom.org]
- 18. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Notes and Protocols: Optimizing the Deposition of N-(3-Trimethoxysilylpropyl)pyrrole through Solvent and Concentration Control
Introduction: The Critical Role of Surface Modification in Advanced Applications
N-(3-Trimethoxysilylpropyl)pyrrole (TMSPy) is a bifunctional molecule of significant interest in the fields of materials science, biosensing, and coatings.[1] Its unique structure, featuring a trimethoxysilyl group for covalent attachment to inorganic substrates and a pyrrole moiety for subsequent electropolymerization, allows for the creation of robust, functionalized surfaces.[1][2] The ability to form a stable interface between organic polymers and inorganic materials is crucial for applications ranging from improving the adhesion of conductive polypyrrole films on semiconductor photoanodes to the development of sophisticated biosensors and corrosion-resistant coatings.[1][3][4][5]
The successful deposition of a uniform and stable TMSPy layer is a prerequisite for these applications. The quality of this foundational layer is highly dependent on the experimental conditions, with the choice of solvent and the concentration of the silane playing a pivotal role. This technical guide provides a comprehensive overview of the principles governing TMSPy deposition, detailing the effects of solvent and concentration, and offers experimentally validated protocols for researchers, scientists, and drug development professionals to achieve optimal and reproducible results.
The Chemistry of Deposition: Hydrolysis and Condensation
The deposition of TMSPy onto a substrate is a two-step process involving hydrolysis and condensation of the trimethoxysilyl group.[6] Understanding these fundamental reactions is key to controlling the final properties of the deposited film.
-
Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of the TMSPy molecule are replaced by hydroxyl groups (-OH), forming reactive silanol intermediates (Si-OH) and releasing methanol as a byproduct.[6][7] This reaction is often the rate-limiting step and its kinetics are significantly influenced by pH, with catalysis occurring in both acidic and basic conditions.[8][9]
-
Condensation: The newly formed, highly reactive silanol groups can then condense in two ways:
-
With surface hydroxyl groups: The silanols on the TMSPy molecule react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides to form stable, covalent siloxane bonds (Si-O-Si).[1][10] This is the desired reaction for surface functionalization.
-
With other silanols: Silanols from different TMSPy molecules can react with each other, leading to the formation of oligomers and potentially a cross-linked polysiloxane network in the solution or on the surface.[6][7]
-
The interplay between these reactions, governed by the choice of solvent and TMSPy concentration, dictates the structure and properties of the deposited film, ranging from a well-organized monolayer to a more complex, multilayered structure.[11]
The Influence of Solvent on TMSPy Deposition
The solvent system is a critical parameter that influences the hydrolysis and condensation reactions, and consequently, the quality of the deposited TMSPy layer. The ideal solvent should facilitate the controlled hydrolysis of the silane while preventing premature, extensive self-condensation in the bulk solution.
| Solvent Type | Key Characteristics & Effects on Deposition | Recommended For |
| Anhydrous Aprotic Solvents (e.g., Toluene, Chloroform) | - Minimizes premature hydrolysis in the bulk solution. - Hydrolysis relies on trace amounts of water on the substrate surface. - Promotes the formation of a more ordered monolayer. - Requires careful control of humidity. | Achieving well-defined monolayers for applications requiring precise surface functionalization. |
| Protic Solvents (e.g., Ethanol, Methanol) | - Can participate in the hydrolysis reaction. - The presence of water in the alcohol is crucial for hydrolysis. - Can lead to a higher degree of self-condensation in solution. - Often used in combination with water. | General-purpose silanization where a robust, multilayered film may be acceptable or desired. |
| Aqueous Solutions (with co-solvents like alcohols) | - Rapid hydrolysis of the trimethoxysilyl groups.[7] - High potential for self-condensation and aggregation in the bulk solution, leading to a less uniform coating. - Requires careful control of pH and reaction time to manage the reaction kinetics.[8] | Applications where a thicker, cross-linked polysiloxane layer is intended. |
It is important to note that the polarity of the solvent can also influence the orientation of the pyrrole headgroup at the interface.
The Impact of Concentration on Film Formation
The concentration of TMSPy in the deposition solution directly affects the density of the deposited layer and the likelihood of multilayer formation.
| Concentration Range | Expected Outcome & Rationale | Typical Applications |
| Low Concentration (e.g., 0.1 - 2% v/v) | - Favors the formation of a self-assembled monolayer (SAM) as individual molecules have more space to organize on the surface. - Reduces the probability of intermolecular condensation in the solution. - While the effect on layer thickness may not be profound, concentration is important for achieving high surface coverage.[11] | Creating well-defined interfaces for biosensors, and as adhesion promoters for thin films. |
| High Concentration (e.g., > 5% v/v) | - Increases the rate of surface coverage but also promotes the formation of multilayers and aggregates due to increased intermolecular interactions and condensation. - Can lead to a less ordered and potentially rougher surface. | Applications where a thicker, more robust coating is required, such as for corrosion protection. |
The optimal concentration is application-dependent and should be determined empirically.
Experimental Protocols
The following protocols provide a step-by-step guide for the deposition of TMSPy. It is crucial to work in a clean environment and use high-purity reagents to ensure reproducible results.
Protocol 1: Substrate Preparation - The Foundation for a Quality Film
A pristine substrate surface is paramount for successful silanization. The following cleaning procedure is recommended for glass or silicon-based substrates.
-
Initial Cleaning: Sonicate the substrates in a solution of laboratory detergent for 15 minutes, followed by thorough rinsing with deionized (DI) water.
-
Solvent Degreasing: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.
-
Surface Activation (Piranha Etching - EXTREME CAUTION ):
-
Warning: Piranha solution is a highly corrosive and explosive mixture. It must be handled with extreme care inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Never add sulfuric acid to hydrogen peroxide.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 110 °C for at least 1 hour. Store the activated substrates in a desiccator until use.
Diagram of the Substrate Preparation Workflow:
Caption: Workflow for substrate cleaning and activation.
Protocol 2: TMSPy Deposition from an Anhydrous Solvent
This protocol is designed to promote the formation of a TMSPy monolayer.
-
Solution Preparation:
-
Inside a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of TMSPy in anhydrous toluene. For example, add 0.5 mL of TMSPy to 49.5 mL of anhydrous toluene.
-
-
Deposition:
-
Place the clean, dry substrates in the TMSPy solution.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Subsequently, rinse with isopropanol and then DI water.
-
-
Curing:
-
Dry the substrates under a stream of nitrogen.
-
Cure the substrates in an oven at 110 °C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
-
Characterization:
-
The success of the deposition can be verified by measuring the water contact angle. A significant increase in hydrophobicity is expected. Further characterization can be performed using techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM).
-
Diagram of the TMSPy Deposition Process:
Caption: Step-by-step TMSPy deposition workflow.
Self-Validation and Troubleshooting
A successful TMSPy deposition should result in a uniform, stable layer that is covalently bound to the substrate. The following table provides a guide for troubleshooting common issues.
| Observation | Potential Cause | Suggested Solution |
| Low water contact angle after deposition | - Incomplete surface cleaning and activation. - Inactive silane (hydrolyzed). - Insufficient reaction time or temperature. | - Repeat the substrate cleaning protocol. - Use fresh, high-purity TMSPy and anhydrous solvent. - Increase deposition time or curing temperature. |
| Hazy or non-uniform coating | - Premature self-condensation of TMSPy in solution. - Contamination in the solvent or on the substrate. - TMSPy concentration is too high. | - Ensure the use of anhydrous solvent and a dry reaction environment. - Use fresh, high-purity solvents. - Reduce the concentration of TMSPy. |
| Poor adhesion of subsequent layers (e.g., polypyrrole) | - Incomplete or patchy TMSPy layer. - Insufficient curing of the TMSPy layer. | - Optimize the TMSPy deposition protocol for uniform coverage. - Ensure adequate curing time and temperature to form stable siloxane bonds. |
Conclusion
The deposition of this compound is a foundational step for a multitude of advanced applications. By carefully selecting the solvent system and optimizing the silane concentration, researchers can exert precise control over the deposition process, leading to the formation of high-quality, uniform, and stable functionalized surfaces. The protocols and guidelines presented in this application note provide a robust framework for achieving reproducible and reliable results, enabling the full potential of TMSPy-modified substrates to be realized.
References
- 1. This compound | 80906-67-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photo-induced synthesis of polypyrrole-silver nanocomposite films on this compound-modified biaxially oriented polyethylene terephthalate flexible substrates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current trends in pyrrole and porphyrin-derived nanoscale materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Characterization of N-(3-Trimethoxysilylpropyl)pyrrole Modified Surfaces: An Application Guide to XPS and AFM Analysis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the preparation and characterization of surfaces modified with N-(3-Trimethoxysilylpropyl)pyrrole. The focus is on the application of X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to validate and analyze the functionalized surfaces, ensuring a robust and reproducible modification process.
Introduction: The "Why" Behind Surface Modification with this compound
Surface modification is a cornerstone of modern materials science, enabling the precise tuning of surface properties for a vast array of applications, from biocompatible implants to advanced biosensors and platforms for controlled drug delivery. This compound is a bifunctional molecule of significant interest. Its trimethoxysilyl group provides a reactive handle for covalent attachment to hydroxyl-rich surfaces like silicon wafers, glass, and metal oxides. Simultaneously, the terminal pyrrole group introduces a versatile chemical functionality. This pyrrole moiety can act as a precursor for the electrochemical polymerization of conductive polypyrrole films, a platform for further chemical derivatization, or a site for biomolecule immobilization.
The success of any application hinges on the quality and uniformity of the immobilized silane layer. Therefore, rigorous characterization is not merely a validation step but an integral part of the development process. This guide will delve into the use of two powerful surface-sensitive techniques: X-ray Photoelectron Spectroscopy (XPS) for elemental and chemical state analysis, and Atomic Force Microscopy (AFM) for topographical and morphological characterization.
Mechanism of Surface Modification
The immobilization of this compound onto a hydroxylated surface is a two-step process involving hydrolysis and condensation.[1]
-
Hydrolysis: In the presence of trace amounts of water, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-Si-OH). This step is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups can then undergo two competing condensation reactions:
-
Surface Grafting: The silanol groups of the molecule react with the hydroxyl groups (-OH) on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).
-
Self-Condensation: Silanol groups on adjacent silane molecules can react with each other to form a cross-linked polysiloxane network (Si-O-Si).
-
The extent of these reactions is influenced by factors such as the concentration of the silane, the amount of water in the solvent, reaction time, and temperature. A well-controlled process aims for a uniform monolayer, which is crucial for many applications.
Experimental Protocols
Part 1: Surface Preparation and Modification
A pristine and well-activated substrate surface is paramount for successful silanization. The following protocol is a general guideline for silicon wafers or glass slides.
Materials:
-
Silicon wafers or glass slides
-
This compound
-
Anhydrous toluene (or another suitable anhydrous solvent)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas for drying
-
Oven
Protocol:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30-60 minutes to remove organic residues and generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas and then in an oven at 110-120°C for at least 1 hour to remove residual water.
-
-
Silanization Solution Preparation:
-
In a clean, dry flask, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
For controlled hydrolysis, a small, precise amount of water can be added to the solvent prior to adding the silane. A common starting point is a 95:5 mixture of anhydrous solvent to water, though this may need optimization.[1]
-
-
Surface Modification:
-
Immerse the cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for a shorter duration at an elevated temperature (e.g., 60-80°C). The optimal time and temperature should be determined empirically.
-
After the reaction, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Dry the modified substrates under a stream of nitrogen gas.
-
-
Curing:
-
To promote the formation of a stable siloxane network, cure the substrates in an oven at 110-120°C for 30-60 minutes.[1]
-
Part 2: X-ray Photoelectron Spectroscopy (XPS) Characterization
XPS is an indispensable tool for confirming the successful grafting of the silane and for determining the chemical composition of the modified surface. It provides quantitative elemental analysis and information about the chemical bonding states.[2][3]
Data Acquisition:
-
Instrument: A standard XPS system equipped with a monochromatic Al Kα X-ray source.
-
Analysis Chamber Pressure: < 10⁻⁸ torr.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, and N 1s regions to determine the chemical states.
-
Charge Correction: Due to the insulating nature of the silane layer, charge correction is often necessary. The adventitious C 1s peak at 284.8 eV is commonly used as a reference.[4]
Expected XPS Signatures and Interpretation:
The successful modification of the surface with this compound will result in the appearance of characteristic peaks in the XPS spectrum.
| Element | Region | Expected Binding Energy (eV) | Interpretation |
| Carbon | C 1s | ~284.8 | C-C/C-H in the propyl chain and adventitious carbon. |
| ~286.0 | C-N and C-O bonds. | ||
| Nitrogen | N 1s | ~400.0 | Nitrogen in the pyrrole ring.[5] |
| Oxygen | O 1s | ~532.0 | Si-O-Si bonds from the silane layer and the underlying substrate. |
| ~533.0 | Si-OH groups (unreacted silanols). | ||
| Silicon | Si 2p | ~99.0 | Si-Si from the underlying silicon substrate (if applicable). |
| ~102.0-103.0 | Si-O bonds in the siloxane network and the native oxide layer. |
Quantitative Analysis: The atomic concentrations of the elements can be calculated from the peak areas in the survey spectrum, corrected by their respective relative sensitivity factors (RSFs). A successful modification should show a significant increase in the C and N signals and a corresponding attenuation of the substrate signals (e.g., Si from a silicon wafer).
Part 3: Atomic Force Microscopy (AFM) Characterization
AFM is a high-resolution imaging technique that provides three-dimensional information about the surface topography. It is used to assess the quality of the silane layer, including its uniformity, smoothness, and the presence of any aggregates.[5][6]
Data Acquisition:
-
Instrument: A standard Atomic Force Microscope.
-
Imaging Mode: Tapping mode (or non-contact mode) is generally preferred for imaging soft organic layers to minimize sample damage.
-
Probe: A sharp silicon nitride or silicon tip with a resonant frequency appropriate for tapping mode.
-
Scan Size: Acquire images at various scan sizes (e.g., 5x5 µm, 1x1 µm) to assess both large-scale uniformity and fine details.
AFM Data Interpretation:
-
Topographical Images: The AFM images will reveal the surface morphology. A high-quality this compound monolayer should appear as a smooth and uniform coating, closely following the topography of the underlying substrate. The presence of large, irregular aggregates may indicate that the silanization process was not optimal, possibly due to excessive water content leading to bulk polymerization of the silane.
-
Surface Roughness Analysis: The root-mean-square (RMS) roughness (Rq) is a key parameter for quantifying the smoothness of the surface.[7][8] A comparison of the Rq values before and after modification can provide quantitative evidence of the film's quality. A slight increase in roughness is expected after silanization, but a significant increase may point to the formation of a disordered, multilayer film.
| Surface | Expected RMS Roughness (Rq) | Interpretation |
| Clean Silicon Wafer | < 0.5 nm | A smooth, clean starting surface is crucial. |
| Monolayer Modified Surface | 0.5 - 1.5 nm | A slight increase in roughness indicates the presence of the silane layer. |
| Poorly Modified Surface | > 2.0 nm | High roughness values may suggest the formation of aggregates and a non-uniform film. |
Visualizing the Workflow
The following diagram illustrates the key steps in the surface modification and characterization process.
Figure 1: Experimental workflow for the modification and characterization of surfaces.
Conclusion
The successful functionalization of surfaces with this compound is a critical step in the development of a wide range of advanced materials and devices. A thorough characterization using a combination of XPS and AFM is essential to ensure the formation of a high-quality, uniform silane layer. By following the protocols and data interpretation guidelines presented in this application note, researchers can confidently validate their surface modification processes and move forward with their downstream applications.
References
- 1. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Fabrication and characterisation of self-assembled monolayers of N-[3-(trimethoxysilyl)propyl]diethylenetriamine on silica particles - RMIT University - Figshare [research-repository.rmit.edu.au]
- 3. edocs.tib.eu [edocs.tib.eu]
- 4. researchgate.net [researchgate.net]
- 5. Electropolymerization as a versatile route for immobilizing biological species onto surfaces. Application to DNA biochips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-site pyrrolic-nitrogen-doped sp2-hybridized carbon materials and their pseudocapacitance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"preventing aggregation during N-(3-Trimethoxysilylpropyl)pyrrole coating"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(3-Trimethoxysilylpropyl)pyrrole (Py-Silane) coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of applying this functional silane and to troubleshoot a common and critical issue: aggregation. Our goal is to provide you with the foundational knowledge and practical solutions needed to achieve uniform, stable, and functionalized surfaces.
Understanding the Core Chemistry: Why Does Aggregation Happen?
Before troubleshooting, it's essential to understand the underlying mechanism of silane chemistry. The this compound molecule has two key functional ends: the pyrrole group, available for further functionalization or polymerization, and the trimethoxysilyl group, which is responsible for binding to the substrate. The aggregation process is rooted in the reactivity of this silyl group.
The coating process involves two primary, competing reactions:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form reactive silanol groups (-Si-OH). This step is necessary to "activate" the molecule for bonding.[1][2][3]
-
Condensation: The newly formed silanol groups are highly reactive. They can either:
-
Bond to the Substrate: React with hydroxyl (-OH) groups on the surface of your material (e.g., glass, silicon, metal oxides) to form a stable, covalent siloxane bond (Substrate-O-Si). This is the desired outcome.[4][5]
-
Self-Condense: React with other silanol groups from neighboring Py-Silane molecules in the solution to form siloxane bridges (Si-O-Si).[1][2]
-
Aggregation is the result of excessive self-condensation in the solution before the molecules have a chance to bond to the substrate. This premature reaction forms oligomers and polymeric networks that precipitate out of the solution or deposit onto the surface as non-uniform, hazy, and poorly adhered clumps.[6][7]
The Competing Pathways of Silane Reaction
The following diagram illustrates the critical choice the activated silane molecule faces: bond with the surface or bond with itself. Controlling the reaction conditions is key to forcing the desired pathway.
Caption: The reaction pathway of Py-Silane from hydrolysis to the desired surface coating or undesired aggregation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Py-Silane coating.
Q1: My silane solution turned cloudy/milky/hazy almost immediately after preparation. What went wrong?
This is a classic sign of rapid, uncontrolled self-condensation and aggregation in the bulk solution.
-
Most Likely Cause: Incorrect pH. The rate of hydrolysis and condensation is highly pH-dependent. At neutral or alkaline pH, the condensation reaction is significantly accelerated, leading to the rapid formation of large oligomers that are insoluble.[1][8][9]
-
Solution: Control the pH of your solution before adding the silane. The optimal condition for most alkoxysilanes is a mildly acidic environment of pH 4.5-5.5 .[4][10] This acidic environment catalyzes the initial hydrolysis step but keeps the subsequent condensation reaction slow, maximizing the solution's pot life and favoring surface binding over self-aggregation.[9][11] Use a weak acid like acetic acid to adjust the pH.[10][12]
-
-
Other Potential Causes & Solutions:
-
Excessive Water: While water is required for hydrolysis, using pure water or a solvent system with too high a water content can accelerate aggregation. Use a co-solvent system, most commonly 95% ethanol / 5% water , to ensure the silane remains dissolved and to control the hydrolysis rate.[10]
-
High Silane Concentration: Concentrations above 2-5% (v/v) dramatically increase the probability of silane molecules reacting with each other.[7][12] Start with a lower concentration (e.g., 1-2%) and optimize from there.[6][7]
-
Q2: The coating on my substrate is non-uniform, with streaks, spots, or a hazy appearance. What should I do?
A poor-quality final film, even if the solution appeared clear, indicates that aggregation is occurring either slowly in the solution over time or directly on the substrate surface.
-
Most Likely Cause: Inadequate Substrate Preparation. The silane's primary goal is to find a hydroxyl group. If the surface is contaminated with organic residues, oils, or is not sufficiently hydroxylated, the silane has nowhere to bond. This forces it to self-condense on the surface, forming poorly adhered multilayers and aggregates.[6][7]
-
Solution: Implement a rigorous, multi-step cleaning protocol to create a pristine, hydrophilic, and hydroxyl-rich surface. Neglecting this step is a common point of failure.[13] For glass or silicon substrates, consider treatments like sonication in solvents (ethanol, acetone), followed by an activation step like Piranha solution, UV/Ozone, or oxygen plasma treatment to generate a high density of -OH groups.[6]
-
-
Other Potential Causes & Solutions:
-
Solution "Pot Life" Expired: A hydrolyzed silane solution is only stable for a limited time (from hours to a day).[10] As the solution ages, oligomers begin to form. Always use freshly prepared solutions for coating.
-
Improper Application/Rinsing: Applying the solution unevenly can lead to variations in film thickness.[13][14] Furthermore, failing to rinse away the excess, physically adsorbed silane layers after deposition can leave behind unbound molecules that look like a hazy film. After deposition, rinse the substrate briefly with a fresh solvent (e.g., ethanol) to remove this excess.[7][10]
-
High Humidity: Performing the coating in a high-humidity environment can introduce uncontrolled amounts of water, leading to premature hydrolysis and aggregation.[7][14] If possible, work in a controlled environment.
-
Q3: My coating has poor adhesion and can be easily wiped or rinsed off. Why?
This indicates a failure to form stable, covalent bonds between the silane and the substrate.
-
Most Likely Cause: Incomplete Curing. The final step in forming a robust silane layer is a curing process. This step provides the energy to drive the final condensation reaction, forming strong Substrate-O-Si and Si-O-Si cross-linked bonds and removing residual water and alcohol byproducts.[7]
-
Other Potential Causes & Solutions:
-
Insufficient Surface Hydroxylation: As mentioned in Q2, if there aren't enough -OH groups on the surface, the silane has nothing to covalently bond to.[6] Revisit your substrate activation protocol.
-
Deposition of Aggregates: If the solution already contained significant aggregates, these will deposit on the surface but will have poor adhesion as they are not directly and uniformly bonded to the substrate. The solution to this is to prevent aggregation in the first place (see Q1).
-
Troubleshooting Flowchart
Use this decision tree to diagnose the source of aggregation-related issues in your this compound coating process.
Caption: A step-by-step flowchart for diagnosing the root cause of Py-Silane aggregation.
Best Practices & Experimental Protocols
Following a validated protocol is the best way to prevent aggregation from the start.
Summary of Key Experimental Parameters
| Parameter | Recommended Setting | Rationale |
| Substrate Cleanliness | Atomically clean, hydroxylated | Provides reactive sites for covalent bonding, preventing surface aggregation.[6][13] |
| Silane Concentration | 1-2% (v/v) | Minimizes intermolecular interactions (self-condensation) in solution.[10][12] |
| Solvent System | 95% Ethanol / 5% Water | Controls the rate of hydrolysis and ensures silane solubility.[10] |
| Solution pH | 4.5 - 5.5 (adjusted with acetic acid) | Catalyzes hydrolysis while minimizing the rate of condensation, maximizing pot life.[4][8][10][11][16] |
| Hydrolysis Time | 5 - 15 minutes | Allows time for the silane to hydrolyze and activate before application.[10][12] |
| Application Method | Dipping, spraying, or spin-coating | Ensures uniform delivery of the silane solution to the prepared surface.[13][14] |
| Rinsing | Brief rinse in fresh solvent (ethanol) | Removes excess, unbound silane that can obscure the monolayer.[7][10] |
| Curing | 110-120 °C for 10-60 min | Drives the final condensation reactions to form a stable, cross-linked, covalent film.[7][10][17] |
Protocol 1: Substrate Preparation (Glass/Silicon Example)
-
Initial Cleaning: Sonicate the substrate in a detergent solution (e.g., Alconox) for 15 minutes, followed by thorough rinsing with deionized (DI) water.
-
Solvent Wash: Sonicate the substrate sequentially in acetone and then isopropanol for 15 minutes each to remove organic contaminants. Dry under a stream of nitrogen.
-
Surface Activation (Choose one):
-
Oxygen Plasma/UV-Ozone: Treat the substrate for 5-10 minutes. This is a highly effective and clean method to generate surface hydroxyl groups.[6]
-
Piranha Etch (Use with extreme caution): Submerge substrates in a freshly prepared 3:1 mixture of H₂SO₄:H₂O₂ for 15-30 minutes. Rinse copiously with DI water. This creates a highly hydroxylated surface.
-
-
Final Rinse & Dry: Thoroughly rinse with DI water and dry completely in an oven at 110 °C or with a nitrogen gun. The substrate must be completely dry before silanization.[6] A successfully prepared surface should be hydrophilic (a drop of water should spread out completely).
Protocol 2: Py-Silane Solution Preparation and Coating
-
Prepare Solvent: In a clean glass container, prepare the coating solvent by mixing 95 parts anhydrous ethanol with 5 parts DI water.
-
Adjust pH: Add glacial acetic acid dropwise to the solvent while stirring until the pH is stable between 4.5 and 5.5.[10]
-
Add Silane: With vigorous stirring, add the this compound to the pH-adjusted solvent to achieve a final concentration of 1-2% (v/v).
-
Hydrolyze: Continue stirring for 5-15 minutes at room temperature.[10][12] This allows the silane's methoxy groups to hydrolyze into reactive silanols. Do not wait too long, as condensation will begin to occur.
-
Application: Immerse the clean, dry substrate into the freshly hydrolyzed silane solution for 1-2 minutes with gentle agitation.[7][10]
-
Rinsing: Remove the substrate and briefly dip it in a bath of fresh, anhydrous ethanol to rinse away excess, unbound silane.[10]
-
Drying & Curing: Gently dry the substrate with a stream of nitrogen. Place the coated substrate in an oven preheated to 110-120 °C and cure for 30-60 minutes.[7][17]
-
Storage: After cooling, the functionalized surface is ready for use or characterization. Store in a clean, dry, and inert environment.
References
- 1. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. Page loading... [guidechem.com]
- 4. tifuls.com [tifuls.com]
- 5. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 11. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 13. zmsilane.com [zmsilane.com]
- 14. zmsilane.com [zmsilane.com]
- 15. gelest.com [gelest.com]
- 16. researchgate.net [researchgate.net]
- 17. What are the drying conditions for silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
"troubleshooting incomplete silanization with N-(3-Trimethoxysilylpropyl)pyrrole"
Welcome to the technical support center for N-(3-Trimethoxysilylpropyl)pyrrole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile silane for surface modification. Incomplete or inconsistent silanization can be a significant source of experimental variability. This document provides in-depth troubleshooting advice, validation protocols, and answers to frequently asked questions to help you achieve robust and reproducible results.
Section 1: Foundational Concepts & Core Mechanism
Before troubleshooting, it's crucial to understand the underlying chemistry. Silanization with an alkoxysilane like this compound is fundamentally a two-step process that relies on the presence of water.[1][2]
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with trace amounts of water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acids or bases.[3][4]
-
Condensation: These newly formed silanols then condense in two ways:
-
With hydroxyl groups (-OH) on the substrate surface (e.g., glass, silicon oxide) to form a stable, covalent siloxane bond (Si-O-Substrate).
-
With other silanol groups from adjacent silane molecules to form a cross-linked polysiloxane network on the surface (Si-O-Si).[5]
-
The pyrrole group remains available for subsequent applications, such as electropolymerization or as a linker for other molecules.[6][7]
Frequently Asked Questions (Basics)
Q1: What is this compound and what is its primary application?
This compound (CAS No: 80906-67-8) is an organofunctional silane coupling agent.[8][9] It possesses a trimethoxysilyl group for covalent bonding to inorganic substrates and a terminal pyrrole ring. A primary application is to pre-functionalize a surface to dramatically improve the adhesion and quality of subsequently deposited polypyrrole films.[6][10]
Q2: Why is moisture control so critical during storage and handling?
The trimethoxysilyl group is highly susceptible to hydrolysis upon contact with atmospheric moisture.[11][12] Premature hydrolysis before the intended reaction can lead to self-polymerization of the silane in the container, rendering it inactive. Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dry environment.[12]
Section 2: Troubleshooting Guide: Diagnosing Incomplete Silanization
This section is structured around common symptoms of failed or incomplete reactions.
Symptom 1: Poor or No Surface Modification
-
Primary Indicator: The surface remains hydrophilic, confirmed by a low water contact angle, which is contrary to the expected increase in hydrophobicity after silanization.
Q3: My substrate is still very hydrophilic after the silanization procedure. What went wrong?
This is the most common failure mode and almost always points to issues at the substrate-silane interface. Let's break down the potential causes.
Cause A: Inadequate Substrate Cleaning & Activation
-
The "Why": Silanization is not a coating process like painting; it is a chemical reaction. The silane reacts specifically with surface hydroxyl (-OH) groups.[2] If the surface is contaminated with organic residues, oils, or other debris, these hydroxyl sites are blocked, and the reaction cannot occur. Likewise, some surfaces may not have a sufficient native density of -OH groups and require an "activation" step to generate them.
-
Solution: Implement a rigorous, multi-step cleaning and activation protocol. The choice of method depends on the substrate material.
| Substrate | Recommended Cleaning/Activation Protocol | Key Considerations & Cautions |
| Glass / Silicon | Piranha Solution: 3:1 to 7:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ at 90-120°C for 30-60 min.[13] | EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic solvents. Always add peroxide to acid slowly. Use only in a certified fume hood with appropriate PPE. |
| RCA-1 Clean: 5:1:1 mixture of DI H₂O : NH₄OH : 30% H₂O₂ at 75°C for 15 min.[13] | Very effective at removing organic contaminants. | |
| UV/Ozone or Oxygen Plasma: Treatment for 5-15 minutes.[14][15] | Excellent for creating a high density of hydroxyl groups. Equipment-dependent. | |
| Metal Oxides | Sonication in sequential solvents (acetone, isopropanol, DI water) followed by oxygen plasma or UV/Ozone treatment. | Avoid strong acids that may etch the metal oxide surface. |
Cause B: Inactive Silane Reagent
-
The "Why": As mentioned, the silane can hydrolyze and polymerize if exposed to moisture during storage.[11] If the silane solution appears cloudy or contains gel-like particles, it is likely compromised.
-
Solution:
-
Always use a fresh bottle of silane or one that has been properly stored under an inert atmosphere.
-
When preparing the silanization solution, use anhydrous solvents to minimize premature hydrolysis in the solution.[16]
-
Prepare the silane solution immediately before use.
-
Cause C: Incorrect Reaction Conditions
-
The "Why": The silanization process is a delicate balance. While some water is required for hydrolysis, too much water in the reaction solvent will cause the silane to polymerize in the solution rather than on the surface.[1][17] These solution-phase polymers will then loosely deposit on the substrate, creating a thick, unstable, and easily removed layer.
-
Solution:
-
Solvent Choice: Use high-purity, anhydrous solvents like toluene or ethanol.
-
Water Content: For solution-phase deposition, the necessary water for hydrolysis often comes from the trace amount adsorbed on the substrate surface itself. The ambient humidity in the room can be sufficient. For vapor-phase deposition, humidity control is even more critical.[18]
-
Concentration: Start with a low silane concentration (e.g., 1-2% v/v). Excessively high concentrations promote solution polymerization.[11]
-
Reaction Time & Temperature: Typical reaction times are 30-60 minutes at room temperature.[18] Increasing the temperature (e.g., to 60-80°C) can accelerate the reaction but may also increase the rate of undesirable solution-phase polymerization.[18][19]
-
Workflow for a Typical Silanization Process
Below is a generalized workflow. Specific parameters must be optimized for your application.
Caption: General workflow for surface silanization.
Symptom 2: Non-Uniform, Patchy, or Hazy Coating
-
Primary Indicator: Visual inspection reveals an uneven surface finish. Contact angle measurements vary significantly across the surface.
Q4: My surface looks hazy and measurements are not reproducible across the sample. What causes this?
This symptom points towards uncontrolled polymerization, either due to excess water or improper cleaning.
-
The "Why": A hazy appearance is often caused by the formation of polysiloxane multilayers instead of a uniform monolayer.[20][21] This happens when silane molecules polymerize with each other in solution or on the surface before forming a well-ordered layer. This can be triggered by excessive water in the solvent or on the surface, or by contaminants that act as nucleation sites for polymerization.[1][5]
-
Troubleshooting Logic:
Caption: Troubleshooting logic for non-uniform silanization.
Section 3: Characterization & Validation Protocols
Simply performing the procedure is not enough; you must validate its success.
Q5: How can I confirm that the silanization was successful and a layer has formed?
A combination of techniques is recommended to build confidence in your surface modification.
| Technique | Information Provided | Complexity | Key Insight |
| Water Contact Angle (WCA) | Qualitative measure of surface hydrophobicity/wettability.[22] | Low | A significant change in WCA post-silanization is a strong indicator of surface modification.[23][24] |
| X-ray Photoelectron Spectroscopy (XPS) | Quantitative elemental composition and chemical state of the top 5-10 nm of the surface.[25] | High | Unambiguously confirms the presence of Silicon (Si 2p) and Nitrogen (N 1s) from the silane on the surface.[20][26][27] |
| Atomic Force Microscopy (AFM) | High-resolution topographical imaging. | Medium | Assesses surface roughness and uniformity. Can detect the formation of undesirable aggregates or multilayers.[21] |
Protocol 1: Water Contact Angle (WCA) Measurement
This is a fast, simple, and indispensable first check.
-
Prepare Samples: You will need:
-
An untreated (but clean) control substrate.
-
Your silanized substrate.
-
-
Dispense Droplet: Using a goniometer, carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.[28][29]
-
Measure Angle: Capture an image of the droplet at the liquid-solid-gas interface. The instrument's software will calculate the angle between the tangent of the droplet and the solid surface.[23]
-
Analyze:
-
A clean, hydroxylated glass or silicon surface will be very hydrophilic (WCA < 20°).
-
A successfully silanized surface will be more hydrophobic due to the organic propyl-pyrrole chain. Expect a significant increase in the WCA.
-
Take measurements at multiple points on the surface to check for uniformity.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
This is the gold standard for confirming the chemical identity of your surface layer.
-
Sample Preparation: Mount your control and silanized substrates on the XPS sample holder. Ensure they are completely dry and free of surface debris.
-
Survey Scan: Acquire a survey scan (e.g., 0-1100 eV binding energy) for both samples.
-
Control: Should show peaks corresponding to the substrate (e.g., Si, O for glass).
-
Silanized Sample: In addition to substrate peaks, you must see a Si 2p peak (~102-103 eV for siloxanes) and a N 1s peak (~400 eV for the pyrrole ring).[20][25] The appearance of these peaks is definitive proof of silane presence.
-
-
High-Resolution Scans: Acquire high-resolution scans of the C 1s, O 1s, Si 2p, and N 1s regions. This allows for chemical state analysis and quantification of the surface atomic percentages.[21]
Section 4: References
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. --INVALID-LINK--
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. --INVALID-LINK--
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. --INVALID-LINK--
-
Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. --INVALID-LINK--
-
Effect of Water on Silanization of Silica by Trimethoxysilanes. American Chemical Society. --INVALID-LINK--
-
Troubleshooting incomplete silanization of surfaces. Benchchem. --INVALID-LINK--
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. --INVALID-LINK--
-
PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. --INVALID-LINK--
-
Transparent large-area conductive polypyrrole thin films with robust interfacial adhesion on silica substrates fabricated via oxidative chemical polymerization initiated by surface-silanized pyrrole monomers. IEEE Xplore. --INVALID-LINK--
-
Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. ACS Publications. --INVALID-LINK--
-
Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. DiVA portal. --INVALID-LINK--
-
Effect of Water on Silanization of Silica by Trimethoxysilanes. Semantic Scholar. --INVALID-LINK--
-
Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar. --INVALID-LINK--
-
Contact angle – What is it and how do you measure it?. Biolin Scientific. --INVALID-LINK--
-
FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier. --INVALID-LINK--
-
Effect of Water on Silanization of Silica by Trimethoxysilanes. ResearchGate. --INVALID-LINK--
-
Effect of Water On Silanization With Trimethoxysilanes. Scribd. --INVALID-LINK--
-
Contact Angle Measurement, Theory & Relation to Surface Energy. Ossila. --INVALID-LINK--
-
Silanes Surfaces Protocols. ProChimia Surfaces. --INVALID-LINK--
-
Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science. --INVALID-LINK--
-
Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters. MDPI. --INVALID-LINK--
-
Comparison of chemical cleaning methods of glass in preparation for silanization. Biosensors and Bioelectronics. --INVALID-LINK--
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. ResearchGate. --INVALID-LINK--
-
Cleaning methods used in this study. ResearchGate. --INVALID-LINK--
-
Silanization Surface treatment process. Plasma.com. --INVALID-LINK--
-
Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. Anderson Materials Evaluation, Inc.. --INVALID-LINK--
-
Lowering silane thickness?. ResearchGate. --INVALID-LINK--
-
Surface silanization. Google Patents. --INVALID-LINK--
-
The determination of the optimum hydrolysis time for silane films deposition. ResearchGate. --INVALID-LINK--
-
Contact Angle Measurement: The Definitive Guide. Droplet Lab. --INVALID-LINK--
-
Electrochemical Polymerization of Pyrrole into Nanostructured p-Type Porous Silicon. ECS Meeting Abstracts. --INVALID-LINK--
-
Development and optimisation of a SiO2 PVD technique based on the thermal decomposition of PDMS. RSC Publishing. --INVALID-LINK--
-
Material Safety Data Sheet for 3-(Trimethoxysilyl)propyl methacrylate. Sigma-Aldrich. --INVALID-LINK--
-
Pyrrole-based silane primer for corrosion protection of commercial aluminium alloys. ResearchGate. --INVALID-LINK--
-
Atomistic insights into predictive in silico chemical vapor deposition. RSC Publishing. --INVALID-LINK--
-
Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats. PMC. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
This compound. Apollo Scientific. --INVALID-LINK--
-
3-(Trimethoxysilyl)propyl methacrylate Product Information Sheet. Sigma-Aldrich. --INVALID-LINK--
-
This compound. Alfa Chemistry. --INVALID-LINK--
-
Optimization of Deposition Parameters for Thin Silicon Films on Flexible Substrates in a Hot-Wire Chemical Vapor Deposition Reac. ResearchGate. --INVALID-LINK--
-
Sealant Troubleshooting: Common Problems And Solutions. BOPIN. --INVALID-LINK--
-
Fabrication and characterisation of self-assembled monolayers of N-[3-(trimethoxysilyl)propyl]diethylenetriamine on silica particles. ResearchGate. --INVALID-LINK--
-
A Factorial Analysis of Silanization Conditions for the Immobilization of Oligonucleotides on Glass Surfaces. ResearchGate. --INVALID-LINK--
-
How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. Transparent large-area conductive polypyrrole thin films with robust interfacial adhesion on silica substrates fabricated via oxidative chemical polymerization initiated by surface-silanized pyrrole monomers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 80906-67-8 [chemicalbook.com]
- 9. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. louisville.edu [louisville.edu]
- 13. surfmods.jp [surfmods.jp]
- 14. Silanization Surface treatment process - Plasma.com [plasma.com]
- 15. WO2003085161A1 - Surface silanization - Google Patents [patents.google.com]
- 16. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Water on Silanization of Silica by Trimethoxysilanes | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Atomistic insights into predictive in silico chemical vapor deposition - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01033C [pubs.rsc.org]
- 20. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biolinchina.com [biolinchina.com]
- 23. ossila.com [ossila.com]
- 24. brighton-science.com [brighton-science.com]
- 25. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 26. diva-portal.org [diva-portal.org]
- 27. researchgate.net [researchgate.net]
- 28. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 29. dropletlab.com [dropletlab.com]
Technical Support Center: Enhancing the Long-Term Stability of N-(3-Trimethoxysilylpropyl)pyrrole Functionalized Surfaces
Welcome to the technical support center dedicated to improving the long-term stability of N-(3-Trimethoxysilylpropyl)pyrrole (TMSPy) functionalized surfaces. This guide is designed for researchers, scientists, and drug development professionals who utilize these surfaces in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the reliability and longevity of your functionalized surfaces.
Understanding Surface Stability: The Chemistry of TMSPy Functionalization and Degradation
This compound (TMSPy) is a bifunctional molecule that serves as a crucial adhesion promoter between inorganic substrates and polymeric layers, particularly polypyrrole (PPy). The trimethoxysilyl group facilitates the covalent attachment to hydroxylated surfaces (like glass or silicon oxides), while the pyrrole moiety can be electropolymerized to form a conductive and functional PPy film.
The long-term stability of these surfaces is a critical factor for reproducible experimental outcomes. Degradation can manifest as a loss of conductivity, delamination of the PPy film, or a change in surface properties. The primary mechanisms of degradation are:
-
Hydrolysis of Siloxane Bonds: The Si-O-Si linkages that anchor the TMSPy to the substrate and crosslink the silane layer are susceptible to hydrolysis, especially in aqueous environments.[1][2][3] This process can be accelerated by factors such as pH and temperature.
-
Oxidative Degradation of Polypyrrole: The conjugated backbone of PPy can be irreversibly oxidized, leading to a loss of conductivity.[4][5] This is often exacerbated by exposure to oxygen, especially at elevated potentials or in the presence of certain electrolytes.[4]
-
Dopant Leaching: The stability of the PPy film is highly dependent on the incorporated dopant anions.[6] Leaching of these dopants can lead to a decline in the electrochemical performance of the film.
To address these challenges, a systematic approach to surface preparation, functionalization, and handling is essential.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Rapid Loss of Polypyrrole (PPy) Conductivity
-
Question: My freshly prepared TMSPy-functionalized PPy surface shows good conductivity, but it rapidly declines after a few cycles or short-term storage. What could be the cause?
-
Answer: A rapid loss of conductivity is often due to the overoxidation of the PPy backbone or instability of the dopant.[4] Here are some potential causes and solutions:
-
Inappropriate Potential Window: Applying too high of an oxidative potential during electropolymerization or subsequent electrochemical measurements can irreversibly damage the PPy film.
-
Solution: Determine the optimal potential window for your specific electrolyte and substrate system using cyclic voltammetry (CV). Gradually increase the potential window and observe the stability of the CV curve. A stable and reversible CV indicates a suitable potential range.
-
-
Oxygen Exposure: Dissolved oxygen in the electrolyte can contribute to the oxidative degradation of PPy.[4][5]
-
Solution: Deoxygenate your electrolyte solution by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 15-20 minutes before and during electropolymerization and any electrochemical measurements.
-
-
Unstable Dopant: The choice of dopant anion significantly influences the stability of the PPy film.[6] Some smaller, more mobile anions may leach out of the film over time.
-
Solution: Consider using larger, more stable dopant anions such as dodecylbenzenesulfonate (DBS) or incorporating the dopant into a polymer matrix.[7]
-
-
Issue 2: Delamination or Peeling of the PPy Film
-
Question: The PPy film on my TMSPy-functionalized surface is peeling off, especially when subjected to washing or sonication. How can I improve adhesion?
-
Answer: Film delamination points to poor adhesion between the PPy layer and the TMSPy-functionalized substrate, or instability of the underlying silane layer itself.
-
Incomplete or Unstable Silane Layer: The quality of the initial TMSPy layer is critical for strong adhesion.
-
Solution: Optimize your silanization protocol. Silanization in anhydrous toluene at elevated temperatures (e.g., 70-90°C) generally produces denser and more hydrolytically stable silane layers compared to room temperature or vapor phase deposition.[2][8] Ensure the substrate is scrupulously clean and properly hydroxylated before silanization.
-
-
Internal Stress in the PPy Film: Thick PPy films can develop internal stress, leading to poor adhesion and delamination.
-
Solution: Control the thickness of the PPy film by adjusting the electropolymerization time or current density. Thinner films often exhibit better adhesion.
-
-
Hydrolytic Degradation of the Silane Layer: Exposure to aqueous solutions, especially at non-neutral pH, can hydrolyze the Si-O-Si bonds at the interface.[1]
-
Solution: Minimize prolonged exposure of the functionalized surface to harsh aqueous environments. If your application requires an aqueous medium, consider using dipodal silanes, which have shown improved resistance to hydrolysis.[1]
-
-
Issue 3: Poor Reproducibility Between Batches
-
Question: I am observing significant variations in the performance of my TMSPy-functionalized surfaces from one batch to another. What factors should I control more carefully?
-
Answer: Poor reproducibility is often a result of subtle variations in the experimental conditions. Here are the key parameters to standardize:
-
Substrate Pre-treatment: Inconsistent cleaning and hydroxylation of the substrate will lead to variable surface energies and silanol group densities, affecting the quality of the TMSPy layer.
-
Solution: Implement a standardized and rigorous cleaning protocol for your substrates. (See the detailed protocol below).
-
-
Silanization Conditions: The concentration of TMSPy, reaction time, temperature, and solvent purity are all critical.[9]
-
Solution: Use a freshly opened or properly stored anhydrous solvent for silanization. Control the reaction temperature and time precisely. Prepare fresh TMSPy solutions for each batch, as the silane can hydrolyze and self-condense in the presence of atmospheric moisture.
-
-
Electropolymerization Parameters: The monomer and electrolyte concentrations, current density or potential, and temperature during electropolymerization will affect the morphology and properties of the PPy film.
-
Solution: Carefully control all electropolymerization parameters. Use a three-electrode setup for precise potential control. Monitor the temperature of the electrochemical cell.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for TMSPy silanization?
-
Q2: How should I store my TMSPy-functionalized surfaces?
-
A2: To maximize long-term stability, store the functionalized surfaces in a clean, dry, and inert environment, such as a desiccator or under a nitrogen or argon atmosphere. Avoid exposure to moisture and oxygen.[5]
-
-
Q3: Can I reuse my TMSPy-functionalized surfaces?
-
A3: While it may be possible for some applications, reuse is generally not recommended, especially for sensitive experiments. The surface properties can change after use due to adsorption of molecules, partial degradation of the PPy film, or contamination. For critical applications, it is best to use a freshly prepared surface.
-
-
Q4: How can I characterize the stability of my functionalized surfaces?
-
A4: A combination of techniques is recommended. Electrochemical methods like cyclic voltammetry can assess the stability of the PPy film's redox activity over time.[4] Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to monitor changes in the elemental composition and chemical states of the surface. Atomic Force Microscopy (AFM) can reveal changes in surface morphology and roughness due to degradation.
-
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated substrate surface is paramount for a stable silane layer.
-
Sonication: Sonicate the substrates in a solution of laboratory detergent (e.g., 2% Alconox) for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water.
-
Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation (Piranha Etch - CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ):
-
Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).
-
Immerse the dried substrates in the Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Final Drying: Dry the hydroxylated substrates in an oven at 110°C for at least 1 hour and allow them to cool to room temperature in a desiccator before silanization.
Protocol 2: Optimized TMSPy Silanization
This protocol is designed to create a dense and stable TMSPy layer.
-
Prepare Silane Solution: In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of TMSPy in anhydrous toluene.
-
Silanization: Immerse the clean, dry, and hydroxylated substrates in the TMSPy solution.
-
Incubation: Heat the solution to 70-90°C and maintain this temperature for 2-4 hours with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.[10]
-
Curing: Cure the silanized substrates in an oven at 110°C for 1 hour to promote the formation of covalent siloxane bonds.
-
Storage: Store the cured substrates in a desiccator until ready for use.
Protocol 3: Electropolymerization of Pyrrole
This protocol outlines the general steps for creating a PPy film on a TMSPy-functionalized surface.
-
Prepare Electrolyte Solution: Prepare an aqueous or organic electrolyte solution containing the pyrrole monomer (e.g., 0.1 M) and a suitable supporting electrolyte/dopant (e.g., 0.1 M NaCl or NaDBS).
-
Deoxygenate: De-gas the electrolyte solution with an inert gas for at least 20 minutes.
-
Electrochemical Setup: Use a three-electrode electrochemical cell with the TMSPy-functionalized substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Electropolymerization: Apply a constant potential (potentiostatic), constant current (galvanostatic), or a potential sweep (potentiodynamic) to initiate the polymerization of pyrrole on the substrate surface. The specific parameters will depend on the desired film thickness and morphology.
-
Rinsing: After polymerization, gently rinse the PPy-coated substrate with the corresponding solvent (water or organic solvent) to remove any unreacted monomer and excess electrolyte.
-
Drying: Dry the PPy-functionalized surface under a gentle stream of nitrogen.
Visualizing the Process and Troubleshooting Logic
Diagram 1: TMSPy Functionalization and PPy Polymerization Workflow
Caption: Workflow for preparing stable TMSPy-functionalized PPy surfaces.
Diagram 2: Troubleshooting Logic for PPy Film Instability
Caption: Troubleshooting flowchart for common PPy film stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Thickness of N-(3-Trimethoxysilylpropyl)pyrrole Self-Assembled Monolayers
Welcome to the technical support center for controlling the thickness of N-(3-Trimethoxysilylpropyl)pyrrole (TMSPy) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve precise and reproducible surface functionalization with TMSPy. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and empower you with the expertise to master your SAM depositions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the formation of TMSPy SAMs?
A1: The formation of TMSPy SAMs on hydroxylated surfaces, such as silicon oxide, is a two-step process involving hydrolysis and condensation. First, the methoxy groups (-OCH₃) of the TMSPy molecule react with trace amounts of water in the solvent or on the substrate surface to form reactive silanol groups (-Si-OH). These silanol groups then condense with the hydroxyl groups (-OH) on the substrate, forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other, forming a cross-linked network (Si-O-Si) that enhances the stability of the monolayer.[1]
Q2: Why is controlling the water content in the reaction environment so critical?
A2: Water is a double-edged sword in silane SAM formation. A minimal amount of water is necessary to initiate the hydrolysis of the methoxy groups to form reactive silanols.[2] However, excess water in the solvent or high ambient humidity can lead to premature and uncontrolled polymerization of TMSPy molecules in the solution.[3][4] This results in the formation of aggregates that deposit onto the surface, leading to a disordered, thick, and unstable film rather than a uniform monolayer.[3][4] Therefore, using anhydrous solvents and conducting the deposition in a controlled, low-humidity environment are crucial for achieving a true monolayer.[5][6]
Q3: How does the concentration of the TMSPy solution affect the final monolayer thickness?
A3: The concentration of the TMSPy solution directly influences the rate of SAM formation and the final surface coverage. A higher concentration generally leads to a faster initial growth rate.[7] However, excessively high concentrations can promote the formation of multilayers and aggregates, especially with trifunctional silanes like TMSPy.[4] Conversely, a very low concentration may result in an incomplete or patchy monolayer due to insufficient precursor molecules at the surface.[4] It is therefore essential to optimize the concentration for your specific application.
Q4: What is the expected thickness of a well-formed TMSPy monolayer?
A4: The theoretical length of the this compound molecule is on the order of nanometers. A well-ordered, vertically oriented monolayer should have a thickness close to this molecular length. For similar, longer-chain alkylsilanes, monolayer thicknesses are reported to be in the range of 2.5 nm.[5][8] The actual measured thickness can vary depending on the packing density and the orientation of the molecules on the surface.
Q5: Can I use vapor deposition for TMSPy SAMs, and how does it compare to solution-phase deposition?
A5: Yes, vapor-phase deposition is a viable and often preferred method for forming high-quality silane SAMs.[9][10] It can provide a cleaner and more controlled environment with respect to water content, which can lead to more uniform and reproducible monolayers.[9] Solution-phase deposition is simpler to set up but requires more stringent control over solvent purity and ambient humidity.[6][11]
Troubleshooting Guide
Unpredictable or non-reproducible results are common frustrations when working with SAMs. This troubleshooting guide addresses specific issues you might encounter during your experiments with TMSPy.
| Problem | Potential Cause(s) | Suggested Solution / Troubleshooting Step |
| Patchy, Incomplete Monolayer | 1. Contaminated Substrate: Organic residues or particulates on the surface block binding sites.[12] 2. Impure TMSPy or Solvent: Contaminants in the precursor or solvent can interfere with self-assembly.[12] 3. Sub-optimal TMSPy Concentration: The concentration may be too low for complete surface coverage.[4] 4. Insufficient Reaction Time: The deposition time may not be long enough for a complete monolayer to form.[13] | 1. Implement a rigorous and consistent substrate cleaning protocol (see Experimental Protocols section). 2. Use high-purity TMSPy and anhydrous solvents. 3. Experiment with a range of concentrations (e.g., 0.5%, 1%, 2% v/v) to find the optimal condition. 4. Increase the deposition time and monitor the monolayer formation over a time course. |
| Monolayer is Thicker than Expected (Multilayering) | 1. Excess Water: High humidity or water in the solvent causes polymerization in solution.[3][4] 2. High TMSPy Concentration: An excess of precursor molecules can lead to vertical polymerization.[4][14] 3. Prolonged Reaction Time: Especially with trifunctional silanes, extended deposition can promote multilayer growth.[4] | 1. Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glove box). 2. Reduce the TMSPy concentration. 3. Optimize the deposition time; a complete monolayer can often form in a few hours.[15] |
| Inconsistent Results Between Experiments | 1. Variable Ambient Humidity: Fluctuations in lab humidity can significantly impact the hydrolysis and condensation reactions.[16] 2. Inconsistent Substrate Cleaning: Variations in the cleaning procedure can lead to different surface reactivity. 3. Degradation of TMSPy Solution: Silane solutions can degrade over time, especially if exposed to moisture. | 1. Monitor and control the humidity in your experimental setup. 2. Standardize your substrate cleaning protocol and ensure it is followed precisely for every experiment. 3. Always prepare fresh TMSPy solutions immediately before use. |
| Poor Adhesion or Monolayer Instability | 1. Incomplete Covalent Bonding: Insufficient reaction time or temperature may not allow for complete condensation with the surface. 2. Weak Cross-linking: A lack of lateral Si-O-Si bonds within the monolayer can reduce its robustness. 3. Hydrolytic Degradation: Exposure to aqueous environments can lead to the hydrolysis of siloxane bonds. | 1. Consider a post-deposition annealing step (e.g., baking at a moderate temperature) to promote covalent bond formation and cross-linking. 2. Ensure a sufficient density of hydroxyl groups on the substrate surface through proper activation (e.g., piranha etch or oxygen plasma). 3. For applications in aqueous environments, ensure the monolayer is well-formed and densely packed to minimize water penetration to the substrate interface. |
The Science Behind TMSPy SAM Formation
To effectively control the thickness of your TMSPy monolayers, it is crucial to understand the underlying chemical reactions. The following diagram illustrates the key steps of hydrolysis and condensation that govern the self-assembly process on a hydroxylated surface.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Silanization Parameters and Antibody Immobilization Strategy on Binding Capacity of Photonic Ring Resonators [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
"degradation pathways of the pyrrole moiety in N-(3-Trimethoxysilylpropyl)pyrrole"
Answering in German as the user is interacting in German.
Technisches Support-Center: Abbauwege von N-(3-Trimethoxysilylpropyl)pyrrol
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Dr. Eva Neumann, Senior Application Scientist
Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern, die mit N-(3-Trimethoxysilylpropyl)pyrrol arbeiten, detaillierte Einblicke und Lösungen für häufig auftretende experimentelle Herausforderungen bieten. Die duale funktionelle Natur dieser Verbindung – ein hydrolysierbares Trimethoxysilyl-Ende zur Anbindung an anorganische Oberflächen und ein reaktiver Pyrrol-Ring für die organische Funktionalisierung oder Polymerisation – macht sie äußerst vielseitig, aber auch anfällig für spezifische Abbauwege.[1][2][3][4] Dieses Dokument bietet ein tiefes Verständnis dieser Mechanismen, um die experimentelle Erfolgsquote zu maximieren und unerwartete Ergebnisse zu vermeiden.
Abschnitt 1: FAQs - Verständnis der Abbaumechanismen
Dieser Abschnitt befasst sich mit den grundlegenden chemischen Prozessen, die zum Abbau von N-(3-Trimethoxysilylpropyl)pyrrol führen.
F1: Was sind die primären Abbauwege für N-(3-Trimethoxysilylpropyl)pyrrol?
A1: Der Abbau von N-(3-Trimethoxysilylpropyl)pyrrol erfolgt hauptsächlich über zwei voneinander unabhängige, aber manchmal miteinander verknüpfte Wege, die auf seine bifunktionelle Struktur zurückzuführen sind:
-
Hydrolyse und Kondensation der Trimethoxysilyl-Gruppe: In Gegenwart von Feuchtigkeit hydrolysieren die Methoxygruppen (-OCH₃) zu reaktiven Silanolgruppen (-Si-OH), wobei Methanol als Nebenprodukt freigesetzt wird.[5][6][7] Diese Silanole können anschließend miteinander kondensieren, um stabile Siloxanbrücken (Si-O-Si) zu bilden, was zur Bildung von Oligomeren oder einem vernetzten Polysiloxan-Netzwerk führt.[7][8] Während dies für die Oberflächenmodifizierung der gewünschte Prozess ist, führt eine unkontrollierte Reaktion in der Lösung zu Gelbildung und Ausfällung.
-
Abbau des Pyrrol-Rings: Der Pyrrol-Anteil ist anfällig für zwei Hauptabbaureaktionen:
-
Säure-katalysierte Polymerisation: Pyrrol polymerisiert unter sauren Bedingungen leicht, was zur Bildung von unlöslichen, dunkel gefärbten Materialien führt, die oft als „Pyrrolschwarz“ bezeichnet werden.[9][10][11][12]
-
Oxidation: Der Pyrrol-Ring kann durch Luftsauerstoff, Licht oder chemische Oxidationsmittel oxidiert werden.[10][11] Dieser Prozess kann zu einer Ringöffnung oder zur Bildung von konjugierten Polypyrrol-Strukturen führen, was ebenfalls zu einer Verfärbung der Probe führt.[13][14][15][16]
-
F2: Wie beeinflusst Wasser/Feuchtigkeit die Stabilität der Verbindung?
A2: Wasser ist der entscheidende Faktor für den Abbau der Trimethoxysilyl-Gruppe. Die Hydrolyse der Si-O-C-Bindungen ist der erste Schritt zur Bildung der reaktiven Silanolspezies, die für die Anbindung an Oberflächen notwendig sind.[7] Eine übermäßige oder vorzeitige Exposition gegenüber Feuchtigkeit, beispielsweise durch unsachgemäße Lagerung oder die Verwendung von nicht-wasserfreien Lösungsmitteln, führt jedoch zu einer unkontrollierten Selbstkondensation in der Lösung.[3] Dies verringert die Konzentration des aktiven Monomers, das für die Oberflächenreaktion zur Verfügung steht, und kann zur vollständigen Verfestigung des Materials führen. Die Hydrolysegeschwindigkeit ist stark vom pH-Wert abhängig.[17][18]
Abbildung 1. Hydrolyse und Kondensation der Trimethoxysilyl-Gruppe.
F3: Warum verfärbt sich meine Lösung von N-(3-Trimethoxysilylpropyl)pyrrol dunkel oder bildet einen Niederschlag?
A3: Eine dunkle Verfärbung (gelb, braun bis schwarz) ist fast immer auf den Abbau des Pyrrol-Rings zurückzuführen.[10] Die häufigste Ursache ist die säure-katalysierte Polymerisation. Pyrrol ist eine elektronenreiche aromatische Verbindung und extrem reaktiv gegenüber Elektrophilen.[9] Spuren von Säure können den Pyrrol-Ring protonieren, wodurch ein hochreaktives Kation entsteht, das schnell weitere Pyrrol-Monomere angreift und eine Kettenreaktion auslöst.[19] Das Ergebnis ist die Bildung von konjugierten Oligomeren und Polymeren, die als „Pyrrolschwarz“ bekannt sind und aus der Lösung ausfallen.[11][12] Alternativ kann auch die Oxidation durch Luft oder Licht zu ähnlichen farbigen, konjugierten Systemen führen.[10]
Abbildung 2. Säure-katalysierter Abbau des Pyrrol-Rings.
F4: Welche Rolle spielt der pH-Wert im Abbauprozess?
A4: Der pH-Wert ist ein kritischer Parameter, der beide Abbauwege beeinflusst:
-
Saurer pH (pH < 7): Beschleunigt sowohl die Hydrolyse der Trimethoxysilyl-Gruppe als auch die Polymerisation des Pyrrol-Rings.[17][19] Dies ist die reaktivste und instabilste Bedingung für die Verbindung. Die Hydrolyse ist unter sauren Bedingungen schneller, aber die Kondensation ist langsamer als unter basischen Bedingungen.[17][18]
-
Neutraler pH (pH ≈ 7): Die Hydrolyse der Silan-Gruppe ist am langsamsten, was die Lagerstabilität in Lösung erhöht.[18] Der Pyrrol-Ring ist bei neutralem pH-Wert relativ stabil, kann aber immer noch langsam durch Luftsauerstoff oxidiert werden.
-
Basischer pH (pH > 7): Beschleunigt die Hydrolyse und insbesondere die Kondensation der Silan-Gruppe stark.[6] Der Pyrrol-Ring selbst ist unter basischen Bedingungen relativ stabil gegenüber Polymerisation.
F5: Was ist die erwartete thermische Stabilität dieser Verbindung?
A5: Während spezifische Daten für N-(3-Trimethoxysilylpropyl)pyrrol begrenzt sind, zeigen verwandte Pyrrol-Derivate und Silan-Copolymere eine moderate bis gute thermische Stabilität.[20][21] Der thermische Abbau von Polymeren, die 3-(Trimethoxysilyl)propyl-Einheiten enthalten, beginnt typischerweise in einem Temperaturbereich von 260–280 °C.[22][23] Der Abbau erfolgt wahrscheinlich durch die Spaltung der Propyl-Kette und die Zersetzung des Pyrrol-Rings. Für Anwendungen, die eine thermische Belastung erfordern, wird eine thermogravimetrische Analyse (TGA) der spezifischen Formulierung empfohlen, um die genaue Zersetzungstemperatur zu bestimmen.
Abschnitt 2: Anleitung zur Fehlerbehebung - Häufige experimentelle Probleme
| Problem | Wahrscheinliche Ursache(n) | Empfohlene Lösung(en) |
| Problem 1: Vorzeitige Gelierung oder Ausfällung in der Lösung | Unkontrollierte Hydrolyse und Kondensation der Trimethoxysilyl-Gruppe aufgrund von Feuchtigkeitskontamination. | Lagerung: Lagern Sie die Verbindung unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) in einem dicht verschlossenen Behälter an einem kühlen, trockenen Ort. Lösungsmittel: Verwenden Sie ausschließlich wasserfreie Lösungsmittel. Handhabung: Bereiten Sie Lösungen unmittelbar vor Gebrauch frisch zu. Minimieren Sie die Exposition gegenüber der Umgebungsluft. |
| Problem 2: Inkonsistente oder schlechte Ergebnisse bei der Oberflächenmodifizierung | 1. Vorzeitige Selbstkondensation in der Lösung, bevor die Reaktion an der Oberfläche stattfinden kann.[7] 2. Unvollständige Hydrolyse der Silan-Gruppen. 3. Abbau des Pyrrol-Anteils durch saure Bedingungen. | Kontrolle der Hydrolyse: Fügen Sie der Silan-Lösung eine kontrollierte, stöchiometrische Menge Wasser hinzu (oft in einem mit Wasser mischbaren Lösungsmittel wie Ethanol oder Isopropanol). pH-Kontrolle: Stellen Sie den pH-Wert der Lösung sorgfältig ein (typischerweise leicht sauer, pH 4-5), um die Hydrolyse zu fördern, ohne eine schnelle Kondensation oder einen Pyrrol-Abbau zu verursachen.[17] Oberflächenvorbereitung: Stellen Sie sicher, dass die Substratoberfläche sauber und mit Hydroxylgruppen aktiviert ist (z. B. durch Plasma-, Säure- oder Piranha-Ätzung), um eine effiziente Anbindung zu ermöglichen. |
| Problem 3: Verfärbung (Vergilben/Bräunen) während der Lagerung oder Reaktion | Oxidation oder säure-katalysierte Polymerisation des Pyrrol-Rings.[10][19] | Schutz vor Umgebungseinflüssen: Lagern Sie die Verbindung und ihre Lösungen unter Ausschluss von Licht und Luft (z. B. in Braunglasflaschen unter Inertgas). Vermeidung von Säure: Verwenden Sie neutrale oder gepufferte Lösungsmittelsysteme. Stellen Sie sicher, dass Lösungsmittel und andere Reagenzien frei von sauren Verunreinigungen sind. Reinigung: Wenn eine leichte Verfärbung auftritt, kann eine Destillation unter reduziertem Druck oder eine Filtration durch eine kurze Säule aus basischem oder neutralem Aluminiumoxid in Betracht gezogen werden, um Verunreinigungen vor dem Gebrauch zu entfernen. |
Abschnitt 3: Empfohlene experimentelle Protokolle
Protokoll 1: Standardverfahren zur Silanisierung einer Siliziumdioxid-Oberfläche
Dieses Protokoll beschreibt eine kontrollierte Methode zur Modifizierung einer hydroxylierten Oberfläche, um die Selbstkondensation in der Lösung zu minimieren.
-
Oberflächenvorbereitung:
-
Reinigen Sie das Siliziumdioxid-Substrat (z. B. Glas oder Siliziumwafer) 15 Minuten lang im Ultraschallbad in Aceton, gefolgt von Isopropanol.
-
Trocknen Sie das Substrat unter einem Stickstoffstrom.
-
Aktivieren Sie die Oberfläche durch eine 10-minütige Behandlung mit Sauerstoffplasma oder durch Eintauchen in Piranha-Lösung (Vorsicht: extrem gefährlich!) für 30 Minuten, um eine hohe Dichte an Oberflächen-Hydroxylgruppen zu erzeugen.
-
Spülen Sie gründlich mit Reinstwasser und trocknen Sie erneut unter Stickstoff.
-
-
Vorbereitung der Silan-Lösung (Beispiel für eine 1%ige Lösung):
-
Bereiten Sie eine 95:5 (v/v) Ethanol/Wasser-Lösung vor.
-
Passen Sie den pH-Wert dieser Lösung mit Essigsäure auf ca. 4,5–5,0 an.
-
Geben Sie langsam 1 Teil N-(3-Trimethoxysilylpropyl)pyrrol zu 99 Teilen der Ethanol/Wasser-Lösung unter Rühren hinzu.
-
Lassen Sie die Lösung 5–10 Minuten hydrolysieren. Längere Zeiten können zu übermäßiger Kondensation führen.
-
-
Deposition:
-
Tauchen Sie das vorbereitete Substrat für 2–5 Minuten in die frisch hergestellte Silan-Lösung.
-
Spülen Sie das Substrat vorsichtig mit reinem Ethanol ab, um überschüssiges, nicht gebundenes Silan zu entfernen.
-
-
Aushärtung:
-
Trocknen Sie das Substrat unter einem Stickstoffstrom.
-
Härten Sie die Silan-Schicht aus, indem Sie sie 10–15 Minuten lang bei 110–120 °C in einem Ofen erhitzen. Dieser Schritt fördert die Bildung kovalenter Siloxan-Bindungen zwischen dem Silan und der Oberfläche sowie zwischen benachbarten Silan-Molekülen.
-
Protokoll 2: Überwachung der Hydrolyse mittels FT-IR-Spektroskopie
Dieses Protokoll ermöglicht die Verfolgung der Silan-Hydrolyse, um die Reaktionskinetik zu verstehen.
Abbildung 3. Workflow zur Überwachung der Silan-Hydrolyse mittels FT-IR.
Methodik:
-
Probenvorbereitung: Lösen Sie eine bekannte Konzentration des Silans in einem geeigneten Lösungsmittel, das für die FT-IR-Analyse transparent ist (z. B. deuterierte Lösungsmittel für die Untersuchung in Lösung oder bereiten Sie eine dünne Schicht auf einem IR-transparenten Substrat wie einem Siliziumwafer vor).
-
Datenerfassung: Nehmen Sie ein Spektrum der reinen Verbindung auf, um die charakteristischen Peaks zu identifizieren, insbesondere die Si-O-CH₃-Streckschwingungen (ca. 1080–1190 cm⁻¹) und die Si-C-Schwingungen.
-
Initiierung der Hydrolyse: Fügen Sie eine kontrollierte Menge Wasser (oder D₂O, um Überlappungen zu vermeiden) und ggf. einen pH-Katalysator hinzu.
-
Zeitreihenanalyse: Nehmen Sie in regelmäßigen Abständen Spektren auf.
-
Analyse: Beobachten Sie die Abnahme der Intensität der Si-O-CH₃-Peaks und das gleichzeitige Auftreten einer breiten Bande für Si-OH (ca. 3200–3700 cm⁻¹) und neuer Peaks für Si-O-Si-Bindungen (ca. 1000–1100 cm⁻¹).
Abschnitt 4: Zusammenfassung der Einflussfaktoren
| Faktor | Einfluss auf die Trimethoxysilyl-Gruppe | Einfluss auf den Pyrrol-Ring |
| Wasser/Feuchtigkeit | Hoch: Initiiert und beschleunigt die Hydrolyse und Kondensation.[3] | Gering: Indirekter Einfluss, wenn die Hydrolyse den lokalen pH-Wert verändert. |
| Saurer pH (< 7) | Hoch: Beschleunigt die Hydrolyse.[6][17] | Sehr hoch: Führt zu schneller Polymerisation und Abbau.[19] |
| Basischer pH (> 7) | Sehr hoch: Beschleunigt Hydrolyse und insbesondere die Kondensation.[6] | Gering: Im Allgemeinen stabilisierend. |
| Temperatur | Mittel: Erhöhte Temperatur beschleunigt die Hydrolyse- und Kondensationsraten. | Hoch: Kann bei hohen Temperaturen (>250 °C) zu thermischem Abbau führen.[20][22] |
| Luft (Sauerstoff) / Licht | Gering: Kein direkter Einfluss. | Mittel: Kann langsame Oxidation und Verfärbung verursachen.[10] |
Referenzen
-
Paoletti, A. M., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica. 13
-
Maddison, D. S., & Unsworth, J. (1998). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. --INVALID-LINK--
-
Tchoumeni, M. V., et al. (2018). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. 14
-
Li, Y., & Qian, R. (1994). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. American Chemical Society. 24
-
Paoletti, A. M., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. Taylor & Francis Online. 15
-
Fernández, G. Pyrrole polymerization. Química Organica.org. 9
-
Wikipedia. Pyrrole. Wikipedia. 10
-
Maddison, D. S., & Unsworth, J. (1998). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate. 19
-
Rasmussen, S. C. (2018). The Oxidation of Pyrrole. OUCI. 16
-
Dong, A., et al. (2023). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. ResearchGate. 25
-
Lee, H., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. 20
-
Wikipedia. Polypyrrole. Wikipedia. 11
-
Gelest, Inc. Silane Coupling Agents. Gelest, Inc.1
-
Wikipedia. Trimethoxysilane. Wikipedia. 5
-
Ben Smida, M., et al. (2021). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Інститут металофізики. 26
-
Zhang, X., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. 21
-
Shin-Etsu Silicone. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Shin-Etsu Silicone Selection Guide. 6
-
Rasmussen, S. C. (2018). (a) Angeli's proposed basic unit for the structure of pyrrole black... ResearchGate. 12
-
Gelest. N-(3-TRIMETHOXYSILYLPROPYL)PYRROLE. Gelest. 27
-
Pizzi, A., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. 28
-
Joanny, M., et al. (1980). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. 17
-
BenchChem. (2025). An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane. Benchchem. 7
-
Truong, V. T. (1992). Thermal Degradation of Polypyrrole: Effect of Temperature and Film Thickness. DTIC. 29
-
Podkościelna, B., & Goliszek, M. (2024). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. MDPI. 22
-
OECD. (2003). N-(3-(TRIMETHOXYSILYL)PROPYL)ETHYLENEDIAMINE (AEAPTMS). OECD Existing Chemicals Database. 8
-
Unveiling the Thermal Stability of Diketopyrrolopyrrole-Based Terpolymers: A Key Element for Enhanced Effi-ciency and Stabilit. ChemRxiv. 30
-
Alfa Chemistry. CAS 80906-67-8 this compound. Alfa Chemistry. 31
-
PubChem. This compound. PubChem. 32
-
Apollo Scientific. 80906-67-8 Cas No. | this compound. Apollo Scientific. 2
-
SINOSIL. Silane Coupling Agents Practical Guide. SINOSIL. 3
-
Shin-Etsu Silicone. Silane Coupling Agents. Shin-Etsu Silicone. 4
-
Zhang, K., et al. (2012). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. ResearchGate. 18
-
Podkościelna, B., & Goliszek, M. (2024). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. ResearchGate. 23
References
- 1. gelest.com [gelest.com]
- 2. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chemsilicone.com [chemsilicone.com]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. Trimethoxysilane - Wikipedia [en.wikipedia.org]
- 6. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. benchchem.com [benchchem.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Pyrrole polymerization [quimicaorganica.org]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. Polypyrrole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. The Oxidation of Pyrrole [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. imp.kiev.ua [imp.kiev.ua]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. researchgate.net [researchgate.net]
- 29. apps.dtic.mil [apps.dtic.mil]
- 30. chemrxiv.org [chemrxiv.org]
- 31. alfa-chemistry.com [alfa-chemistry.com]
- 32. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-Trimethoxysilylpropyl)pyrrole Solution Stability
Welcome to the technical support center for N-(3-Trimethoxysilylpropyl)pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this compound, with a specific focus on the challenges posed by humidity and solution stability. Our goal is to empower you with the knowledge to anticipate and resolve common issues, ensuring the success and reproducibility of your experiments.
Foundational Principles: The Inherent Moisture Sensitivity of this compound
This compound is a versatile organofunctional silane, valued for its ability to couple organic pyrrole functionalities to inorganic substrates. However, the trimethoxysilyl group, which is key to its utility, is also the source of its primary vulnerability: an inherent sensitivity to moisture.[1][2]
The presence of water, even in trace amounts from atmospheric humidity, initiates a two-stage reaction: hydrolysis followed by condensation.[3][4] Understanding this process is critical to maintaining the integrity of your this compound solutions.
Stage 1: Hydrolysis
The trimethoxysilyl group (-Si(OCH₃)₃) reacts with water to form silanol groups (-Si(OH)₃) and methanol as a byproduct. This reaction can be catalyzed by both acids and bases.[3]
Stage 2: Condensation
The newly formed, highly reactive silanol groups can then condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This condensation can continue, leading to the formation of oligomers and eventually a cross-linked polysiloxane network.[5]
This process is visually represented in the workflow below:
Caption: The two-stage process of hydrolysis and condensation of this compound in the presence of moisture.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound solutions.
FAQ 1: My this compound solution has turned cloudy, hazy, or formed a gel. What happened?
Answer:
The appearance of cloudiness, haziness, or gel formation is a clear visual indicator of advanced hydrolysis and condensation.[3][5] This occurs when the silanol intermediates have reacted with each other to form insoluble oligomers or a cross-linked polymer network.
Root Causes & Immediate Actions:
-
Moisture Contamination: Your solvent or the silane itself was likely contaminated with water, or the solution was exposed to humid air for a prolonged period.
-
Improper Storage: Storing the solution in a poorly sealed container can allow atmospheric moisture to ingress.[1][6]
-
Solution Age: Pre-hydrolyzed silane solutions have a limited shelf life. Even under ideal conditions, condensation will eventually occur.[3]
Immediate Action: Unfortunately, once a solution has turned cloudy or formed a gel, it is generally not salvageable for applications requiring a monomeric, reactive silane. The material has already undergone significant self-condensation. It is recommended to discard the solution and prepare a fresh batch following the rigorous protocols outlined below.
FAQ 2: How can I prevent my this compound solution from degrading prematurely?
Answer:
Preventing premature degradation hinges on meticulous control of moisture and other reaction parameters.
Key Prevention Strategies:
| Strategy | Rationale | Best Practices |
| Use Anhydrous Solvents | To minimize the primary reactant for hydrolysis. | Use freshly opened, sealed anhydrous solvents. Consider techniques like purging the solvent with a dry, inert gas (e.g., argon or nitrogen) before use. |
| Inert Atmosphere Handling | To prevent exposure to atmospheric humidity. | Handle the neat silane and prepare solutions in a glove box or under a continuous flow of a dry, inert gas.[7] |
| Proper Storage | To maintain a moisture-free environment. | Store neat this compound in its original, tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.[1] For solutions, use vials with PTFE-lined caps and consider storing under an inert gas blanket. |
| Control of pH | pH influences the relative rates of hydrolysis and condensation. | For controlled, intentional hydrolysis, an acidic pH (typically 3-5, adjusted with an acid like acetic acid) can accelerate hydrolysis while slowing condensation.[3] For preparing stable stock solutions in organic solvents, maintaining neutral and strictly anhydrous conditions is crucial. |
| Fresh Solution Preparation | To ensure the silane is in its most reactive, monomeric form. | Prepare solutions fresh, as close to the time of use as possible. Avoid long-term storage of diluted or pre-hydrolyzed solutions.[3] |
graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];center [label="Stable Solution", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124", pos="0,0!"]; anhydrous [label="Anhydrous Solvent", pos="-2,1.5!"]; inert [label="Inert Atmosphere", pos="2,1.5!"]; storage [label="Proper Storage", pos="-2,-1.5!"]; fresh [label="Fresh Preparation", pos="2,-1.5!"];
center -- anhydrous; center -- inert; center -- storage; center -- fresh; }
Caption: Key factors for maintaining a stable this compound solution.
FAQ 3: I don't see any cloudiness, but I suspect my solution may have started to degrade. How can I check for this?
Answer:
Subtle degradation can occur before visible precipitation. For sensitive applications, analytical validation is recommended.
Analytical Methods for Stability Assessment:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor the hydrolysis process by observing the disappearance of the Si-O-CH₃ bond absorbance and the appearance of Si-OH and Si-O-Si bond absorbances.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool to track the different silicon species in solution, from the starting trimethoxysilane to the various hydrolyzed and condensed forms (T¹, T², T³ structures).[9]
-
Karl Fischer Titration: This is a highly accurate method to quantify the water content in your solvent and your final silane solution.[10][11] Elevated water content is a leading indicator of potential instability.
FAQ 4: Does the pyrrole group in this compound affect its stability?
Answer:
The primary driver of instability is the trimethoxysilyl group. The pyrrole moiety is a stable aromatic heterocycle and is not expected to directly participate in the hydrolysis or condensation reactions under typical conditions.[12] However, the overall molecular structure, including the propyl linker, can influence the reaction kinetics compared to other alkoxysilanes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Anhydrous Organic Solvent
This protocol is for preparing a solution where the silane is intended to remain in its unhydrolyzed, monomeric state.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, THF, stored over molecular sieves)
-
Dry, oven-dried glassware
-
Syringes and needles, oven-dried and cooled in a desiccator
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon
-
Septa
Procedure:
-
Glassware Preparation: Ensure all glassware (e.g., flask, magnetic stir bar) is thoroughly dried in an oven at >120°C overnight and cooled in a desiccator just before use.
-
Inert Atmosphere: Assemble the glassware and purge with a dry inert gas for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the procedure.
-
Solvent Transfer: Using a dry syringe, transfer the desired volume of anhydrous solvent into the reaction flask.
-
Silane Addition: Carefully pierce the septum of the this compound container with a dry syringe. It is advisable to first inject a volume of inert gas into the headspace of the silane bottle to equalize the pressure before drawing the liquid.
-
Slowly add the required volume of the silane to the stirred solvent in the flask.
-
Storage: Once the solution is homogeneous, it can be used immediately or stored under a positive pressure of inert gas in a tightly sealed container with a PTFE-lined cap. For longer-term storage, refrigeration can slow down any potential degradation, but ensure the container is sealed to prevent condensation upon removal from the cold.
Protocol 2: Controlled Hydrolysis for Surface Treatment Applications
This protocol is for applications where pre-hydrolysis of the silane is desired to form reactive silanols for subsequent surface modification.
Materials:
-
This compound
-
Solvent mixture (e.g., 95:5 Ethanol:Water, v/v)
-
Acetic acid (for pH adjustment)
-
Glassware, magnetic stirrer, pH meter or paper
Procedure:
-
Solvent Preparation: Prepare the desired solvent/water mixture. For example, for a 100 mL solution, mix 95 mL of ethanol with 5 mL of deionized water.
-
pH Adjustment: While stirring, add acetic acid dropwise to the solvent mixture until the pH is within the 4.5-5.5 range.[2][13]
-
Silane Addition: Slowly add the this compound to the stirred, pH-adjusted solvent. A typical concentration is 1-2% by volume.
-
Hydrolysis (Activation): Allow the solution to stir at room temperature for a designated "hydrolysis time," typically ranging from 5 to 60 minutes.[2][13] This allows for the formation of reactive silanol groups.
-
Immediate Use: This hydrolyzed solution is not stable for long-term storage and should be used promptly for your surface treatment application. The reactivity of the solution will change over time as condensation begins to occur.
References
- 1. gelest.com [gelest.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. benchchem.com [benchchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Related FAQs | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 6. Silane Coupling Agent Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
- 13. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
Validation & Comparative
A Comparative Guide to N-Substituted Pyrrole Silanes for Advanced Electrochemical Applications
In the dynamic field of materials science, the quest for novel materials with tailored electrochemical properties is paramount for advancing applications ranging from energy storage to corrosion prevention and biosensing. Among the diverse classes of functional materials, N-substituted pyrrole silanes have emerged as a versatile platform, offering a unique combination of the conductive properties of polypyrrole and the robust surface modification capabilities of silanes. This guide provides a comprehensive comparative analysis of various N-substituted pyrrole silanes, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and detailed protocols.
Introduction: The Synergy of Pyrrole and Silane Chemistry
The strategic functionalization of the pyrrole monomer at the nitrogen position offers a powerful tool to modulate the electronic and physical properties of the resulting polymer. The introduction of a silane moiety via an N-substituent creates a bifunctional molecule capable of not only electropolymerization to form a conductive polypyrrole backbone but also covalent bonding to a wide range of inorganic substrates such as metal oxides and glass. This dual functionality is the cornerstone of their utility, enabling the creation of highly adherent, stable, and functional thin films for various electrochemical applications.
The choice of the substituent group linking the pyrrole ring to the silane is critical in dictating the final properties of the material. This guide will delve into a comparative analysis of different classes of N-substituents, including alkyl, aryl, and functionalized alkyl chains, and their impact on key electrochemical performance metrics.
Comparative Electrochemical Performance
The performance of N-substituted pyrrole silane-based materials is critically dependent on the nature of the substituent. Below, we compare the influence of different substituent types on key electrochemical parameters.
Conductivity
N-substitution in polypyrrole generally leads to a decrease in conductivity compared to unsubstituted polypyrrole. This is primarily due to steric hindrance between adjacent pyrrole units, which can disrupt the planarity of the polymer backbone and reduce the extent of π-conjugation. However, the extent of this decrease is highly dependent on the nature of the substituent.
| N-Substituent Type | Typical Conductivity Range (S/cm) | Key Influencing Factors |
| Short Alkyl Chain (e.g., -propyl) | 10⁻³ - 10⁻¹ | Steric hindrance is a dominant factor. Shorter chains lead to less disruption of conjugation compared to bulkier groups. |
| Long Alkyl Chain (e.g., -dodecyl) | 10⁻⁵ - 10⁻³ | Increased steric hindrance and the insulating nature of the long alkyl chain significantly reduce conductivity. |
| Aryl (e.g., -phenyl) | 10⁻⁴ - 10⁻² | The bulky nature of the aryl group can significantly twist the polymer backbone, reducing conductivity. Electronic effects of substituents on the aryl ring can further modulate this. |
| Functionalized Alkyl (e.g., -carboxypropyl) | 10⁻⁴ - 10⁻² | The polarity and size of the functional group influence both steric and electronic effects. Hydrogen bonding capabilities can also affect interchain interactions. |
Note: The conductivity values are indicative and can vary significantly based on polymerization conditions, dopant, and film thickness.
Electrochemical Stability and Corrosion Protection
One of the primary applications of N-substituted pyrrole silanes is in the formation of protective coatings against corrosion. The silane group provides strong adhesion to metal substrates, while the polypyrrole layer offers a barrier and, in some cases, anodic protection. The stability of these films is often assessed using techniques like Electrochemical Impedance Spectroscopy (EIS).
A study on bilayered composite coatings of polypyrrole and N-substituted polypyrroles on copper surfaces revealed that all investigated bilayered coatings significantly enhanced corrosion resistance compared to a single polypyrrole layer. Notably, a poly(pyrrole)/poly(N-methoxyphenylpyrrole) composite exhibited the highest electrochemical stability and corrosion resistance among the tested combinations, which also included poly(N-methylpyrrole) and poly(N-phenylpyrrole)[1]. This highlights the beneficial role of specific N-substituents in enhancing the protective properties of the film.
The formation of a dense, cross-linked siloxane network at the metal-polymer interface is crucial for long-term stability. This network acts as a robust barrier to the ingress of corrosive species like water and chloride ions.
Capacitive Properties for Energy Storage
N-substituted polypyrroles are also being explored as electrode materials for supercapacitors. The N-substituent can be tailored to enhance ion diffusion and provide additional redox activity, thereby boosting the specific capacitance.
While specific comparative data for a range of N-substituted pyrrole silanes in supercapacitors is still emerging, studies on N-substituted polypyrroles provide valuable insights. For instance, the copolymerization of pyrrole with N-substituted pyrroles bearing functional groups can enhance the charge storage capacity. The choice of substituent can influence the morphology of the polymer, which in turn affects the accessibility of the electrolyte ions to the electrode surface. It has been noted that N-substitution generally reduces the conductivity of polypyrrole, a factor that must be balanced with potential gains in stability and processability when designing materials for energy storage.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed and well-documented experimental protocols are essential. Here, we provide a representative protocol for the synthesis of a common N-substituted pyrrole silane precursor and its subsequent electropolymerization.
Synthesis of N-(3-(trimethoxysilyl)propyl)pyrrole
This protocol outlines a common method for the synthesis of a key N-substituted pyrrole silane monomer.
Materials:
-
Pyrrole
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
3-Chloropropyltrimethoxysilane
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in DMSO.
-
Slowly add freshly distilled pyrrole to the solution while stirring.
-
After the pyrrole has completely reacted, slowly add 3-chloropropyltrimethoxysilane to the reaction mixture.
-
Heat the mixture at 60-70°C for several hours, monitoring the reaction by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield N-(3-(trimethoxysilyl)propyl)pyrrole as a colorless liquid.
Electropolymerization and Characterization
Materials:
-
N-(3-(trimethoxysilyl)propyl)pyrrole
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or stainless steel)
-
Counter electrode (e.g., platinum wire or stainless steel)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous acetonitrile.
-
Add the N-substituted pyrrole silane monomer to the electrolyte solution to a final concentration of 0.1 M.
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes.
-
Degas the solution with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
Perform electropolymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods. For example, apply a constant potential of 1.0 V (vs. Ag/AgCl) until the desired film thickness is achieved.
-
After polymerization, rinse the electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the polymer-coated electrode under a stream of nitrogen.
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): To assess the redox activity and stability of the polymer film. This is performed in a monomer-free electrolyte solution.
-
Electrochemical Impedance Spectroscopy (EIS): To evaluate the corrosion protection properties and interfacial charge transfer resistance.
-
Galvanostatic Charge-Discharge: To determine the specific capacitance for supercapacitor applications.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the film.
Causality Behind Experimental Choices
-
Choice of Silane: Trimethoxysilanes are often preferred over triethoxysilanes due to their higher reactivity, leading to faster hydrolysis and condensation rates.
-
Anhydrous Solvent: Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window and ability to dissolve both the monomer and the supporting electrolyte. Using an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane monomer in the bulk solution.
-
Supporting Electrolyte: Lithium perchlorate is frequently used as it is highly soluble in organic solvents and the perchlorate anion is relatively non-nucleophilic, which prevents side reactions during the oxidative polymerization.
-
Deoxygenation: The removal of dissolved oxygen is critical because oxygen can act as a radical scavenger, interfering with the radical-cation polymerization mechanism of pyrrole and leading to lower quality films.
Future Outlook and Conclusion
The field of N-substituted pyrrole silanes continues to evolve, with ongoing research focused on the synthesis of novel monomers with tailored functionalities. The ability to precisely engineer the interface between a conductive polymer and an inorganic substrate opens up a vast design space for new and improved electrochemical devices.
Future research will likely focus on:
-
Multifunctional Substituents: Incorporating groups that not only link to the silane but also impart additional properties such as redox activity, ion-selectivity, or biocompatibility.
-
Hierarchical Structures: Creating nanostructured films with high surface area for enhanced performance in supercapacitors and sensors.
-
Hybrid Materials: Combining N-substituted pyrrole silanes with other materials like graphene or metal nanoparticles to create composites with synergistic properties.
References
A Comparative Guide to Silane Coupling Agents: Evaluating N-(3-Trimethoxysilylpropyl)pyrrole for Enhanced Interfacial Adhesion
For researchers, scientists, and drug development professionals navigating the complexities of material science, the selection of an appropriate silane coupling agent is a critical decision that dictates the performance and durability of composite materials and coatings. This guide provides an in-depth technical comparison of N-(3-Trimethoxysilylpropyl)pyrrole with other commonly used silane coupling agents, namely (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and (3-Mercaptopropyl)trimethoxysilane (MPTMS). By synthesizing technical data with field-proven insights, this document aims to equip you with the knowledge to make informed decisions for your specific application.
The Critical Role of Silane Coupling Agents in Adhesion
Silane coupling agents are bifunctional molecules that act as molecular bridges at the interface between an inorganic substrate (e.g., metal, glass, or mineral fillers) and an organic polymer matrix.[1] This bridging function is crucial for overcoming the inherent incompatibility between these dissimilar materials, leading to significant improvements in adhesion, mechanical strength, and resistance to environmental degradation.
The general mechanism involves the hydrolysis of the silane's alkoxy groups (e.g., methoxy or ethoxy) into reactive silanol groups in the presence of moisture. These silanols then condense with hydroxyl groups on the inorganic substrate, forming stable covalent oxane bonds (e.g., Si-O-Metal). The organofunctional group of the silane, on the other hand, is designed to react or entangle with the polymer matrix, completing the molecular bridge.
A Closer Look at the Contenders: Chemical Structures and Mechanisms
The choice of silane coupling agent is dictated by the nature of the polymer matrix, as the organofunctional group must be compatible or reactive with it. Here, we examine the structures and proposed adhesion mechanisms of this compound and its counterparts.
This compound
This compound is a unique silane coupling agent featuring a pyrrole functional group.[2] Its primary application has been in the surface modification of conductive substrates to promote the adhesion of electropolymerized polypyrrole (PPy) films.[3]
Adhesion Mechanism: The trimethoxysilyl group of this compound hydrolyzes to form silanols, which then bond to the hydroxylated surface of a substrate. The pyrrole group serves a dual purpose. Firstly, it can participate in the electropolymerization process, becoming incorporated into the growing PPy chain, thus forming a direct covalent link between the substrate and the polymer film.[2] Secondly, the pyrrole ring can interact with the polymer matrix through van der Waals forces and potential π-π stacking interactions, further enhancing adhesion.
Figure 1: Chemical Structure of this compound
(3-Aminopropyl)triethoxysilane (APTES)
APTES is one of the most widely used silane coupling agents, valued for its versatility in promoting adhesion for a broad range of polymers, including epoxies, urethanes, and phenolics.[4][5]
Adhesion Mechanism: The triethoxysilyl groups of APTES hydrolyze to form silanols that bond with the inorganic substrate. The primary amine group at the other end of the molecule is highly reactive and can form covalent bonds with various polymer resins, such as epoxies (through ring-opening), and can also form strong hydrogen bonds, contributing significantly to interfacial strength.[4][6]
Figure 2: Chemical Structure of (3-Aminopropyl)triethoxysilane (APTES)
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
GPTMS is an epoxy-functional silane that is particularly effective for improving the adhesion of epoxy, urethane, acrylic, and polysulfide resins.[7][8]
Adhesion Mechanism: Following the hydrolysis and condensation of the trimethoxysilyl group with the substrate, the epoxy ring of GPTMS can undergo a ring-opening reaction with various functional groups present in the polymer matrix, such as amines, carboxyls, and hydroxyls.[7][9] This results in the formation of strong, stable covalent bonds across the interface.
Figure 3: Chemical Structure of (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
MPTMS is a sulfur-containing silane that is particularly effective for promoting adhesion to metallic substrates like gold, silver, and copper, as well as for crosslinking sulfur-cured elastomers.
Adhesion Mechanism: The trimethoxysilyl group bonds to the inorganic substrate as with the other silanes. The mercapto (thiol) group at the other end exhibits a strong affinity for certain metal surfaces, forming strong covalent or coordinate bonds. Additionally, the thiol group can react with various organic functional groups, such as epoxides and isocyanates, and can participate in free-radical polymerization, making it a versatile adhesion promoter for a range of polymers.
Figure 4: Chemical Structure of (3-Mercaptopropyl)trimethoxysilane (MPTMS)
Comparative Adhesion Strength: A Data-Driven Analysis
It is crucial to note that the following data is compiled from different studies with varying substrates, polymer matrices, and testing methodologies. Therefore, this table should be used as a guide to relative performance rather than a direct head-to-head comparison.
| Silane Coupling Agent | Substrate | Polymer Matrix/Adhesive | Test Method | Adhesion Strength | Reference |
| This compound | Indium Tin Oxide (ITO) | Polypyrrole (PPy) | Scotch-Tape Test | "Perfect adhesion" (Qualitative) | [2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Aluminum | Butyl Rubber | T-Peel Test | ~130% increase vs. untreated | |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Aluminum | Butyl Rubber | T-Peel Test | ~200% increase vs. untreated | |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Aluminum | Butyl Rubber | T-Peel Test | ~220% increase vs. untreated | |
| APTES | Steel | Silicone Resin | Not Specified | 1.33 MPa | |
| GPTMS | Aluminum | Thermoplastic Epoxidized Natural Rubber | Lap Shear | Increasing trend with PE-g-MAH content | |
| MPTMS | Titanium | Composite Resin | Shear Bond | Not specified, but showed good results | [4] |
Analysis of Comparative Data:
-
This compound: The available data strongly indicates its effectiveness in promoting the adhesion of polypyrrole films, a specialized application. The qualitative description of "perfect adhesion" suggests a very strong bond is formed, likely due to the covalent integration of the pyrrole group into the polymer backbone. However, the lack of quantitative data in standardized tests like pull-off or lap shear makes direct comparison with other silanes challenging.
-
APTES, GPTMS, and MPTMS: The study on butyl rubber adhesion to aluminum provides a valuable direct comparison, suggesting that for this system, MPTMS provides the highest adhesion enhancement, followed by GPTMS and then APTES. This is likely due to the specific chemical interactions between the functional groups of the silanes and the butyl rubber matrix. The data on steel and titanium further supports the effectiveness of these silanes on various metallic substrates.
Experimental Protocols for Adhesion Strength Evaluation
To ensure the scientific integrity and reproducibility of adhesion strength measurements, standardized testing protocols are essential. Below are detailed methodologies for two of the most common adhesion tests.
Pull-Off Adhesion Test (ASTM D4541)
This method measures the tensile stress required to detach a coating from a substrate.
Experimental Workflow:
-
Surface Preparation: The coated substrate and the dolly (a metal loading fixture) are cleaned and abraded to ensure a strong adhesive bond.
-
Adhesive Application: A suitable adhesive (e.g., a two-part epoxy) is mixed and applied to the face of the dolly.
-
Dolly Application: The dolly is pressed firmly onto the coated surface, and excess adhesive is removed.
-
Curing: The adhesive is allowed to cure for the manufacturer-specified time.
-
Scoring (Optional): The coating around the dolly may be scored to the substrate to isolate the test area.
-
Testing: A portable pull-off adhesion tester is attached to the dolly. A tensile force is applied at a controlled rate until the dolly is pulled off.
-
Data Analysis: The pull-off strength is calculated in megapascals (MPa) or pounds per square inch (psi). The nature of the failure (cohesive within the coating, adhesive at the coating-substrate interface, or adhesive at the dolly-coating interface) is also recorded.
Figure 5: Workflow for Pull-Off Adhesion Test
Lap Shear Strength Test (ASTM D1002)
This test is commonly used to determine the shear strength of an adhesive bond between two rigid substrates.[3]
Experimental Workflow:
-
Substrate Preparation: Two substrate panels (e.g., metal plates) are cleaned and treated with the silane coupling agent.
-
Adhesive Application: The adhesive is applied to a defined overlapping area on one of the panels.
-
Assembly: The second panel is placed over the adhesive to create a single-lap joint with a specified overlap length.
-
Curing: The assembly is clamped and cured according to the adhesive manufacturer's instructions.
-
Testing: The bonded specimen is placed in a universal testing machine, and a tensile force is applied parallel to the bond line at a constant rate until failure.
-
Data Analysis: The lap shear strength is calculated by dividing the maximum load by the overlap area, typically expressed in MPa or psi.
Figure 6: Workflow for Lap Shear Strength Test
Conclusion and Recommendations
The selection of a silane coupling agent is a nuanced decision that depends heavily on the specific application.
-
This compound is a highly effective adhesion promoter for a niche but important application: the bonding of polypyrrole films to conductive substrates. Its ability to copolymerize with the pyrrole monomer offers a unique and robust adhesion mechanism. For researchers working in the field of conducting polymers and organic electronics, this silane is an excellent choice. However, the lack of broad quantitative adhesion data limits its direct comparison for more general-purpose applications.
-
For a wider range of polymer systems and substrates, APTES, GPTMS, and MPTMS offer proven performance with a wealth of available data.
-
APTES is a versatile and cost-effective choice for many common polymer systems.
-
GPTMS excels in applications involving epoxy-based materials.
-
MPTMS demonstrates superior performance on certain metallic substrates and is the preferred choice for sulfur-cured elastomers.
-
Ultimately, the optimal silane coupling agent for a given application should be determined through empirical testing using standardized methods such as those outlined in this guide. This data-driven approach, combined with a thorough understanding of the underlying adhesion mechanisms, will enable researchers and scientists to achieve superior interfacial adhesion and enhance the performance and longevity of their materials.
References
- 1. Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Silane–Pyrrolidone Nano/Microparticles and Anti-Fogging Thin Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 6. mdpi.com [mdpi.com]
- 7. ajouronline.com [ajouronline.com]
- 8. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Surface Energy of N-(3-Trimethoxysilylpropyl)pyrrole Modified Substrates
For researchers and professionals in materials science and drug development, the ability to precisely engineer the surface properties of a substrate is paramount. The interface between a material and its biological or chemical environment dictates everything from cellular adhesion to the efficacy of a diagnostic sensor. Silanization is a cornerstone technique for this purpose, creating a robust covalent linkage between an inorganic substrate and an organic functional group.[1][2]
This guide provides an in-depth comparison of N-(3-Trimethoxysilylpropyl)pyrrole (TMSPy) as a surface modifier, benchmarking its performance against other common silanes. We will delve into the fundamental principles of surface energy assessment and provide validated, step-by-step protocols to empower you to generate reproducible and reliable data in your own laboratory.
Understanding Surface Energy and Its Modification
Surface free energy (SFE) is the excess energy at the surface of a material compared to the bulk.[3] It is a critical parameter that governs wetting, adhesion, and biocompatibility. A high SFE surface is typically hydrophilic ("water-loving"), while a low SFE surface is hydrophobic ("water-fearing").
Silane coupling agents are bifunctional molecules with the general structure R-Si-(OR')₃.[4] They act as molecular bridges: one end (the silanol group, formed via hydrolysis of alkoxy groups) reacts with hydroxyl groups on an inorganic surface like glass or silicon oxide, while the other end (the organofunctional group 'R') presents a new chemical functionality to the environment.[4][5] This allows for the precise tuning of surface energy.
In this guide, we compare three distinct silanes to understand the unique properties of TMSPy:
-
This compound (TMSPy): An interesting case, as the pyrrole group can be electropolymerized to form conductive polymers like polypyrrole (PPy), offering unique applications in biosensors and neural interfaces.[6] Its surface energy is intermediate and can be further modified.
-
(3-Aminopropyl)triethoxysilane (APTES): A classic choice for creating hydrophilic surfaces due to its terminal amine group, which is positively charged at neutral pH. This promotes cell adhesion and provides a reactive handle for further bio-conjugation.[7][8]
-
Octadecyltrichlorosilane (OTS): The long alkyl chain (C18) of OTS creates a dense, non-polar monolayer, resulting in a highly hydrophobic, low-energy surface ideal for creating anti-fouling coatings or hydrophobic barriers.[9][10]
The Principle of Surface Energy Assessment: Contact Angle Goniometry
The most common method for determining the SFE of a solid is by measuring the contact angle of a liquid droplet on its surface.[11][12] The contact angle (θ) is the angle where the liquid-vapor interface meets the solid-liquid interface.[3]
According to Young's equation, the contact angle is determined by the balance of three interfacial tensions: the solid's surface free energy (γₛ), the liquid's surface tension (γₗ), and the solid-liquid interfacial tension (γₛₗ).[11][13]
To deconstruct the total surface free energy into its constituent parts—polar and dispersive interactions—we employ the Owens-Wendt-Rabel-Kaelble (OWRK) model .[13][14] This widely-used method requires measuring the contact angles of at least two different liquids with known polar and dispersive components (e.g., polar water and dispersive diiodomethane).[15][16] By solving a system of linear equations derived from the Young-Good-Girifalco equation, we can calculate the polar (γₛᵖ) and dispersive (γₛᵈ) components of the substrate's surface energy.[17][18]
Experimental Workflow: From Cleaning to Calculation
Reproducibility in surface science begins with meticulous preparation. The following protocols provide a self-validating system, including rigorous cleaning and controlled modification steps.
Diagram: Overall Experimental Workflow
Caption: Workflow for surface energy assessment of silanized substrates.
**Protocol 1: Rigorous Substrate Cleaning (Glass/SiO₂) **
Causality: The success of silanization is critically dependent on a pristine, fully hydroxylated surface. Organic residues will lead to a patchy, non-uniform silane layer, and a lack of surface hydroxyl (-OH) groups will prevent covalent bond formation. Piranha solution is a highly effective, albeit hazardous, cleaning agent that removes organic contaminants and hydroxylates the surface.[19][20]
Materials:
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Glass beakers
-
Teflon sample holder
Procedure:
-
Safety First: Perform this procedure inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves.
-
Place substrates in a clean, dry glass beaker using a Teflon holder.
-
Prepare the Piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts H₂SO₄ .[21] Never add acid to peroxide. The reaction is highly exothermic and will heat up to >100°C.[22]
-
Allow the solution to react for a few minutes. Carefully immerse the substrates in the hot Piranha solution for 10-15 minutes.[23]
-
Carefully remove the substrates and place them in a large beaker of DI water to quench the reaction.
-
Rinse copiously with DI water (at least 3-5 cycles).
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For maximum hydroxylation, treat the cleaned substrates with an oxygen plasma or UV-Ozone cleaner for 5-10 minutes immediately before silanization.[24]
Protocol 2: Solution-Phase Silanization
Causality: Silanization from an anhydrous solvent minimizes the premature self-polymerization of silanes in solution, favoring the reaction with surface hydroxyl groups to form a more uniform monolayer.[7][25] The final curing step drives off residual solvent and promotes the formation of stable siloxane (Si-O-Si) bonds with the surface and adjacent silane molecules.
Materials:
-
Anhydrous Toluene
-
Silane of choice (TMSPy, APTES, or OTS)
-
Cleaned substrates from Protocol 1
-
Nitrogen or Argon gas
-
Oven or hotplate
Procedure:
-
Work in a low-humidity environment or under an inert atmosphere (e.g., a glovebox) to minimize water contamination.
-
Prepare a 1% (v/v) solution of the desired silane in anhydrous toluene. For example, add 1 mL of silane to 99 mL of anhydrous toluene.
-
Immerse the freshly cleaned and activated substrates into the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[26]
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane molecules.
-
Rinse with ethanol or isopropanol, followed by a final DI water rinse.
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to complete the condensation reaction.[7][27]
Diagram: Silanization Mechanismdot
// Define nodes Substrate [label=<
Substrate (SiO₂) OH OH OH
];
Silane [label=<
R-Si-(OCH₃)₃ Hydrolysis (+H₂O)
];
Silanol [label=<
R-Si-(OH)₃ Condensation
];
Surface [label=<
Modified Substrate R R R |Si |Si |Si O O O |Si---|Si---|Si
];
// Define edges Silane:p1 -> Silanol [label="-3CH₃OH"]; Silanol:p1 -> Surface [label="-3H₂O"]; Substrate:p1 -> Surface; }
References
- 1. studylib.net [studylib.net]
- 2. Hydrophobicity, Hydrophilicity, and Silane Surface Modification - Gelest [technical.gelest.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Surface modification of the conducting polymer, polypyrrole, via affinity peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dakenchem.com [dakenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. ossila.com [ossila.com]
- 13. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 14. How to determine the surface energy of solids [dataphysics-instruments.com]
- 15. nanoscience.com [nanoscience.com]
- 16. biolinscientific.com [biolinscientific.com]
- 17. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 18. biolinscientific.com [biolinscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. purdue.atlassian.net [purdue.atlassian.net]
- 21. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 22. reddit.com [reddit.com]
- 23. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 26. researchgate.net [researchgate.net]
- 27. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating N-(3-Trimethoxysilylpropyl)pyrrole Surface Coverage with Quartz Crystal Microbalance
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and biomaterial development, the precise modification of interfaces is paramount. N-(3-Trimethoxysilylpropyl)pyrrole (TMSPy) is a bifunctional organosilane of significant interest, offering a robust mechanism for covalently tethering a reactive pyrrole moiety to silica-based substrates.[1][2] This enables subsequent electropolymerization to create conductive polypyrrole films or provides a platform for further chemical conjugation. However, the success of any subsequent application hinges on the quality and density of the initial TMSPy layer. An incomplete or aggregated monolayer can lead to inconsistent performance, poor stability, and unreliable experimental outcomes.
This guide provides an in-depth protocol for utilizing Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), a highly sensitive, real-time technique, to validate the formation and coverage of TMSPy monolayers. We will explore the causality behind each experimental step, compare QCM-D with alternative surface analysis techniques, and present the data in a clear, actionable format.
The Principle of Measurement: Beyond a Simple Nanobalance
The Quartz Crystal Microbalance is an acoustic sensor that measures mass changes on its surface with nanogram sensitivity.[3] It relies on the piezoelectric effect: an alternating voltage applied across a thin quartz crystal disc induces oscillation at a stable resonance frequency.[3][4] When a thin film, such as a TMSPy monolayer, adsorbs to the sensor surface, the total oscillating mass increases, causing a measurable decrease in the resonance frequency (Δf).[5][6]
For thin, rigid films that are evenly distributed, this relationship is described by the Sauerbrey equation:
Δm = -C * (Δf / n)
where Δm is the change in mass per unit area, C is the sensitivity constant of the crystal, and n is the overtone number.
However, self-assembled monolayers are not always perfectly rigid. They can be soft, hydrated, and viscoelastic. This is where Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) becomes indispensable. QCM-D not only tracks the frequency shift (Δf) but also the energy dissipation (ΔD).[7] Dissipation reflects how quickly the crystal's oscillation decays after the driving voltage is turned off. A soft, viscoelastic film will deform during oscillation, dissipating more energy and resulting in a higher ΔD value.[6] By monitoring both parameters, we gain insight into not just the mass of the adsorbed layer but also its structural properties (e.g., rigidity, conformation).[7]
Experimental Workflow: A Self-Validating Protocol for TMSPy Silanization
The following protocol is designed to ensure a reproducible and well-characterized TMSPy layer on a silica-coated QCM sensor. The causality behind each step is critical for achieving a high-quality monolayer.
Caption: Experimental workflow for TMSPy surface functionalization and QCM-D validation.
Step-by-Step Methodology
-
Sensor Cleaning and Hydroxylation:
-
Protocol: Immerse the SiO₂-coated QCM sensor in a 2% Sodium Dodecyl Sulfate (SDS) solution for 15 minutes, followed by thorough rinsing with ultrapure water. Then, treat the sensor with Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse copiously with ultrapure water.
-
Causality: The SDS removes organic contaminants. The Piranha solution is a powerful oxidizing agent that not only removes residual organics but, critically, hydroxylates the silica surface (-Si-OH groups). These hydroxyl groups are the reactive sites required for the covalent attachment of the trimethoxysilyl group of TMSPy.[8] A high density of surface hydroxyls is essential for forming a dense, uniform monolayer.
-
-
Drying and Preparation:
-
Protocol: Dry the cleaned sensor under a stream of inert gas (e.g., nitrogen or argon) and place it in an oven at 110°C for at least 30 minutes. Prepare a dilute solution (e.g., 1% v/v) of TMSPy in an anhydrous solvent like toluene.
-
Causality: Removing all surface water is crucial. The trimethoxysilyl groups of TMSPy react with water. While a thin layer of surface-bound water is necessary for the initial hydrolysis step of the silane, excess water in the bulk solution can cause the TMSPy molecules to polymerize in solution before they reach the surface.[9] This leads to the deposition of clumps and aggregates rather than a smooth monolayer. Using an anhydrous solvent minimizes this undesirable side reaction.
-
-
QCM-D Baseline Establishment:
-
Protocol: Mount the dried sensor in the QCM-D chamber. Allow the system to equilibrate to the desired temperature (e.g., 25°C). Flow the anhydrous solvent (toluene) through the chamber until a stable frequency and dissipation baseline is achieved for at least three overtones (e.g., 3rd, 5th, 7th).
-
Causality: A stable baseline is the zero-point for your measurement. Any drift in frequency or dissipation due to temperature fluctuations or pressure changes must be eliminated before introducing the analyte. This ensures that the subsequent changes observed are solely due to the interaction of TMSPy with the sensor surface.
-
-
TMSPy Silanization and Real-Time Monitoring:
-
Protocol: Switch the flow from the pure solvent to the TMSPy solution. Monitor the changes in frequency (Δf) and dissipation (ΔD) in real time. Continue the flow until the signals reach a plateau, indicating that the surface reaction has reached saturation.
-
Causality: The real-time data provides rich kinetic information. You will typically observe a rapid initial decrease in frequency as TMSPy molecules adsorb and bind, followed by a slower phase as the surface becomes more crowded. The shape of this curve can reveal details about the adsorption process.
-
-
Solvent Rinse:
-
Protocol: After the reaction has plateaued, switch the flow back to the pure anhydrous solvent. Continue rinsing until the frequency and dissipation signals stabilize once more.
-
Causality: This is a critical validation step. Any TMSPy molecules that are weakly adsorbed (physisorbed) or are part of a loosely bound multilayer will be washed away. The final, stable frequency shift (Δf_final) corresponds to the mass of the covalently bound, robust TMSPy monolayer.
-
Interpreting the QCM-D Signature
The data obtained from the QCM-D provides a detailed signature of the monolayer formation.
Caption: Relationship between the physical silanization process and QCM-D outputs.
-
Frequency Shift (Δf): The final, post-rinse frequency shift is directly related to the areal mass of the TMSPy layer. For a TMSPy molecule (M.W. ≈ 229.35 g/mol [10]), one can estimate the surface coverage in molecules/nm². A low Δf may indicate incomplete coverage, while an excessively high Δf could suggest multilayer formation.
-
Dissipation Change (ΔD): A small increase in dissipation relative to the frequency shift (a low ΔD/Δf ratio) is characteristic of a rigid, well-ordered monolayer. A large increase in dissipation suggests the formation of a more diffuse, disordered, or potentially polymeric layer that is more "lossy". This information is crucial for quality control.
A Comparative Framework: QCM-D vs. Other Surface Analysis Techniques
While QCM-D is powerful for in-situ, quantitative analysis, a comprehensive validation often benefits from complementary techniques.[11][12] Each method provides a different piece of the puzzle.
| Technique | Information Provided | Key Advantage | Key Limitation |
| QCM-D | Areal mass, layer thickness, viscoelastic properties, adsorption kinetics.[7] | Real-time, in-situ analysis in liquid; extremely high mass sensitivity.[11] | Provides an average measurement over the entire sensor area; no direct chemical information. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements.[13] | Confirms chemical identity (presence of Si, N, C) and covalent bond formation (Si-O-Si).[14] | Requires high vacuum; provides information from only the top ~10 nm.[12] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, visualization of monolayer uniformity (islands vs. full coverage).[11] | Nanoscale spatial resolution; can directly visualize the surface structure.[13][15] | Small scan area may not be representative of the whole surface; can be destructive to soft layers. |
| Contact Angle Goniometry | Surface wettability and surface free energy. | Simple, fast, and highly sensitive to changes in surface chemistry. | Indirect measurement of coverage; sensitive to contamination. |
Synergistic Application: Imagine a QCM-D experiment shows a stable mass uptake consistent with a monolayer. AFM can then be used on the same sensor to confirm that the mass is distributed as a uniform film rather than as scattered islands.[11] Subsequently, XPS can provide definitive proof that the layer is chemically composed of TMSPy by detecting the expected nitrogen and silicon signals.[14] This multi-technique approach provides the highest degree of confidence in the surface modification.
Conclusion
Validating the surface coverage of this compound is not merely a procedural step; it is the foundation upon which reliable downstream applications are built. The Quartz Crystal Microbalance with Dissipation monitoring offers an unparalleled ability to monitor the formation of the TMSPy monolayer in real time, providing quantitative data on both mass and structure. By following a self-validating protocol that emphasizes proper surface preparation and includes a crucial solvent rinse step, researchers can reliably interpret the resulting frequency and dissipation shifts. When combined with complementary techniques like AFM and XPS, QCM-D serves as the cornerstone for a comprehensive and authoritative validation of your functionalized surface.
References
- 1. This compound | 80906-67-8 | Benchchem [benchchem.com]
- 2. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. biolinscientific.com [biolinscientific.com]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. Quartz microbalance (QCM): principle of use - Neyco [neyco.fr]
- 6. Quartz crystal microbalance - Wikipedia [en.wikipedia.org]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Self-assembled silane monolayers: fabrication with nanoscale uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Quartz crystal microbalance and atomic force microscopy to characterize mimetic systems based on supported lipids bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. sfr.ca [sfr.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biocompatibility Assessment of N-(3-Trimethoxysilylpropyl)pyrrole Coated Materials
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation pipeline. The surface properties of a material dictate its interaction with biological systems, influencing everything from cellular adhesion to the host's immune response. This guide provides an in-depth comparison of N-(3-Trimethoxysilylpropyl)pyrrole (TMSPy) coated materials against common alternatives, supported by experimental data and detailed protocols to empower you in your biocompatibility assessments.
Introduction to this compound (TMSPy) Coatings
This compound is a silane coupling agent that enables the covalent attachment of pyrrole functionalities to a wide range of substrates, including metals and metal oxides like stainless steel and titanium, as well as silica-based materials.[1] This surface modification is the first step towards creating a polypyrrole (PPy) coating, an electrically conductive polymer with tunable properties.[2][3] The biocompatibility of the final PPy-coated material is of paramount importance for its application in medical devices, biosensors, and tissue engineering scaffolds.[3][4]
The core advantage of using TMSPy lies in its ability to form a stable, adherent primer layer that promotes the uniform polymerization of pyrrole. This guide will delve into the critical biocompatibility aspects of such coatings, comparing them with established biocompatible surfaces: Polyethylene Glycol (PEG), Zwitterionic Polymers, and Heparin coatings.
Comparative Analysis of Biocompatible Coatings
The ultimate goal of a biocompatible coating is to minimize adverse reactions when the material is introduced to a biological environment. Key parameters for assessment include cytotoxicity, hemocompatibility (interaction with blood), and the inflammatory response.
Cytotoxicity Assessment
Cytotoxicity assays are foundational in determining if a material releases substances that could be toxic to cells. The ISO 10993-5 standard provides a framework for these in vitro tests.[5] A common method involves evaluating the viability of L929 mouse fibroblast cells after exposure to material extracts. A material is generally considered non-cytotoxic if cell viability remains above 70%.[5]
| Coating Material | Substrate | Cell Viability (%) | Reference |
| Polypyrrole (via TMSPy) | Indium Tin Oxide Glass | > 95% (Schwann cells) | [3] |
| PEG | Polyurethane | ~90-100% | [6] |
| Zwitterionic Polymer | Polyurethane | > 95% | [7] |
| Heparin | Stainless Steel | > 90% | [5] |
| Uncoated Stainless Steel 316L | - | > 70% | [5] |
Note: Data is compiled from various studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.
Hemocompatibility Evaluation
For blood-contacting devices, hemocompatibility is a critical determinant of safety. The primary concerns are hemolysis (rupture of red blood cells) and platelet adhesion, which can initiate thrombus formation.
The ASTM F756 standard outlines the protocol for assessing the hemolytic properties of materials.[5] A hemolysis rate below 2% is typically considered acceptable for medical devices.
| Coating Material | Hemolysis Rate (%) | Classification | Reference |
| Polypyrrole (via TMSPy) | < 2% | Non-hemolytic | [3] |
| PEG | < 2% | Non-hemolytic | [6] |
| Zwitterionic Polymer | < 2% | Non-hemolytic | [7] |
| Heparin | < 2% | Non-hemolytic | [5] |
| Uncoated Stainless Steel 316L | < 5% | Non-hemolytic to slightly hemolytic | [5] |
Note: Data is compiled from various studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.
Reduced platelet adhesion is a strong indicator of a material's thromboresistance. Quantification can be performed through various methods, including microscopy and biochemical assays.
| Coating Material | Platelet Adhesion (relative to control) | Reference | | :--- | :--- | :--- | :--- | | Polypyrrole (via TMSPy) | Significantly reduced |[3] | | PEG | >90% reduction |[8] | | Zwitterionic Polymer | >95% reduction |[7] | | Heparin | Significantly reduced |[5] | | Uncoated Stainless Steel 316L | High |[8] |
Note: Data is compiled from various studies and may not represent a direct head-to-head comparison due to variations in experimental conditions.
Inflammatory Response
The implantation of any foreign material will elicit an inflammatory response. A biocompatible material should provoke a minimal and transient inflammatory reaction. This is often assessed by measuring the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by immune cells in contact with the material.
| Coating Material | TNF-α Secretion | IL-6 Secretion | Reference |
| Polypyrrole (via TMSPy) | Low | Low | [3] |
| PEG | Low | Low | [7] |
| Zwitterionic Polymer | Low | Low | [7] |
| Heparin | Low | Low | [9] |
| Uncoated Stainless Steel 316L | Moderate | Moderate | [10] |
Note: Data is compiled from various studies and may not represent a direct head-to-head comparison due to variations in experimental conditions. "Low" and "Moderate" are qualitative descriptors based on the reported findings.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and well-validated protocols are essential. Here, we provide step-by-step methodologies for key biocompatibility assays.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Material Extraction: Prepare extracts of the test material, negative control (e.g., high-density polyethylene), and positive control (e.g., latex) according to ISO 10993-12 standards. Typically, this involves incubating the material in a cell culture medium at 37°C for 24 hours.
-
Cell Seeding: Seed L929 fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Replace the culture medium with the prepared material extracts.
-
Incubation: Incubate the cells with the extracts for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the negative control.
Hemolysis Assay (ASTM F756)
This assay determines the extent of red blood cell lysis caused by the material.
-
Sample Preparation: Prepare the test material, a positive control (e.g., water), and a negative control (e.g., saline).
-
Blood Collection: Obtain fresh human blood anticoagulated with citrate or heparin.
-
Incubation: Incubate the material samples with diluted blood at 37°C for a specified time (e.g., 3 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Spectrophotometry: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Platelet Adhesion Assay
This assay quantifies the number of platelets that adhere to the material surface after exposure to platelet-rich plasma (PRP) or whole blood.
-
Material Preparation: Place the test materials in a 24-well plate.
-
PRP Preparation: Prepare platelet-rich plasma from fresh human blood.
-
Incubation: Add PRP to the wells containing the test materials and incubate at 37°C.
-
Rinsing: Gently rinse the materials with phosphate-buffered saline (PBS) to remove non-adherent platelets.
-
Quantification:
-
Microscopy: Fix, stain (e.g., with DAPI for nuclei), and visualize the adherent platelets using fluorescence microscopy. Count the number of platelets per unit area.
-
LDH Assay: Lyse the adherent platelets and measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme, which is proportional to the number of adhered platelets.
-
Inflammatory Response: Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in a sample.
-
Sample Collection: Co-culture immune cells (e.g., macrophages) with the test material. Collect the cell culture supernatant at specified time points.
-
ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected supernatants and standards to the wells.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate that is converted by HRP into a colored product.
-
Stopping the reaction and measuring the absorbance.
-
-
Quantification: Determine the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve.[10][11]
Conclusion and Future Directions
The biocompatibility of this compound coated materials, leading to the formation of polypyrrole surfaces, is a critical area of investigation for their successful implementation in biomedical applications.[3] This guide has provided a comparative framework for evaluating these coatings against established biocompatible alternatives. The experimental data suggests that polypyrrole coatings can exhibit excellent biocompatibility, comparable to that of PEG, zwitterionic polymers, and heparin-coated surfaces.[3][5][7][8]
However, it is imperative for researchers to conduct their own comprehensive biocompatibility assessments using standardized protocols, such as those outlined in this guide. The choice of the most suitable coating will ultimately depend on the specific application, the substrate material, and the desired in vivo performance. Future research should focus on long-term in vivo studies to further validate the safety and efficacy of TMSPy-derived polypyrrole coatings in complex biological environments.
References
- 1. Photo-induced synthesis of polypyrrole-silver nanocomposite films on this compound-modified biaxially oriented polyethylene terephthalate flexible substrates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of biocompatibility of polypyrrole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biocompatible polypyrrole membrane for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. Antifouling Zwitterionic Polymer Coatings for Blood-Bearing Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The Role of TNF - α, IFN - γ, and IL-6 in Guiding Treatment and Predicting Prognosis in the Treatment of Severe Plaque Psoriasis with Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-6 and tumor necrosis factor-α levels in tear film of Keratoconus patients - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Nuances of N-(3-Trimethoxysilylpropyl)pyrrole and its Ethoxy Analogue
For researchers and professionals in materials science and drug development, the precise functionalization of surfaces is a cornerstone of innovation. Silane coupling agents, such as N-(3-Trimethoxysilylpropyl)pyrrole and its triethoxy counterpart, are pivotal in this arena. They serve as molecular bridges, linking organic and inorganic materials to create hybrid materials with tailored properties. While structurally similar, the choice between a trimethoxy and a triethoxy silane is not trivial. The subtle difference in their alkoxy groups leads to distinct reactivity profiles and, importantly, unique spectroscopic signatures.
This guide provides an in-depth comparative analysis of this compound and N-(3-Triethoxysilylpropyl)pyrrole, focusing on their characterization by Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these differences is critical for confirming molecular identity, assessing purity, and monitoring the progress of surface modification and polymerization reactions.
Molecular Structures: A Tale of Two Alkoxy Groups
The core structure of both molecules features a pyrrole ring linked to a silicon atom via a propyl chain. The key distinction lies in the three hydrolyzable groups attached to the silicon atom: methoxy (-OCH₃) groups for the trimethoxy analogue and ethoxy (-OCH₂CH₃) groups for the triethoxy analogue. This seemingly minor variation has significant implications for their spectroscopic profiles and chemical behavior.
Figure 1: Chemical structures of this compound (left) and its ethoxy analogue, N-(3-Triethoxysilylpropyl)pyrrole (right). The differing alkoxy groups are highlighted.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for a full and unambiguous characterization of these silanes.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectra of both silanes are dominated by features from the pyrrole ring and the silylpropyl chain, but crucial differences emerge in the C-H stretching regions.
Key Observations:
-
Common Features: Both spectra will display characteristic bands for the pyrrole N-H stretch (around 3100-3500 cm⁻¹), C-H stretching of the pyrrole ring and propyl chain (2850-3000 cm⁻¹), and strong Si-O-C stretching vibrations (typically around 1080-1100 cm⁻¹).[1][2]
-
Distinguishing Features: The primary difference lies within the C-H stretching region. The trimethoxy silane will show a distinct C-H stretch for the methoxy groups around 2840 cm⁻¹. The triethoxy analogue, however, will exhibit additional C-H stretching and bending vibrations from the ethyl groups, leading to a more complex pattern in the 2850-2980 cm⁻¹ region.[1]
Table 1: Comparative FTIR Peak Assignments
| Vibrational Mode | This compound (cm⁻¹) | N-(3-Triethoxysilylpropyl)pyrrole (cm⁻¹) | Comments |
| N-H Stretch (Pyrrole) | ~3300-3500 | ~3300-3500 | Broad peak, indicative of the pyrrole ring.[3] |
| C-H Stretch (Pyrrole) | ~3100 | ~3100 | Sharp peaks characteristic of aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2880-2980 | Broader, more complex region in the ethoxy analogue due to -CH₂- and -CH₃ groups. |
| C-H Stretch (Methoxy) | ~2840 | N/A | A key identifier for the trimethoxy compound.[2] |
| Si-O-C Stretch | ~1080-1100 | ~1080-1100, ~960 | Very strong, characteristic bands for alkoxysilanes. The ethoxy version may show a split or additional peak.[1] |
| C-N Stretch | ~1200, ~950 | ~1200, ~950 | Associated with the pyrrole ring and its connection to the propyl chain.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most definitive comparison, offering detailed insight into the chemical environment of each atom. ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.
The proton NMR spectra show the most dramatic and easily identifiable differences between the two compounds.
Key Observations:
-
Pyrrole and Propyl Protons: The signals for the pyrrole ring protons (typically 6.0-7.0 ppm) and the three methylene groups of the propyl chain (~0.6, ~1.8, and ~3.8 ppm) will be present and very similar in both spectra.[4][5]
-
Alkoxy Protons - The Telltale Signature:
-
Trimethoxy: A sharp, intense singlet integrating to 9 protons will appear around 3.5 ppm. This is the characteristic signal of the three equivalent methoxy groups (-OCH₃).[4]
-
Triethoxy: This singlet is replaced by two distinct signals: a quartet around 3.8 ppm (6H) from the methylene protons (-OCH₂CH₃) and a triplet around 1.2 ppm (9H) from the methyl protons (-OCH₂CH₃). This classic quartet-triplet pattern is an unambiguous indicator of the ethoxy groups.
-
Table 2: Comparative ¹H NMR Chemical Shift Assignments (Approximate, in CDCl₃)
| Proton Environment | This compound (δ, ppm) | N-(3-Triethoxysilylpropyl)pyrrole (δ, ppm) | Multiplicity | Integration |
| Pyrrole (α-H) | ~6.6 | ~6.6 | Triplet | 2H |
| Pyrrole (β-H) | ~6.1 | ~6.1 | Triplet | 2H |
| N-CH₂ -CH₂-CH₂ | ~3.8 | ~3.8 | Triplet | 2H |
| N-CH₂-CH₂ -CH₂ | ~1.8 | ~1.8 | Multiplet | 2H |
| N-CH₂-CH₂-CH₂ -Si | ~0.6 | ~0.6 | Triplet | 2H |
| Si-O-CH₃ | ~3.5 | N/A | Singlet | 9H |
| Si-O-CH₂ -CH₃ | N/A | ~3.8 | Quartet | 6H |
| Si-O-CH₂-CH₃ | N/A | ~1.2 | Triplet | 9H |
The ¹³C NMR spectra corroborate the findings from ¹H NMR, providing further structural confirmation.
Key Observations:
-
The chemical shifts for the pyrrole and propyl carbons will be nearly identical.
-
Alkoxy Carbons: The trimethoxy compound will show a single carbon resonance for the methoxy groups around 50 ppm. The triethoxy compound will display two distinct signals for the ethoxy carbons: one for the methylene (-OCH₂) around 58 ppm and one for the methyl (-CH₃) around 18 ppm.
²⁹Si NMR is highly sensitive to the electronic environment around the silicon atom. While both compounds have a T-type silicon (R-Si(OR')₃), a subtle difference in their chemical shifts is expected.
Key Observations:
-
Both compounds will exhibit a single resonance in the approximate range of -40 to -60 ppm, characteristic of T-type structures.[6]
-
The slightly greater electron-donating effect of the ethoxy group compared to the methoxy group may cause a small upfield or downfield shift in the ²⁹Si resonance of the triethoxy analogue. This difference, though small, can be a useful secondary confirmation of identity when using high-field NMR.[6]
UV-Vis Spectroscopy: Focusing on the Chromophore
UV-Vis spectroscopy probes the electronic transitions within the molecule. For these compounds, the primary chromophore is the pyrrole ring.
Key Observations:
-
Both molecules are expected to show a strong absorption band around 230-250 nm, corresponding to the π-π* transition within the pyrrole ring.[7]
-
The silylpropyl tail is electronically isolated from the pyrrole ring and acts as a transparent substituent in this spectral region. Therefore, the UV-Vis spectra of the trimethoxy and triethoxy analogues are expected to be virtually identical. This technique is useful for confirming the presence of the pyrrole moiety and for quantification, but not for distinguishing between the two silane analogues.
Experimental Protocols & Workflows
Reproducibility is key in scientific research. The following are detailed, field-proven methodologies for acquiring the spectroscopic data discussed.
Protocol 1: FTIR Analysis via Attenuated Total Reflectance (ATR)
ATR-FTIR is ideal for analyzing liquid samples without requiring extensive preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-dampened cloth (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a single drop of the neat silane liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Spectral Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with solvent after analysis.
Caption: Workflow for FTIR analysis using an ATR accessory.
Protocol 2: Multinuclear NMR Spectroscopy
Methodology:
-
Sample Preparation: Prepare a solution by dissolving ~20-30 mg of the silane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
²⁹Si NMR Acquisition: Acquire a ²⁹Si spectrum. Due to the negative gyromagnetic ratio and long relaxation times of ²⁹Si, use a pulse sequence designed for insensitive nuclei, such as DEPT (Distortionless Enhancement by Polarization Transfer) or a simple pulse-acquire with a gated decoupler and a longer relaxation delay (e.g., 10-20 seconds) to ensure full relaxation.
Caption: General workflow for multinuclear NMR analysis.
Field Insights: Beyond the Spectrum
The spectroscopic differences are directly tied to fundamental chemical properties that impact their application.
-
Hydrolytic Reactivity: The methoxy groups of this compound are more susceptible to hydrolysis than the ethoxy groups of its analogue.[8] This is due to the smaller steric hindrance and the nature of the leaving group (methanol vs. ethanol). The hydrolysis rate is a critical parameter in sol-gel processes and surface modification, and it can be monitored in real-time using FTIR by observing the decrease of the Si-O-C band (~1080 cm⁻¹) and the emergence of silanol (Si-OH, ~930 cm⁻¹) and siloxane (Si-O-Si, ~1040-1130 cm⁻¹) bands.[1][2]
-
Safety and Byproducts: The hydrolysis of the trimethoxy silane releases methanol, a toxic alcohol. The triethoxy silane releases ethanol, which is significantly less toxic. This is a crucial consideration for process safety, environmental impact, and regulatory compliance, particularly in large-scale industrial applications.
-
Purity and Quality Control: For incoming material quality control, ¹H NMR is the most efficient technique. The presence of a sharp singlet at ~3.5 ppm or the characteristic quartet/triplet pattern immediately confirms the identity of the alkoxy groups and can be used to detect impurities or partial hydrolysis.
Conclusion
While this compound and its triethoxy analogue share the same core functional structure, their alkoxy substituents impart distinct and readily identifiable spectroscopic signatures. ¹H NMR provides the most unambiguous method for differentiation, with the methoxy singlet and ethoxy quartet-triplet patterns serving as definitive fingerprints. FTIR offers a rapid, complementary technique, with the C-H stretching region providing key distinguishing features. Although UV-Vis is suitable for confirming the pyrrole chromophore, it cannot distinguish between the two analogues.
A comprehensive understanding of these spectroscopic nuances, coupled with an awareness of their differing hydrolytic reactivity and byproducts, empowers researchers to make informed decisions in selecting the appropriate silane, verifying its identity and purity, and effectively monitoring its reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Trimethoxysilylpropyl)pyrrole
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, procedural framework for the safe handling and disposal of N-(3-Trimethoxysilylpropyl)pyrrole, moving beyond a simple checklist to explain the scientific rationale behind each recommended step.
Core Hazard Profile: Understanding the 'Why' Behind the Protocol
This compound (CAS No. 80906-67-8) is an organosilane coupling agent valued for its dual reactivity.[1] While indispensable in materials science, its chemical nature necessitates stringent disposal protocols. The primary hazards are not limited to the parent molecule but also extend to its reaction byproducts.
According to the Globally Harmonized System (GHS), this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][3] However, the most critical property influencing its disposal is the reactivity of the trimethoxysilyl group.
The Inevitable Hydrolysis Reaction
The central principle guiding the disposal of this chemical is its sensitivity to moisture.[4][5][6] In the presence of water—even atmospheric moisture—the trimethoxysilyl group undergoes hydrolysis to form silanol intermediates and, significantly, releases methanol as a byproduct.[7][8]
This reaction is fundamental to its disposal because:
-
Methanol is Flammable and Toxic: Methanol introduces its own set of hazards, requiring careful management of vapors.
-
Polycondensation: The resulting silanol groups are unstable and can condense to form polysiloxane networks, which can complicate cleanup and disposal if not managed correctly.[9][10]
Caption: Hydrolysis of this compound yields a silanol and methanol.
Data Presentation: Chemical & Hazard Identification
| Property | Identifier / Value | Source(s) |
| Chemical Name | This compound | [2][11] |
| CAS Number | 80906-67-8 | [2][3][11] |
| Molecular Formula | C₁₀H₁₉NO₃Si | [3][11] |
| GHS Signal Word | Warning | [2][3] |
| GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Primary Reactivity | Moisture sensitive; hydrolyzes to release methanol | [4][7][8] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be donned. PPE is the final barrier between you and the hazard; its use is non-negotiable.
-
Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[12] If transferring larger volumes where a splash risk exists, a face shield should be worn over the goggles.[12]
-
Hand Protection: Wear chemical-resistant gloves.[2] Disposable nitrile gloves provide good short-term protection and should be inspected for tears before each use.[12] If direct contact occurs, remove the gloves immediately using the proper technique, and wash your hands. Dispose of contaminated gloves as hazardous waste.[13]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.[12] Long pants and closed-toe, closed-heel shoes are required to cover all exposed skin on the lower body.[12]
-
Respiratory Protection: All handling and disposal steps must be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent respiratory irritation from the compound or its methanol byproduct.[2]
Caption: The hierarchy of controls, emphasizing PPE as the final protective barrier.
Step-by-Step Disposal Protocol
The guiding principle for disposal is to treat this compound and any materials contaminated with it as hazardous chemical waste. This waste must be managed by a licensed disposal company and must not enter public sewer systems or landfills.[2][4][13]
Step 1: Waste Segregation and Containerization
-
Select the Right Container: Use a dedicated, leak-proof hazardous waste container. A glass bottle with a screw cap is often suitable. Ensure the container is clean and dry to prevent premature hydrolysis.
-
Label Accurately: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name: "this compound". List any solvents used in the waste stream (e.g., "Waste this compound in Toluene").
-
Avoid Incompatibilities: Do not mix organosilane waste with other waste streams, especially strong acids or oxidizers, to prevent uncontrolled reactions.[14]
Step 2: Transferring Chemical Waste
-
Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood to contain vapors.
-
Transfer Carefully: Pour the liquid waste slowly and carefully into the designated waste container, using a funnel to prevent spills.
-
Rinse Contaminated Labware: If rinsing labware that contained the neat material, use a small amount of an appropriate organic solvent (like acetone or ethanol) and pour the rinsate into the hazardous waste container. Do not rinse with water into the sink.
Step 3: Managing Solid Contaminated Waste
-
Segregate Solid Waste: Items such as used gloves, contaminated weigh paper, and pipette tips should be collected in a separate, sealed plastic bag or a designated solid waste container.
-
Label Solid Waste: Clearly label the bag or container as "Solid Waste contaminated with this compound".
-
Dispose with Chemical Waste: This solid waste must be disposed of through the same hazardous waste stream as the liquid.
Step 4: Storage and Final Disposal
-
Seal and Store: Securely cap the waste container. Store it in a designated satellite accumulation area away from heat and moisture.[2]
-
Contact EHS: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2][13] Follow their specific procedures for waste consolidation and removal. The ultimate disposal method is typically high-temperature incineration at a permitted facility.[4][13]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area and prevent entry.
-
Don Additional PPE: If not already wearing it, don full PPE, including double gloves and safety goggles.
-
Contain the Spill: For small spills, cover with an inert absorbent material like vermiculite, clay, or dry sand.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a designated waste container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Report the Incident: Report the spill to your supervisor and EHS office, regardless of size.
Caption: A workflow for responding to a spill of this compound.
Regulatory Framework
The proper management of this chemical waste is not just a best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[15][16] Your institution's EHS department implements these federal and state regulations, acting as your primary resource for compliance and procedural guidance.[17][18] Always consult your local EHS office for specific institutional policies.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensuring that the innovative work conducted in the lab does not come at the cost of personal or environmental health.
References
- 1. 80906-67-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. This compound | C10H19NO3Si | CID 15001040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. louisville.edu [louisville.edu]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. louisville.edu [louisville.edu]
- 14. fishersci.com [fishersci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 18. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
